Bimatoprost Acid
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-KDACTHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316541 | |
| Record name | Bimatoprost acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38344-08-0 | |
| Record name | Bimatoprost acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38344-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Phenyl-18,19,20-trinorprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimatoprost acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIMATOPROST ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bimatoprost Acid Signaling in Ciliary Body Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular signaling pathways activated by bimatoprost acid in ciliary body cells. Bimatoprost, a prostamide analog, is a first-line treatment for elevated intraocular pressure (IOP) in glaucoma. Its therapeutic efficacy is primarily attributed to its active form, this compound, which modulates aqueous humor dynamics. This document details the receptor interactions, downstream signaling cascades, and cellular responses in the ciliary body, supported by quantitative data and experimental methodologies.
Introduction
Bimatoprost is a synthetic prostaglandin analog that effectively lowers intraocular pressure.[1][2] It is a prodrug that is hydrolyzed by corneal esterases to its active free acid form, 17-phenyl-trinor PGF2α (this compound).[3][4][5] The primary site of action for reducing IOP is the uveoscleral outflow pathway, with the ciliary body playing a crucial role. This guide focuses on the signaling mechanisms of this compound within ciliary body cells.
Core Signaling Pathway: FP Receptor Activation
This compound primarily acts as a potent agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. The binding of this compound to the FP receptor in ciliary body cells initiates a cascade of intracellular events.
G-Protein Coupling and Second Messenger Generation
Activation of the FP receptor by this compound leads to the coupling and activation of Gq/11 G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
Intracellular Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This rapid increase in cytosolic calcium is a hallmark of FP receptor activation by this compound.
Protein Kinase C and MAP Kinase Activation
DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). Downstream of this, the mitogen-activated protein (MAP) kinase pathway is activated.
The signaling cascade is visualized in the diagram below:
Downstream Cellular Effects
The activation of the aforementioned signaling pathways culminates in physiological changes within the ciliary body that contribute to increased uveoscleral outflow.
Matrix Metalloproteinase (MMP) Upregulation
A key consequence of MAP kinase activation is the increased expression and secretion of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2. These enzymes are responsible for the degradation and remodeling of the extracellular matrix (ECM) in the ciliary muscle. This remodeling is thought to widen the interstitial spaces within the ciliary muscle, reducing hydraulic resistance and facilitating aqueous humor outflow through the uveoscleral pathway.
Ciliary Muscle Relaxation
Prostaglandin F2α analogs are known to induce relaxation of the ciliary muscle. This relaxation is believed to contribute to the increased uveoscleral outflow.
Quantitative Data
The following tables summarize the quantitative data from various studies on the interaction of bimatoprost and its acid form with the FP receptor and their effects on downstream signaling in ciliary body and related cells.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Cell Type | Ki (nM) | Reference |
| Bimatoprost | FP Receptor | HEK-293 cells expressing human ciliary body FP receptor | 9250 ± 846 | |
| This compound | FP Receptor | HEK-293 cells expressing human ciliary body FP receptor | 59 ± 6 |
Table 2: Functional Potency (EC50) for Intracellular Calcium Mobilization
| Compound | Cell Type | EC50 (nM) | Reference |
| Bimatoprost | HEK-293 cells expressing human ciliary body FP receptor | 3070 ± 1330 | |
| This compound | HEK-293 cells expressing human ciliary body FP receptor | 15 ± 3 |
Table 3: Functional Potency (EC50) for Phosphoinositide (PI) Turnover
| Compound | Cell Type | EC50 (nM) | Reference |
| Bimatoprost | Human Ciliary Muscle Cells | 9600 ± 1100 | |
| This compound | Human Ciliary Muscle Cells | 3.6 ± 1.2 | |
| Bimatoprost | Cloned Human Ciliary Body FP Receptor | 694 ± 293 | |
| This compound | Cloned Human Ciliary Body FP Receptor | 5.8 ± 2.6 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the signaling pathways of this compound.
Cell Culture
-
Human Ciliary Muscle (h-CM) Cells: Primary cultures of h-CM cells are established from donor eyes. The tissue is dissected, minced, and treated with collagenase to isolate the cells. Cells are then cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
HEK-293 Cells: Human embryonic kidney (HEK-293) cells are commonly used for heterologous expression of receptors. Cells are transiently or stably transfected with a plasmid containing the cDNA for the human ciliary body FP receptor.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of compounds to the FP receptor.
Intracellular Calcium Mobilization Assays
These experiments measure the increase in intracellular calcium concentration upon receptor activation.
Phosphoinositide (PI) Turnover Assays
These assays quantify the production of inositol phosphates, a downstream product of PLC activation.
MAP Kinase Activation Assays
Western blotting is commonly used to detect the phosphorylation and thus activation of MAP kinases (e.g., ERK1/2).
-
Procedure: Cells are treated with the agonist for various times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated (active) form of the MAP kinase.
Conclusion
This compound exerts its effects on ciliary body cells through a well-defined signaling pathway initiated by the activation of the FP receptor. This leads to the mobilization of intracellular calcium and the activation of the MAP kinase cascade, ultimately resulting in the upregulation of MMPs and remodeling of the extracellular matrix. These cellular events are fundamental to the IOP-lowering efficacy of bimatoprost in the treatment of glaucoma. A thorough understanding of these signaling pathways is crucial for the development of novel and improved therapies for ocular hypertension.
References
- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Bimatoprost Acid and the Prostaglandin FP Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma. Its primary mechanism of action involves the hydrolysis of the parent compound, an ethyl amide, to its active form, bimatoprost acid (17-phenyl-trinor PGF2α). This free acid then interacts with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR), to elicit its therapeutic effects. This technical guide provides a comprehensive overview of the interaction between this compound and the prostaglandin FP receptor, detailing the binding affinity, functional potency, downstream signaling pathways, and the experimental protocols used to characterize this interaction.
Data Presentation: Quantitative Analysis of Bimatoprost-FP Receptor Interaction
The interaction of bimatoprost and its free acid with the prostaglandin FP receptor has been quantified across various cell types using multiple experimental techniques. The following tables summarize the key binding affinity (Ki) and functional potency (EC50) data, providing a comparative view against other prostaglandin analogs.
Table 1: Binding Affinity (Ki) of Bimatoprost and this compound for the Prostaglandin FP Receptor
| Compound | Cell Type/Tissue | Radioligand | Ki (nM) | Reference(s) |
| Bimatoprost | - | [3H]PGF2α | 6310 ± 1650 | [1] |
| Bimatoprost | Cloned Human Ciliary Body FP Receptor | [3H]Travoprost Acid | 9250 ± 846 | [2] |
| This compound | - | - | 83 | [3][4] |
| This compound | Cloned Human Ciliary Body FP Receptor | [3H]Travoprost Acid | 59 ± 6 | [2] |
Table 2: Functional Potency (EC50) of Bimatoprost and this compound at the Prostaglandin FP Receptor
| Compound | Assay Type | Cell Type | EC50 (nM) | Reference(s) |
| Bimatoprost | Intracellular Ca2+ Mobilization | Cloned Human FP Receptor (HEK-293 cells) | 2940 ± 1663 | |
| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 Mouse Fibroblasts | 2200 ± 670 | |
| Bimatoprost | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 3245 | |
| Bimatoprost | Phosphoinositide Turnover | Cloned Human Ciliary Body FP Receptor | 694 ± 293 | |
| Bimatoprost | Intracellular Ca2+ Mobilization | Rat A7r5 Cells / Mouse 3T3 Cells | 3070 - 3940 | |
| This compound | Phosphoinositide Turnover | Human Ciliary Muscle, Mouse Fibroblasts, Rat Aortic Smooth Muscle | 2.8 - 3.8 | |
| This compound | Phosphoinositide Turnover | Cloned Human Ciliary Body FP Receptor | 5.8 ± 2.6 | |
| This compound | Intracellular Ca2+ Mobilization | Cloned Human Ciliary Body FP Receptor (HEK-293 cells) | 15 ± 3 | |
| This compound | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 3.6 ± 1.2 | |
| This compound | Intracellular Ca2+ Mobilization | Rat A7r5 Cells / Mouse 3T3 Cells | 23.3 - 49.0 | |
| This compound | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 112 ± 55 |
Signaling Pathways of the Prostaglandin FP Receptor
Activation of the prostaglandin FP receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The elevation in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
The characterization of this compound's interaction with the FP receptor relies on a suite of well-established in vitro assays. Detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to Bimatoprost Acid as a Prostamide Mimetic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bimatoprost is a potent ocular hypotensive agent widely prescribed for open-angle glaucoma and ocular hypertension.[1][2][3][4] It is a synthetic structural analog of prostaglandin F2α, but its unique pharmacological profile classifies it as a prostamide mimetic.[2] Bimatoprost itself is a prodrug that undergoes hydrolysis by corneal esterases upon administration to form its active metabolite, Bimatoprost Acid (17-phenyl-18,19,20-trinor-PGF2α). This active form is responsible for the significant reduction in intraocular pressure (IOP). Its primary mechanism of action involves enhancing the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways. While highly effective, the precise receptor and signaling cascade of this compound has been a subject of extensive research, with evidence pointing towards activity at a unique "prostamide receptor" as well as the conventional prostaglandin FP receptor. This guide provides a comprehensive overview of the pharmacology, signaling pathways, and clinical efficacy of this compound, supported by quantitative data and experimental methodologies.
Pharmacology and Mechanism of Action
Bimatoprost was developed as a member of a novel class of fatty acid amides known as prostamides. Unlike other prostaglandin analogs (PGAs) such as latanoprost and travoprost, which are ester prodrugs of prostaglandin F2α (PGF2α), bimatoprost is an amide analog.
2.1 Prodrug Hydrolysis Upon topical ocular administration, bimatoprost penetrates the cornea and is hydrolyzed by corneal amidases into its biologically active free acid, this compound. This conversion is considered essential for its therapeutic effect, as this compound is the primary moiety that interacts with ocular receptors to lower IOP.
2.2 Dual Outflow Enhancement The primary ocular hypotensive effect of this compound is achieved by increasing the outflow of aqueous humor from the anterior chamber of the eye. It accomplishes this through a dual mechanism:
-
Trabecular Outflow (Pressure-Sensitive): this compound reduces the resistance to outflow through the trabecular meshwork, the eye's primary drainage system. This action is significant as it enhances the pressure-sensitive pathway, allowing the eye to recover more quickly from transient IOP elevations.
-
Uveoscleral Outflow (Pressure-Insensitive): It also increases fluid drainage through the uveoscleral pathway, an alternative route that contributes to IOP reduction.
This dual-pathway action distinguishes bimatoprost from some other PGAs and contributes to its high efficacy.
Signaling Pathways: Prostamide vs. FP Receptor Agonism
The exact signaling mechanism of this compound is complex and has been a topic of scientific debate. Evidence supports two primary theories: action via a selective prostamide receptor or direct agonism at the prostaglandin FP receptor.
3.1 The Prostamide Receptor Hypothesis Initial studies suggested that bimatoprost and its active acid do not act on known prostaglandin receptors but rather on a distinct, yet-to-be-fully-identified "prostamide receptor". This hypothesis is supported by pharmacological studies showing that bimatoprost's effects can be blocked by selective prostamide antagonists (e.g., AGN 211334) without affecting PGF2α-induced responses. Further research has proposed that this prostamide-sensitive receptor may be a heterodimer complex formed between the wild-type prostaglandin FP receptor and one of its mRNA splice variants (altFP). This heterodimer is thought to be highly responsive to prostamides like this compound, while responding identically to PGF2α as the wild-type FP receptor.
3.2 The Prostaglandin FP Receptor Agonist Hypothesis Conversely, a substantial body of evidence indicates that this compound is a potent agonist at the prostaglandin FP receptor. Studies in FP-receptor-deficient mice showed that the IOP-lowering effect of bimatoprost was absent, strongly implicating the FP receptor. This compound binds to the FP receptor, which is a Gq-protein-coupled receptor (GPCR). Activation of this receptor typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC), leading to various cellular responses that facilitate aqueous humor outflow.
Quantitative Data
The efficacy of this compound has been quantified in numerous preclinical and clinical studies.
Table 1: Receptor Binding & Functional Potency
| Compound | Receptor | Assay Type | Cell Type | Potency | Citation |
|---|---|---|---|---|---|
| This compound | FP Receptor | Functional | Human Fibroblasts / TM Cells | EC50: 26–112 nM | |
| This compound | FP Receptor | Binding | Ovine Luteal Cells | 756% relative to PGF2α | |
| Latanoprost Acid | FP Receptor | Functional | Human Fibroblasts / TM Cells | EC50: 35–59 nM |
| Bimatoprost | FP Receptor | Dissociation | Human Embryonic Kidney Cells | Apparent Kd: 4390 nmol/L | |
EC50: Half maximal effective concentration. Kd: Dissociation constant. TM: Trabecular Meshwork.
Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
| Comparison | Study Duration | Mean IOP Reduction | Key Finding | Citation(s) |
|---|---|---|---|---|
| Bimatoprost 0.03% vs. Latanoprost 0.005% | 6 Months | Bimatoprost: 1.2 - 2.2 mm Hg greater reduction | Bimatoprost was more effective than latanoprost at all measured time points. | |
| Bimatoprost 0.03% vs. Latanoprost 0.005% | 6 Weeks | Bimatoprost: 8.9 mmHg; Latanoprost: 8.4 mmHg | Similar efficacy, but bimatoprost slightly more effective in advanced cases. | |
| Bimatoprost 0.03% vs. Travoprost 0.004% | 3 Months | Bimatoprost: 8.4 mmHg (34%); Travoprost: 7.9 mmHg (30%) | Bimatoprost was more likely to achieve every target pressure from 12-19 mmHg. | |
| Bimatoprost 0.03% Monotherapy | 2 Months | Average reduction of 7.5 mmHg (30%) | Effective in treatment-naïve patients. |
| Bimatoprost as replacement for Latanoprost | 2 Months | Mean additional decrease of 3.4 mmHg | Effective in patients inadequately responsive to latanoprost. | |
Table 3: Physiological Effects on Aqueous Humor Dynamics
| Parameter | Effect of Bimatoprost | Percentage Change | Citation |
|---|---|---|---|
| Aqueous Humor Flow Rate (Day) | Mild Stimulation | +13% | |
| Aqueous Humor Flow Rate (Night) | Mild Stimulation | +14% |
| Tonographic Resistance to Outflow | Reduction | -26% | |
Experimental Protocols
The investigation of this compound involves a range of in vitro and in vivo experimental designs.
5.1 Protocol: Randomized Controlled Clinical Trial for IOP Reduction
-
Objective: To compare the IOP-lowering efficacy and safety of Bimatoprost 0.03% with Latanoprost 0.005% in patients with ocular hypertension or open-angle glaucoma.
-
Study Design: Multicenter, randomized, investigator-masked, parallel-group clinical trial.
-
Patient Population: Patients diagnosed with ocular hypertension or glaucoma. A "washout" period is required where patients discontinue all current glaucoma medications before the trial begins.
-
Intervention:
-
Group 1: Receives Bimatoprost 0.03% ophthalmic solution, one drop administered once daily in the evening.
-
Group 2: Receives Latanoprost 0.005% ophthalmic solution, one drop administered once daily in the evening.
-
-
Primary Outcome Measure: Mean change in IOP from baseline at specified time points (e.g., 8 AM, 12 PM, 4 PM) over a set duration (e.g., 6 months).
-
Secondary Outcome Measures:
-
Percentage of patients achieving specific target IOPs (e.g., ≤ 15 mmHg, ≤ 18 mmHg).
-
Adverse event monitoring, including ophthalmologic examinations for conjunctival hyperemia, eyelash growth, and changes in iris pigmentation.
-
-
Data Analysis: Statistical comparison of the mean change in IOP between the two treatment groups using appropriate statistical tests (e.g., t-tests or ANCOVA).
5.2 Protocol: In Vitro Functional Assay - Intracellular Calcium Mobilization
-
Objective: To determine the functional potency of this compound at the prostaglandin FP receptor.
-
Cell System: Human embryonic kidney (HEK) cells or mouse 3T3 fibroblasts transfected to express the human ocular FP receptor.
-
Methodology:
-
Cell Culture: Transfected cells are cultured to confluence in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The dye's fluorescence intensity increases upon binding to free intracellular calcium.
-
Compound Addition: Cells are exposed to varying concentrations of this compound. A known FP receptor agonist (e.g., PGF2α) is used as a positive control.
-
Signal Detection: Changes in fluorescence are measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The increase in fluorescence (corresponding to the increase in intracellular Ca²⁺) is plotted against the compound concentration. A dose-response curve is generated to calculate the EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect.
-
Conclusion
This compound stands out as a highly efficacious prostamide mimetic for the management of glaucoma. Its mechanism of action, centered on enhancing aqueous humor outflow through both the trabecular and uveoscleral pathways, provides a robust reduction in intraocular pressure. While the precise molecular target remains an area of active investigation—with compelling evidence supporting roles for both a unique prostamide receptor and the conventional prostaglandin FP receptor—the clinical result is undeniable. The quantitative data consistently demonstrates its superiority or non-inferiority to other leading prostaglandin analogs. For drug development professionals and researchers, this compound serves as a key example of a successful therapeutic agent whose unique pharmacological profile continues to yield insights into ocular physiology and receptor pharmacology.
References
The Hydrolysis of Bimatoprost in Ocular Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. While initially believed to act on putative prostamide receptors, a significant body of evidence now indicates that bimatoprost functions as a prodrug, undergoing hydrolysis in ocular tissues to its active metabolite, bimatoprost acid (17-phenyl-trinor PGF2α).[1][2][3] This free acid is a potent agonist of the prostaglandin F (FP) receptor, and its interaction with this receptor is largely responsible for the intraocular pressure (IOP)-lowering effects of bimatoprost.[1][3] This technical guide provides an in-depth overview of the hydrolysis of bimatoprost in ocular tissues, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Bimatoprost Hydrolysis: The Core Mechanism
Bimatoprost is an ethyl amide derivative of a prostaglandin F2α analog. For it to exert its primary therapeutic effect, the ethyl amide group must be cleaved to form the corresponding carboxylic acid, this compound. This conversion is catalyzed by endogenous amidases present in various ocular tissues. The cornea, iris, ciliary body, and sclera have all been shown to possess the enzymatic machinery necessary to hydrolyze bimatoprost.
The following diagram illustrates the basic hydrolytic conversion of bimatoprost.
Caption: Enzymatic hydrolysis of bimatoprost to this compound in ocular tissues.
Quantitative Analysis of Bimatoprost Hydrolysis
The rate of bimatoprost hydrolysis varies among different ocular tissues. The following tables summarize the quantitative data on hydrolysis rates and the concentrations of bimatoprost and this compound found in ocular fluids from various studies.
Table 1: In Vitro Hydrolysis Rates of Bimatoprost in Human Ocular Tissues
| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) | Reference |
| Cornea | 6.3 | |
| Iris | 2.8 | |
| Sclera | 2.0 | |
| Ciliary Body | 1.5 |
Table 2: In Vitro Conversion Rate of Bimatoprost in Corneal Tissue
| Tissue | Conversion Rate (µg/g/24 hours) | Reference |
| Human and Bovine Cornea | ~2.5 |
Table 3: Aqueous Humor Concentrations of Bimatoprost and this compound in Humans After a Single Topical Dose
| Analyte | Time Point (hours) | Mean Concentration (nM) | Reference |
| Bimatoprost | 1 | 6.6 | |
| 3 | 2.4 | ||
| This compound | 1 | 5.0 | |
| 3 | 6.7 | ||
| 6 | 1.9 | ||
| 12 | Below limit of quantitation |
Table 4: Aqueous Humor Concentrations of Bimatoprost and this compound in Humans After Multiple Topical Doses
| Analyte | Time Point (hours) | Mean Cmax (nM) | Reference |
| Bimatoprost | 1 | 8.90 ± 4.18 | |
| This compound | 2 | 35.5 ± 42.2 | |
| Bimatoprost | 1 | 6.81 ± 1.36 | |
| This compound | 2 | 30.9 ± 16.41 |
Experimental Protocols
In Vitro Hydrolysis of Bimatoprost in Ocular Tissues
This protocol is a synthesis of methodologies described in the literature for determining the rate of bimatoprost hydrolysis in isolated ocular tissues.
Caption: Experimental workflow for in vitro bimatoprost hydrolysis assay.
Detailed Steps:
-
Tissue Procurement and Preparation:
-
Obtain fresh human or animal (e.g., rabbit, bovine) ocular globes.
-
Under a dissecting microscope, carefully dissect the cornea, iris, ciliary body, and sclera.
-
Wash the isolated tissues in a cold, sterile physiologic buffer (e.g., phosphate-buffered saline).
-
Blot the tissues dry and record their wet weight.
-
-
Incubation:
-
Place each tissue sample into a separate vial containing a known volume of physiologic buffer.
-
Add a stock solution of bimatoprost to achieve a final concentration, for example, 0.03%.
-
Incubate the vials in a shaking water bath at 37°C.
-
At predetermined time points (e.g., 1, 3, 6, and 24 hours), remove aliquots of the incubation buffer for analysis.
-
-
Sample Extraction and Analysis:
-
To the collected aliquots, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
Analyze the extracted samples using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) method.
-
Generate a standard curve using known concentrations of bimatoprost and this compound to quantify the amount of metabolite formed.
-
Quantification of Bimatoprost and this compound in Aqueous Humor
This protocol outlines the procedure for collecting and analyzing aqueous humor samples from human subjects.
Detailed Steps:
-
Sample Collection:
-
In patients undergoing routine cataract surgery, administer a single drop of bimatoprost ophthalmic solution (e.g., 0.03%) at a specified time before the procedure (e.g., 1, 3, 6, or 12 hours).
-
At the beginning of the surgery, carefully perform an anterior chamber paracentesis with a 30-gauge needle attached to a tuberculin syringe.
-
Aspirate approximately 100-200 µL of aqueous humor.
-
Immediately freeze the collected sample on dry ice and store it at -70°C or below until analysis.
-
-
Sample Preparation and Analysis:
-
Thaw the aqueous humor samples on ice.
-
Add an internal standard solution containing deuterated bimatoprost and this compound.
-
Acidify the samples with formic acid and perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
-
Inject the prepared sample into the HPLC-MS/MS system for quantification of bimatoprost and this compound.
-
Signaling Pathway of this compound
This compound, the active metabolite, exerts its IOP-lowering effect primarily by acting as an agonist at the prostanoid FP receptor. The activation of this G-protein coupled receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a downstream signaling cascade that leads to increased uveoscleral outflow of aqueous humor.
Caption: this compound signaling pathway via the FP receptor.
The Role of Fatty Acid Amide Hydrolase (FAAH)
While the primary mechanism of bimatoprost hydrolysis is attributed to general amidase activity, there is interest in the potential role of specific enzymes such as Fatty Acid Amide Hydrolase (FAAH). FAAH is known to hydrolyze other fatty acid amides, including the endocannabinoid anandamide. Given the structural similarity of bimatoprost to prostamides, which are derivatives of anandamide, it is plausible that FAAH could contribute to the hydrolysis of bimatoprost in ocular tissues. However, further research is needed to definitively establish the specific contribution of FAAH to bimatoprost metabolism in the eye.
Conclusion
The conversion of bimatoprost to this compound via hydrolysis in ocular tissues is a critical step in its mechanism of action for lowering intraocular pressure. This technical guide has provided a comprehensive overview of this process, including quantitative data on hydrolysis rates and metabolite concentrations, detailed experimental protocols for in vitro and in vivo studies, and a visualization of the downstream signaling pathway. A thorough understanding of these processes is essential for researchers and drug development professionals working to optimize glaucoma therapies and develop novel ocular hypotensive agents. The continued investigation into the specific enzymes involved in bimatoprost hydrolysis, such as FAAH, may open new avenues for therapeutic intervention.
References
The Pharmacodynamics of Bimatoprost Acid in Aqueous Humor Outflow: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of bimatoprost acid, the active metabolite of the prostaglandin analog bimatoprost, with a specific focus on its role in regulating aqueous humor outflow. Bimatoprost is a first-line therapy for open-angle glaucoma and ocular hypertension, primarily functioning to lower intraocular pressure (IOP). This document details the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate the action of this compound on the conventional (trabecular meshwork) and unconventional (uveoscleral) outflow pathways.
Introduction: Bimatoprost and Intraocular Pressure Regulation
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α, that effectively reduces IOP.[1][2] Elevated IOP is a major risk factor for the progressive optic neuropathy characteristic of glaucoma.[2] Bimatoprost is administered as a topical ophthalmic solution and is hydrolyzed by corneal esterases to its active form, this compound.[3] The primary mechanism of action of this compound is to enhance the outflow of aqueous humor from the anterior chamber of the eye, thereby lowering IOP.[1] This is achieved through a dual action on both the trabecular and uveoscleral outflow pathways.
Molecular Mechanism of Action: FP Receptor Activation and Extracellular Matrix Remodeling
This compound is a potent agonist of the prostaglandin F2α (FP) receptor, which is expressed in the ciliary muscle and trabecular meshwork cells. Activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the remodeling of the extracellular matrix (ECM) in both outflow pathways. This remodeling is a key factor in reducing outflow resistance.
The signaling cascade involves the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components like collagens and proteoglycans. Concurrently, the expression of tissue inhibitors of metalloproteinases (TIMPs), which negatively regulate MMP activity, can be modulated. The net effect is an increase in MMP activity, leading to a breakdown and reorganization of the ECM, which widens the interstitial spaces in the ciliary muscle and the trabecular meshwork, thereby facilitating aqueous humor outflow.
Caption: Signaling pathway of this compound in ocular cells.
Quantitative Data on the Effects of this compound
The IOP-lowering efficacy of bimatoprost has been extensively studied. The following tables summarize key quantitative data from various preclinical and clinical investigations.
Table 1: Dose-Response of Topical Bimatoprost on Intraocular Pressure (IOP) in Beagle Dogs
| Bimatoprost Concentration | Mean Percentage IOP Decrease from Baseline (Peak Effect) | Mean IOP Reduction from Baseline (mmHg) |
| 0.001% | 15.7% | 2.8 |
| 0.01% | 36.1% | 7.0 |
| 0.1% | 24.8% | 4.0 |
| Data from a study in normotensive beagle dogs. |
Table 2: Comparative Efficacy of Bimatoprost and Other Prostaglandin Analogs on IOP Reduction
| Drug | Mean IOP Reduction (mmHg) | Mean Percentage IOP Reduction | Study Population |
| Bimatoprost 0.03% | 7.0 - 8.0 | ~30.3% | Patients with open-angle glaucoma or ocular hypertension |
| Latanoprost 0.005% | - | ~26.7% | Patients with open-angle glaucoma or ocular hypertension |
| Travoprost 0.004% | - | ~28.7% | Patients with open-angle glaucoma or ocular hypertension |
| Bimatoprost 0.03% | 2.1 (additional reduction after switching from latanoprost) | 11.0% (additional reduction after switching from latanoprost) | Patients inadequately controlled on latanoprost |
| Travoprost 0.004% | 1.4 (additional reduction after switching from latanoprost) | 7.4% (additional reduction after switching from latanoprost) | Patients inadequately controlled on latanoprost |
| Comparative data synthesized from multiple clinical trials. |
Table 3: Effect of this compound on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression in Human Ciliary Body Smooth Muscle Cells
| Treatment | MMP-1 | MMP-2 | MMP-3 | MMP-9 | TIMP-1 | TIMP-2 | TIMP-3 |
| Bimatoprost (0.01 µg/mL) | ↑ | ↔ | ↑ | ↑ (75% ± 27% activity increase) | Indeterminate | ↔ | ↑ (57% ± 23%) |
| Latanoprost (0.03 µg/mL) | ↑ | ↔ | ↑ | ↑ (75% ± 24% activity increase) | ↓ (35% ± 16%) | ↔ | ↑ (70% ± 15%) |
| Unoprostone (0.145 µg/mL) | ↑ | ↓ (21% ± 3%) | ↑ | ↑ | ↑ (100% ± 20%) | ↓ (35% ± 8%) | ↑ (57% ± 9%) |
| Data from in vitro studies on human ciliary body smooth muscle cells. (↑ = Increased expression/activity; ↓ = Decreased expression/activity; ↔ = No change; Indeterminate = No clear majority effect) |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the pharmacodynamics of this compound.
Measurement of Aqueous Humor Outflow Facility (Ex Vivo Perfusion)
This protocol describes the measurement of outflow facility in enucleated eyes, a common method to assess the effects of pharmacological agents on the conventional outflow pathway.
Caption: Workflow for measuring aqueous humor outflow facility.
Protocol:
-
Eye Preparation: Obtain fresh enucleated eyes (e.g., porcine or human donor) and carefully dissect away extraocular tissues. The eye is then bisected, and the lens, iris, and ciliary body are gently removed to isolate the anterior segment.
-
Perfusion Setup: Mount the anterior segment in a perfusion chamber. Cannulate the anterior chamber with a needle connected to a perfusion system. This system can be either a constant pressure or constant flow setup.
-
Baseline Measurement: Perfuse the anterior segment with a buffered saline solution (e.g., DMEM) at a constant pressure (e.g., 15 mmHg) or constant flow rate. Allow the system to stabilize and record the baseline flow rate and intraocular pressure.
-
Drug Application: Introduce this compound at the desired concentration into the perfusion medium.
-
Data Acquisition: Continuously monitor and record the intraocular pressure and flow rate for a set period.
-
Calculation of Outflow Facility: Calculate the outflow facility (C) using the formula: C = (Flow rate) / (Intraocular Pressure).
-
Data Analysis: Compare the outflow facility in the presence of this compound to the baseline values to determine the drug's effect.
Western Blot Analysis of MMP and TIMP Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as MMPs and TIMPs, in ocular tissue or cell lysates.
Protocol:
-
Sample Preparation: Homogenize ocular tissues (e.g., trabecular meshwork, ciliary body) or lyse cultured cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the MMP or TIMP of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Quantification: Quantify the intensity of the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Gelatin Zymography for MMP Activity
Zymography is a technique used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9.
Caption: Workflow for gelatin zymography.
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures or prepare tissue homogenates. Determine the protein concentration of the samples.
-
Electrophoresis: Mix the samples with a non-reducing sample buffer and run them on a polyacrylamide gel containing gelatin.
-
Renaturation: After electrophoresis, wash the gel in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity, at 37°C for an appropriate time (e.g., 24-48 hours).
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Visualization and Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the active MMP can be determined by comparison to a protein standard. The intensity of the bands can be quantified using densitometry.
Conclusion
This compound effectively lowers intraocular pressure by enhancing aqueous humor outflow through both the trabecular and uveoscleral pathways. This is primarily achieved through the activation of FP receptors and the subsequent remodeling of the extracellular matrix, a process mediated by the upregulation of matrix metalloproteinases. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate pharmacodynamics of this compound and to develop novel therapies for glaucoma and ocular hypertension.
References
Bimatoprost Acid: A Deep Dive into its Role in Intraocular Pressure Regulation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bimatoprost, a leading therapeutic agent for glaucoma and ocular hypertension, exerts its clinical effect through its active metabolite, bimatoprost acid. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates intraocular pressure (IOP). It details the signaling pathways initiated upon binding to the prostaglandin F2α (FP) receptor, leading to enhanced aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways. This document summarizes key quantitative data from preclinical and clinical studies, presents detailed experimental protocols for investigating its pharmacological effects, and utilizes visualizations to elucidate complex biological processes. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel ophthalmic therapeutics.
Introduction
Glaucoma, a progressive optic neuropathy, is a leading cause of irreversible blindness worldwide. Elevated intraocular pressure (IOP) stands as the primary modifiable risk factor for the development and progression of this disease. Bimatoprost, a prostamide F2α analog, has emerged as a first-line therapy for reducing IOP. In the eye, bimatoprost is a prodrug that undergoes hydrolysis by corneal enzymes to its biologically active form, this compound.[1] This free acid is a potent agonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor by this compound initiates a cascade of intracellular events that ultimately lead to a significant reduction in IOP by enhancing the outflow of aqueous humor.
Mechanism of Action
This compound lowers IOP primarily by increasing the outflow of aqueous humor through two distinct pathways: the uveoscleral (unconventional) pathway and the trabecular meshwork (conventional) pathway.[4][5]
Uveoscleral Outflow Enhancement
The predominant mechanism of IOP reduction by this compound is the enhancement of uveoscleral outflow. This is achieved through the relaxation of the ciliary muscle and the remodeling of the extracellular matrix (ECM) within the ciliary body and sclera.
Trabecular Meshwork Outflow Enhancement
In addition to its effect on the uveoscleral pathway, this compound also increases outflow through the trabecular meshwork. This is thought to be mediated by the regulation of matrix metalloproteinases (MMPs) and subsequent remodeling of the trabecular meshwork ECM, which reduces outflow resistance.
Signaling Pathways
This compound's effects are initiated by its binding to the FP receptor, a Gq-protein coupled receptor. This interaction triggers a well-defined signaling cascade.
Upon binding of this compound to the FP receptor, the associated Gq protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC) and other downstream effectors, leading to the upregulation of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-9. These MMPs are crucial for the remodeling of the extracellular matrix in both the uveoscleral and trabecular meshwork outflow pathways.
Quantitative Data
The IOP-lowering efficacy of bimatoprost has been extensively evaluated in both preclinical and clinical studies.
Table 1: Preclinical Dose-Response of Topical Bimatoprost in Normotensive Beagle Dogs
| Bimatoprost Concentration | Mean IOP Reduction (mmHg) | Mean Percentage IOP Reduction (%) |
| 0.001% | 2.8 | 15.7 |
| 0.01% | 7.0 | 36.1 |
| 0.1% | 4.0 | 24.8 |
Note: This study demonstrated a U-shaped dose-response curve for topical bimatoprost.
Table 2: Comparative Efficacy of Prostaglandin Analogs in Clinical Trials
| Prostaglandin Analog | Mean IOP Reduction (mmHg) at 1 Month | Relative Risk of Achieving ≥30% IOP Reduction (vs. Timolol) |
| Bimatoprost 0.03% | 1.98 (1.50-2.47) | 1.59 (1.28-1.98) |
| Latanoprost 0.005% | 1.01 (0.55-1.46) | 1.32 (1.00-1.74) |
| Travoprost 0.004% | 1.08 (0.59-1.57) | 1.33 (1.03-1.72) |
| Tafluprost 0.0015% | 0.46 (-0.41 to 1.33) | 1.10 (0.85-1.42) |
Data from a network meta-analysis of 32 randomized controlled trials.
Table 3: Bimatoprost Sustained-Release Implant Efficacy in Normotensive Beagle Dogs
| Bimatoprost SR Dose | Mean IOP Reduction (mmHg) at 3 Months | Mean Percentage IOP Reduction (%) at 3 Months |
| 6 µg | 7.2 | - |
| 10 µg | 7.4 | - |
| 15 µg | 8.1 | - |
| 20 µg | 9.5 | - |
| 120 µg | 7.2 | 38.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vivo Intraocular Pressure Measurement in a Rabbit Model
Objective: To determine the IOP-lowering effect of this compound in a rabbit model of ocular hypertension.
Materials:
-
New Zealand White rabbits
-
Rebound tonometer (e.g., Tono-Pen, TonoVet)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
This compound solutions at various concentrations
-
Vehicle control solution
Procedure:
-
Animal Acclimatization: Acclimatize rabbits to handling and the tonometry procedure to minimize stress-induced IOP fluctuations.
-
Anesthesia: Apply one drop of topical anesthetic to each eye.
-
Baseline IOP Measurement: Gently restrain the rabbit and hold the tonometer perpendicular to the central cornea. Obtain at least three stable readings and average them to establish the baseline IOP.
-
Drug Administration: Instill a single drop of the this compound solution or vehicle control into one eye. The contralateral eye can serve as a control.
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation using the same technique as for baseline measurements.
-
Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP changes in the drug-treated eyes to those in the vehicle-treated eyes using appropriate statistical methods.
In Vitro Prostaglandin FP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the FP receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human FP receptor
-
Radioligand: [3H]-Prostaglandin F2α
-
Unlabeled this compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assessment of Uveoscleral Outflow in Cultured Human Ciliary Muscle Cells
Objective: To investigate the effect of this compound on the expression of matrix metalloproteinases (MMPs) in human ciliary muscle cells, a key component of the uveoscleral outflow pathway.
Materials:
-
Primary human ciliary muscle cells
-
Cell culture medium and supplements
-
This compound at various concentrations
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) system and reagents for MMPs (e.g., MMP-1, MMP-3, MMP-9) and a housekeeping gene.
Procedure:
-
Cell Culture: Culture human ciliary muscle cells to confluence in appropriate cell culture plates.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using specific primers for the MMPs of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression of the MMPs in the this compound-treated cells compared to the vehicle-treated cells using the ΔΔCt method.
Conclusion
This compound, the active metabolite of bimatoprost, is a potent ocular hypotensive agent that effectively reduces intraocular pressure by enhancing aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways. Its mechanism of action is primarily mediated through the activation of the prostaglandin FP receptor and the subsequent upregulation of matrix metalloproteinases, leading to extracellular matrix remodeling. The quantitative data from numerous studies consistently demonstrate its superior or comparable efficacy to other prostaglandin analogs. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation therapies for glaucoma. A thorough understanding of its pharmacology is essential for optimizing its clinical use and for the rational design of novel drugs targeting intraocular pressure regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of different dose schedules of bimatoprost on intraocular pressure and pupil size in the glaucomatous Beagle (2002) | Kirk N. Gelatt | 28 Citations [scispace.com]
- 3. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Activities of Bimatoprost Acid in Ocular Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a prostamide F2α analog, is a first-line therapy for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] Its primary mechanism of action involves enhancing aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways.[2] Bimatoprost itself is a prodrug that is hydrolyzed by corneal esterases to its active form, bimatoprost acid. While its efficacy in lowering IOP is well-established, the off-target effects of this compound on various ocular cell types are of increasing interest to the scientific community. These unintended actions can have both beneficial and adverse consequences, influencing the overall therapeutic profile of the drug.
This technical guide provides an in-depth exploration of the off-target effects of this compound in ocular cells. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of the underlying molecular pathways.
Data Presentation: Quantitative Off-Target Effects of this compound
The following tables summarize the key quantitative findings from in vitro and ex vivo studies on the off-target effects of this compound on various ocular cell types.
Table 1: Effects of this compound on Gene and Protein Expression in Ocular Cells
| Ocular Cell Type | Target Molecule | Concentration of this compound | Fold Change/Percent Change | Reference |
| Human Trabecular Meshwork Cells | MMP-1 mRNA | 1000 µM (Bimatoprost) | 62.9-fold increase | |
| Human Trabecular Meshwork Cells | MMP-1 mRNA | 10 µM | 2 to 3-fold increase | |
| Human Trabecular Meshwork Cells | MMP-3 | Pharmacologic concentrations | Increased | [3] |
| Human Trabecular Meshwork Cells | MMP-9 | Pharmacologic concentrations | Increased | |
| Human Trabecular Meshwork Cells | TIMP-2 | Pharmacologic concentrations | Increased | |
| Human Trabecular Meshwork Cells | TIMP-4 | Pharmacologic concentrations | Increased | |
| Human Ciliary Muscle Cells | MMP-1 | 0.01 or 0.1 µg/mL | Increased | |
| Human Ciliary Muscle Cells | MMP-3 | 0.01 or 0.1 µg/mL | Increased | |
| Human Ciliary Muscle Cells | MMP-9 | 0.01 or 0.1 µg/mL | Increased | |
| Human Ciliary Muscle Cells | MMP-9 Activity | 0.01 or 0.1 µg/mL | 75% ± 27% increase | |
| Human Ciliary Muscle Cells | TIMP-3 | 0.01 or 0.1 µg/mL | Increased | |
| Human Ciliary Body Smooth Muscle Cells | NRP-2 Expression | 10 nM | 33 ± 7% decrease | |
| Human Ciliary Body Smooth Muscle Cells | ANG-1 Expression | 257 nM | 56% increase (non-significant) | |
| Human Ciliary Body Smooth Muscle Cells | ANG-2 Expression | 257 nM | 64% increase (non-significant) | |
| Human T Lymphoblast (MOLT-3) Cells | c-fos mRNA | Not specified | Significantly increased | |
| Human T Lymphoblast (MOLT-3) Cells | MMP-9 mRNA | Not specified | Significantly increased | |
| Human T Lymphoblast (MOLT-3) Cells | TIMP-4 mRNA | Not specified | Significantly decreased | |
| Human T Lymphoblast (MOLT-3) Cells | Fibronectin mRNA | Not specified | Down-regulated | |
| Human T Lymphoblast (MOLT-3) Cells | NF-кB p65 mRNA | Not specified | Increased | |
| Human T Lymphoblast (MOLT-3) Cells | IкBα mRNA | Not specified | Decreased | |
| Human T Lymphoblast (MOLT-3) Cells | Aquaporin-1 mRNA | Not specified | Significantly down-regulated |
Table 2: Cytotoxicity of Bimatoprost in Ocular Cells
| Ocular Cell Type | Bimatoprost Formulation | Exposure Time | Cytotoxicity Metric | Result | Reference |
| Human Corneal Epithelial Cells | Bimatoprost 0.03% | 25 minutes | Mean Ethidium Bromide Fluorescence | 26.8 | |
| Human Corneal Epithelial Cells | Bimatoprost 0.01% with BAK | Not specified | Live Cell Signal | Significant reduction | |
| Human Conjunctival Epithelial Cells | Preservative-Free Bimatoprost 0.03% | 24 and 48 hours | Cell Growth and Viability | Significant decrease | |
| Conjunctiva-Derived Epithelial Cells | Bimatoprost solution | 24 hours | Cell Viability | No significant difference from control |
Table 3: Effects of this compound on Signaling Pathways in Ocular Cells
| Ocular Cell Type | Signaling Pathway Component | Metric | Value | Reference | | --- | --- | --- | --- | | Human Ciliary Muscle Cells | FP Receptor Activation (PI Turnover) | EC50 | 3.6 ± 1.2 nM | | | Human Trabecular Meshwork Cells | Prostamide Receptor Activation | EC50 | 4.3 nM | | | Schlemm's Canal Cells | Prostamide Receptor Activation | EC50 | 1.2 nM | | | Ciliary Smooth Muscle Cells | Prostamide Receptor Activation | EC50 | 1.7 nM | | | HEK-293 cells expressing human ciliary body FP receptor | Intracellular Ca2+ Mobilization | EC50 | 15 ± 3 nM | |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the off-target effects of this compound in ocular cells.
Cell Culture of Human Trabecular Meshwork (TM) Cells
-
Source: Primary human TM cells are isolated from donor corneoscleral rims.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Confluent monolayers of TM cells are treated with desired concentrations of this compound or vehicle control for specified time periods (e.g., 24 or 72 hours).
Gene Expression Analysis using cDNA Microarray
-
RNA Isolation: Total RNA is extracted from treated and control TM cells using a suitable RNA isolation kit.
-
cDNA Synthesis and Labeling: A labeled cDNA probe is synthesized from the extracted total RNA.
-
Hybridization: The labeled cDNA probe is hybridized to a human cDNA microarray containing a comprehensive set of genes.
-
Signal Amplification and Scanning: The fluorescent signals on the microarray are amplified and scanned using a microarray scanner.
-
Data Analysis: The scanned images are analyzed to determine the differential gene expression between the treated and control groups. Genes with a fold change greater than a specified threshold (e.g., 1.5-fold) are considered significantly altered.
Protein Expression Analysis using Western Blotting
-
Sample Preparation:
-
Wash cultured ocular cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Cytotoxicity Assay using Ethidium Bromide (EB) Staining
-
Cell Seeding: Seed human corneal epithelial cells in a microtiter plate and grow to confluence.
-
Treatment: Expose the cells to different formulations of bimatoprost, control media, and a toxic control for a defined period (e.g., 25 minutes).
-
Staining: Add ethidium bromide to the wells. EB is a fluorescent dye that stains the DNA of cells with compromised membranes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Higher fluorescence indicates greater cell death.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with the off-target effects of this compound.
Caption: this compound Signaling via the FP Receptor and Gq Pathway.
Caption: Experimental Workflow for Western Blot Analysis.
Discussion of Off-Target Effects in Specific Ocular Cell Types
Trabecular Meshwork (TM) Cells
This compound significantly influences the extracellular matrix (ECM) dynamics within the trabecular meshwork. It has been shown to upregulate the expression of several matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-9, while also affecting the expression of their inhibitors (TIMPs). This remodeling of the ECM is thought to contribute to the increased aqueous humor outflow and subsequent IOP reduction. The signaling mechanism likely involves the activation of the FP receptor, leading to downstream activation of the MAPK cascade and transcription factors like c-Fos.
Ciliary Muscle and Ciliary Body Cells
Similar to its effects on TM cells, this compound modulates MMP and TIMP expression in ciliary muscle cells, which is a key component of the uveoscleral outflow pathway. Studies have demonstrated that this compound is a potent agonist at the FP receptor in human ciliary muscle cells, leading to phosphoinositide hydrolysis, intracellular calcium mobilization, and MAP kinase activation. Furthermore, bimatoprost has been shown to decrease the expression of Neuropilin-2 (NRP-2), a protein involved in lymphangiogenesis, in human ciliary body smooth muscle cells, suggesting a potential role in modulating ocular fluid dynamics through lymphatic-like pathways. Bimatoprost also induces mitochondrial biogenesis in orbital adipose-derived stem cells.
Corneal and Conjunctival Epithelial Cells
The ocular surface is the first point of contact for topical bimatoprost, and off-target effects on the corneal and conjunctival epithelia are a significant consideration. In vitro studies have demonstrated that bimatoprost, particularly formulations containing the preservative benzalkonium chloride (BAK), can induce cytotoxicity in human corneal and conjunctival epithelial cells. Preservative-free formulations of bimatoprost appear to have a better safety profile in this regard. Clinically, a common side effect of bimatoprost is conjunctival hyperemia, which is believed to be a result of nitric oxide-mediated vasodilation rather than an inflammatory response.
Retinal Ganglion Cells (RGCs)
Emerging evidence suggests that this compound may have direct neuroprotective effects on retinal ganglion cells, independent of its IOP-lowering action. In vitro studies have shown that this compound can protect RGCs from glutamate- and hypoxia-induced cell death. This neuroprotective effect is thought to be mediated through the activation of the Akt signaling pathway. These findings open up the possibility of a dual therapeutic benefit of bimatoprost in glaucoma management, targeting both IOP and RGC survival.
Conclusion
This compound exhibits a wide range of off-target effects in various ocular cell types, extending beyond its primary role in IOP reduction. These effects, which include modulation of the extracellular matrix, induction of signaling cascades, cytotoxicity, and neuroprotection, are crucial for a comprehensive understanding of the drug's overall pharmacological profile. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to further elucidate the complex cellular and molecular actions of bimatoprost and to develop novel therapeutic strategies for ocular diseases. Further investigation into the long-term consequences of these off-target effects is warranted to optimize the clinical use of this important glaucoma medication.
References
- 1. Levels of this compound in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bimatoprost Acid and its Role in Ocular Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a highly efficacious prostaglandin F2α (FP) receptor agonist, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic effect is primarily attributed to a significant reduction in intraocular pressure (IOP). Upon topical administration to the eye, the prodrug bimatoprost is hydrolyzed by corneal and other ocular tissues into its active metabolite, bimatoprost acid.[1][2] This active form engages with the FP receptor, initiating a cascade of molecular events that lead to the remodeling of the extracellular matrix (ECM) in the eye's aqueous outflow pathways.[1][3][4] Understanding the intricate mechanisms by which this compound modulates the ECM is crucial for the development of next-generation IOP-lowering therapeutics. This technical guide provides an in-depth exploration of the signaling pathways, quantitative effects on ECM components, and detailed experimental protocols relevant to the study of this compound's action in the eye.
Molecular Mechanism of Action: The FP Receptor Signaling Cascade
This compound exerts its effects by binding to and activating the prostanoid FP receptor, a G-protein coupled receptor located on cells of the ciliary muscle and trabecular meshwork. This interaction triggers a well-defined signaling cascade:
-
Phosphoinositide (PI) Hydrolysis: Activation of the FP receptor leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).
-
MAP Kinase and Akt Pathway Activation: The increase in intracellular calcium and the activity of DAG contribute to the activation of several downstream kinase pathways, most notably the Mitogen-Activated Protein (MAP) kinase pathway (including ERK) and the PI3K/Akt pathway. The activation of the MAP kinase pathway is a critical step, as its inhibition has been shown to block the subsequent release of matrix metalloproteinases.
Remodeling the Extracellular Matrix: The Role of MMPs and TIMPs
The activation of nuclear transcription factors by the MAP kinase and Akt pathways leads to a significant upregulation in the gene expression of several matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of various components of the extracellular matrix, such as collagen and fibronectin.
Specifically, in human ciliary muscle and trabecular meshwork cells, this compound has been shown to increase the expression and/or activity of:
-
MMP-1 (Collagenase-1): Primarily degrades fibrillar collagens.
-
MMP-3 (Stromelysin-1): Has a broad substrate specificity, including proteoglycans, fibronectin, laminin, and can activate other MMPs.
-
MMP-9 (Gelatinase-B): Degrades type IV collagen (a major component of basement membranes) and gelatin.
This increased MMP activity leads to a breakdown and reorganization of the ECM in the uveoscleral and trabecular outflow pathways. The resulting decrease in hydraulic resistance in these tissues facilitates the drainage of aqueous humor from the eye, thereby lowering IOP.
Concurrently, this compound also modulates the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), the endogenous inhibitors of MMPs. An increase in TIMP-3 has been observed, suggesting a controlled and regulated remodeling process, rather than uncontrolled degradation of the ECM. The balance between MMPs and TIMPs is a critical determinant of the rate of ECM turnover.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular and molecular parameters as reported in the literature.
Table 1: Potency of this compound in Human Ciliary Muscle Cells
| Assay | EC50 Value (nM) |
| Phosphoinositide (PI) Turnover | 3.6 ± 1.2 |
| Intracellular Ca2+ Mobilization | Similar potency to PI turnover |
| MAP Kinase Activation | Similar potency to PI turnover |
| Pro-MMP-1 and Pro-MMP-2 Secretion | 3.5 – 4.1 |
Data sourced from. EC50 (half maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response.
Table 2: Effects of Bimatoprost on MMP and TIMP Protein Expression and Activity in Human Ciliary Body Smooth Muscle Cells
| Protein | Effect of Bimatoprost | Quantitative Change |
| MMP-1 | Increased | - |
| MMP-2 | No change | - |
| MMP-3 | Increased | - |
| MMP-9 | Increased | Activity increased by 75% ± 27% |
| TIMP-2 | No change | - |
| TIMP-3 | Increased | - |
Data sourced from. Cells were incubated with the free acid form of bimatoprost for 24 hours.
Table 3: Effects of Bimatoprost and this compound on MMP and ECM Gene Expression in Human Trabecular Meshwork Cells
| Gene | Treatment | Concentration | Mean Fold Change vs. Control |
| MMP1 | Bimatoprost | 1000 µM | 62.9 to 73.85 |
| MMP1 | This compound | 10 µM | 2 to 3 |
| Fibronectin | Bimatoprost | High concentrations | Downregulated |
Data sourced from.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments used to elucidate the effects of this compound on ECM remodeling.
Cell Culture and Treatment
-
Cell Isolation and Culture: Human ciliary muscle (HCM) or trabecular meshwork (HTM) cells are isolated from donor corneoscleral rims. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Once confluent, the cells are trypsinized and subcultured into appropriate plates or flasks for experiments.
-
Serum Starvation: Prior to treatment, cells are typically serum-starved for 24 hours to reduce baseline signaling activity.
-
Drug Treatment: The free acid form of bimatoprost is dissolved in a vehicle (e.g., ethanol or DMSO) and then diluted to the desired final concentrations (e.g., 0.01 µg/mL to 10 µM) in serum-free medium. Cells are incubated with the drug for a specified period, typically 24 hours, for analysis of protein secretion and gene expression.
Western Blot Analysis for MMPs and TIMPs
-
Sample Preparation:
-
Conditioned Media: After treatment, the cell culture media is collected and centrifuged to remove cellular debris. The supernatant is concentrated using centrifugal filter units.
-
Cell Lysates: Cells are washed with ice-cold PBS and then lysed using RIPA buffer containing protease inhibitors.
-
-
Protein Quantification: The protein concentration of the lysates or concentrated media is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the MMPs or TIMPs of interest, diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The blot is incubated with a chemiluminescent substrate, and the signal is captured using a CCD camera-based imager. Band intensities are quantified using image analysis software.
Gelatin Zymography for MMP Activity
-
Gel Preparation: A polyacrylamide gel (e.g., 10%) is prepared with gelatin (e.g., 0.1%) co-polymerized within the gel matrix.
-
Sample Preparation: Concentrated conditioned media is mixed with a non-reducing sample buffer (SDS-containing, but without boiling or reducing agents to preserve enzyme activity).
-
Electrophoresis: Samples are run on the gelatin-containing gel under non-reducing conditions.
-
Enzyme Renaturation: The gel is washed with a Triton X-100 solution (e.g., 2.5%) to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated overnight at 37°C in a development buffer containing CaCl2, which is necessary for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background.
Quantitative Real-Time PCR (qPCR) for ECM-related Gene Expression
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target MMPs, TIMPs, and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan probe-based master mix.
-
Data Analysis: The amplification data is collected in real-time. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
Conclusion
This compound, the active metabolite of bimatoprost, plays a pivotal role in remodeling the extracellular matrix of the ocular outflow pathways. By activating the FP receptor, it initiates a MAP kinase-dependent signaling cascade that upregulates the expression and activity of key matrix metalloproteinases, particularly MMP-1, MMP-3, and MMP-9. This enzymatic activity leads to the degradation and reorganization of ECM components, reducing outflow resistance and lowering intraocular pressure. The detailed understanding of these pathways and the quantitative effects of this compound provides a solid foundation for future research and the development of novel therapeutics for glaucoma that target ECM dynamics. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate the molecular pharmacology of this compound and other prostaglandin analogs.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ocular Transformation of Bimatoprost: A Technical Guide to its Metabolic Conversion to Bimatoprost Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway of Bimatoprost to its active form, Bimatoprost Acid. The following sections detail the enzymatic conversion, present quantitative data from key studies, outline experimental methodologies, and visualize the metabolic and experimental workflows.
The Metabolic Pathway: From Prodrug to Active Metabolite
Bimatoprost, a synthetic prostamide analogue of prostaglandin F2α, functions as a prodrug that undergoes hydrolysis in ocular tissues to form its biologically active metabolite, this compound (17-phenyl-trinor PGF2α)[1][2][3]. This conversion is critical for its therapeutic effect in reducing intraocular pressure (IOP).
The hydrolysis of the ethyl amide group of Bimatoprost to a carboxylic acid is catalyzed by amidases or esterases present in various ocular tissues[3][4]. The primary sites for this metabolic conversion are the cornea, sclera, iris, and ciliary body. The cornea, in particular, has been identified as a significant contributor to this process. While the specific enzyme has not been definitively identified, studies on bovine cornea suggest the involvement of metalloenzymes, as the hydrolysis was completely inhibited by the metalloenzyme inhibitor EDTA.
Upon its formation, this compound, a potent FP receptor agonist, is believed to exert its IOP-lowering effect by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.
Quantitative Analysis of Bimatoprost Metabolism
The conversion of Bimatoprost to this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Hydrolysis Rate of Bimatoprost in Human Ocular Tissues
| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) |
| Cornea | 6.3 |
| Sclera | 2.0 |
| Iris | 2.8 |
| Ciliary Body | 1.5 |
Table 2: Pharmacokinetic Parameters of Bimatoprost and this compound in Human Aqueous Humor Following a Single Topical Dose of Bimatoprost 0.03%
| Analyte | Time Point (hours) | Mean Concentration (nM) |
| Bimatoprost | 1 | 6.6 |
| 3 | 2.4 | |
| This compound | 1 | 5.0 |
| 3 | 6.7 | |
| 6 | 1.9 |
Table 3: Pharmacokinetic Parameters of Bimatoprost and this compound in Rabbit Aqueous Humor (AH) and Iris-Ciliary Body (ICB) Following a Single Topical Instillation of Bimatoprost 0.03%
| Tissue | Analyte | Cmax (ng/mL or ng/g) | Tmax (hours) |
| Aqueous Humor (AH) | Bimatoprost | 12.11 ± 21.72 | 1 |
| This compound | 29.58 ± 26.37 | 1 | |
| Iris-Ciliary Body (ICB) | Bimatoprost | 10.73 ± 9.01 | 0.5 |
| This compound | 18.38 ± 4.05 | 0.5 |
Experimental Protocols
The study of Bimatoprost metabolism relies on robust in vitro and in vivo experimental protocols coupled with sensitive analytical techniques.
In Vitro Hydrolysis Assay
This assay is designed to determine the rate of Bimatoprost conversion to this compound in ocular tissues.
Protocol:
-
Tissue Preparation: Freshly excised human or animal (e.g., rabbit, bovine) ocular tissues (cornea, sclera, iris, ciliary body) are obtained. The tissues are dissected and weighed.
-
Incubation: A known concentration of Bimatoprost (e.g., from a 0.03% ophthalmic solution) is incubated with the prepared ocular tissue in a physiologic buffer at 37°C.
-
Time Course Analysis: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 2, 3 hours).
-
Sample Preparation: The reaction in the aliquots is quenched, and the samples are prepared for analysis. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate Bimatoprost and this compound.
-
Quantification: The concentrations of Bimatoprost and this compound in the prepared samples are determined using a validated analytical method such as Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of this compound formation is calculated and typically expressed as pmol of product formed per milligram of tissue per hour.
In Vivo Quantification in Aqueous Humor
This protocol is used to measure the concentrations of Bimatoprost and this compound in the aqueous humor of living subjects (human or animal) after topical administration.
Protocol:
-
Subject Dosing: A single drop of Bimatoprost ophthalmic solution (e.g., 0.03%) is administered to the eye(s) of the subjects.
-
Aqueous Humor Sampling: At predetermined time points post-dosing (e.g., 1, 3, 6, 12 hours), a small sample of aqueous humor (100-200 µl) is collected via paracentesis, often from patients undergoing cataract surgery.
-
Sample Handling and Storage: The collected aqueous humor samples are immediately placed on dry ice and stored at -70°C or lower until analysis to prevent degradation of the analytes.
-
Sample Preparation for LC-MS/MS Analysis:
-
Internal standards (deuterated Bimatoprost and this compound) are added to the aqueous humor samples, calibration standards, and quality control samples.
-
Analytes are extracted from the aqueous humor matrix. A common method involves protein precipitation followed by liquid-liquid extraction with a solvent like methyl tert-butyl ether after acidification with formic acid.
-
The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Quantification:
-
Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation of Bimatoprost and this compound is typically achieved on a C18 or a normal-phase column with a gradient mobile phase.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Bimatoprost, this compound, and their respective internal standards.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
-
Visualizations
The following diagrams illustrate the metabolic pathway of Bimatoprost and a typical experimental workflow for its analysis.
References
- 1. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Bimatoprost Acid's Impact on Gene Expression in Human Trabecular Meshwork Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular effects of bimatoprost acid on human trabecular meshwork (HTM) cells, with a focus on gene expression modulation. Bimatoprost, a prostaglandin F2α analogue, is a first-line treatment for lowering intraocular pressure in glaucoma patients. Its efficacy is primarily attributed to increasing aqueous humor outflow through both the uveoscleral and trabecular pathways. The active form of the drug, this compound, directly interacts with cells in the trabecular meshwork, inducing a cascade of molecular events that remodel the extracellular matrix and alter cell behavior. This document synthesizes key research findings to elucidate these mechanisms.
Core Concepts: this compound and the Trabecular Meshwork
Bimatoprost is administered as a prodrug, which is hydrolyzed by corneal esterases into its biologically active free acid form.[1] This active metabolite then binds to prostanoid FP receptors on the surface of HTM cells, initiating intracellular signaling cascades.[2][3] The trabecular meshwork is a critical tissue in the conventional outflow pathway, and its cellular and extracellular matrix (ECM) composition are key determinants of aqueous humor outflow resistance. In glaucomatous eyes, an increase in ECM deposition within the TM contributes to elevated intraocular pressure.[4][5] this compound's therapeutic effect is largely mediated by altering the expression of genes involved in ECM turnover and cellular signaling.
Quantitative Analysis of Gene Expression Changes
This compound induces significant and diverse changes in the gene expression profile of HTM cells. These alterations have been primarily characterized through microarray and polymerase chain reaction (PCR) array technologies. The following tables summarize the key quantitative data from these studies, highlighting the dose-dependent and time-dependent effects of this compound.
Table 1: Differentially Expressed Genes in Primary HTM Cells Treated with this compound (1µM)
| Gene Symbol | Gene Name | Function | Fold Change (24 hours) | Fold Change (72 hours) | Reference |
| TGF-β2 | Transforming growth factor beta 2 | Pro-fibrotic cytokine | Decreased | Decreased | |
| TNF | Tumor necrosis factor | Inflammatory cytokine | Decreased | Decreased | |
| IGF-1 | Insulin-like growth factor 1 | Growth factor | Decreased | Decreased | |
| HGF | Hepatocyte growth factor | Growth factor | Decreased | Decreased | |
| c-fos | Fos proto-oncogene, AP-1 transcription factor subunit | Transcription factor | Decreased | Decreased | |
| c-jun | Jun proto-oncogene, AP-1 transcription factor subunit | Transcription factor | Decreased | Decreased | |
| HDAC | Histone deacetylase | Transcription repression | Increased | Increased |
Table 2: Dose-Dependent Upregulation of Matrix Metalloproteinase (MMP) and Downregulation of ECM Genes in HTM Cells by this compound (24-hour treatment)
| Gene Symbol | Gene Name | 0.1 µM BFA | 1 µM BFA | 10 µM BFA | Reference |
| MMP1 | Matrix metallopeptidase 1 | ~1.5-fold | ~2-fold | ~3-fold | |
| MMP3 | Matrix metallopeptidase 3 | - | - | Increased | |
| MMP9 | Matrix metallopeptidase 9 | - | - | Increased | |
| MMP10 | Matrix metallopeptidase 10 | No significant change | No significant change | No significant change | |
| MMP11 | Matrix metallopeptidase 11 | No significant change | No significant change | No significant change | |
| MMP14 | Matrix metallopeptidase 14 | No significant change | No significant change | No significant change | |
| FN1 | Fibronectin 1 | No significant change | Downregulated | Significantly Downregulated | |
| TIMP2 | TIMP metallopeptidase inhibitor 2 | - | - | Increased | |
| TIMP4 | TIMP metallopeptidase inhibitor 4 | - | - | Increased |
Note: Fold changes are approximate values derived from the referenced literature. BFA refers to Bimatoprost Free Acid.
Signaling Pathways Activated by this compound in HTM Cells
The interaction of this compound with the FP receptor on HTM cells triggers a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream transcription factors, such as AP-1 (a dimer of c-fos and c-jun), which regulate the expression of various genes, including those for MMPs.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on the effects of this compound on HTM cells.
Human Trabecular Meshwork Cell Culture
A standardized workflow for HTM cell culture is crucial for reproducible results.
Protocol:
-
Cell Isolation: Primary HTM cells are isolated from human donor corneoscleral rims by blunt dissection and enzymatic digestion of the extracellular matrix.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 0.1 mg/mL streptomycin, and 0.29 mg/mL glutamine. Cells are maintained in a standard humidified incubator at 37°C with 5% CO2.
-
Passaging: For experiments, cells between passages 4 and 7 are typically used.
-
Serum Starvation: Prior to drug treatment, the concentration of FBS in the medium is often reduced to 1% for a period of one week to minimize the influence of serum-derived growth factors.
This compound Treatment
-
Preparation of this compound: this compound is dissolved in a suitable vehicle, such as ethanol, to create a stock solution.
-
Cell Seeding: HTM cells are seeded in multi-well plates and grown to confluence.
-
Treatment: The culture medium is replaced with low-serum medium containing this compound at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (e.g., 1% ethanol).
-
Incubation: Cells are incubated for the specified duration (e.g., 24 or 72 hours), with fresh drug added daily for longer time courses.
Gene Expression Analysis (Microarray and PCR Array)
The following diagram illustrates the general workflow for analyzing gene expression changes in HTM cells following this compound treatment.
Protocol:
-
RNA Isolation: Following treatment, total RNA is isolated from the HTM cells using a commercially available kit.
-
RNA Quality Control: The integrity and concentration of the isolated RNA are assessed using spectrophotometry and electrophoresis.
-
cRNA/cDNA Synthesis and Labeling: For microarray analysis, total RNA is amplified and processed into labeled cRNA. For PCR arrays, RNA is reverse transcribed into cDNA.
-
Hybridization/PCR: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip), or the cDNA is used as a template in a PCR array containing primers for specific genes of interest (e.g., MMPs and ECM components).
-
Data Acquisition: The microarray chip is scanned to detect hybridization signals, or the real-time PCR data is collected.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify genes with a significant change in expression (e.g., a fold change of at least 1.5) between the this compound-treated and control groups.
Conclusion
This compound exerts a significant and complex influence on the gene expression profile of human trabecular meshwork cells. The downregulation of pro-fibrotic and inflammatory signaling molecules, coupled with the upregulation of matrix metalloproteinases and downregulation of extracellular matrix components like fibronectin, provides a molecular basis for its efficacy in increasing trabecular outflow and lowering intraocular pressure. The detailed protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the mechanisms of action of prostaglandin analogues and to develop novel therapies for glaucoma.
References
The Cellular Basis for Bimatoprost Acid's Effects on Conventional Aqueous Humor Outflow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the cellular and molecular mechanisms underpinning the effects of bimatoprost acid on the conventional outflow pathway of aqueous humor. Bimatoprost, a prostamide F2α analog, is a potent ocular hypotensive agent used in the management of glaucoma. Its efficacy is, in part, attributed to its ability to enhance aqueous humor outflow through the trabecular meshwork (TM) and Schlemm's canal (SC), collectively known as the conventional outflow pathway. This document provides a comprehensive overview of the signaling pathways, cellular responses, and experimental methodologies used to investigate these effects.
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma. Bimatoprost lowers IOP by increasing both the uveoscleral (unconventional) and conventional outflow of aqueous humor. While the uveoscleral pathway has been extensively studied, the cellular actions of this compound on the conventional outflow tissues—the trabecular meshwork and Schlemm's canal—are crucial for its full therapeutic effect. This guide focuses on these conventional outflow mechanisms, detailing the direct effects of this compound on the cells of the TM and SC. The primary mechanisms involve receptor-mediated signaling, modulation of cellular contractility and cytoskeletal organization, and remodeling of the extracellular matrix (ECM).
Receptor Binding and Signal Transduction
Bimatoprost is a prodrug that is hydrolyzed in the cornea to its active form, this compound. The precise receptor target for this compound in the conventional outflow pathway has been a subject of investigation, with evidence pointing to both prostanoid FP receptors and distinct prostamide receptors.[1][2]
Activation of these G-protein coupled receptors (GPCRs) on trabecular meshwork and Schlemm's canal cells initiates a signaling cascade predominantly through the Gq protein subunit.[1][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
Modulation of Cellular Contractility and Cytoskeleton
A key effect of this compound on trabecular meshwork and Schlemm's canal cells is the reduction of cellular contractility. This relaxation of the TM tissue is thought to increase the intercellular spaces, thereby reducing the resistance to aqueous humor outflow. This effect is mediated by changes in the actin cytoskeleton.
This compound has been shown to decrease the ratio of filamentous actin (F-actin) to globular actin (G-actin) in TM cells, indicating a depolymerization of actin stress fibers. The RhoA/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics and cell contractility in the trabecular meshwork. Inhibition of this pathway leads to TM relaxation and increased outflow. Prostaglandin analogs, including this compound, are thought to modulate this pathway, contributing to their effects on cell contractility.
Extracellular Matrix Remodeling
In addition to its effects on cell contractility, this compound induces remodeling of the extracellular matrix (ECM) in the trabecular meshwork. This process is primarily mediated by the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components such as collagens and fibronectin.
Studies have shown that this compound increases the expression and activity of several MMPs, including MMP-1, MMP-3, and MMP-9, in human TM cells. It also modulates the expression of tissue inhibitors of metalloproteinases (TIMPs). The net effect is an increase in ECM turnover, which is believed to expand the interstitial spaces within the TM, thereby facilitating aqueous humor outflow.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound on conventional outflow pathway cells.
Table 1: Potency of this compound in Ocular Cells
| Cell Type | Assay | Parameter | Value | Reference |
| Trabecular Meshwork (TM) | Cellular Dielectric Spectroscopy | EC50 | 4.3 nM | |
| Schlemm's Canal (SC) | Cellular Dielectric Spectroscopy | EC50 | 1.2 nM | |
| Ciliary Smooth Muscle (CSM) | Cellular Dielectric Spectroscopy | EC50 | 1.7 nM | |
| Trabecular Meshwork (TM) | Phosphoinositide Turnover | EC50 | 26-112 nM |
Table 2: Effects of this compound on Conventional Outflow Parameters
| Experimental Model | Parameter | Effect | Reference |
| Human Anterior Segment Perfusion | Outflow Facility | 26% - 50% increase | |
| Cultured TM Cell Monolayers | F-actin/G-actin Ratio | Decrease (0.79 to 0.61) |
Table 3: Regulation of Matrix Metalloproteinase (MMP) Gene Expression by Bimatoprost in Trabecular Meshwork (TM) Cells
| Gene | Bimatoprost Concentration | Fold Change vs. Control | Reference |
| MMP1 | 1000 µM | 62.9-fold increase | |
| MMP10 | 1000 µM | Significant increase | |
| MMP11 | 1000 µM | Significant increase | |
| MMP14 | 1000 µM | Significant increase |
Table 4: Antagonism of this compound Effects
| Antagonist | Cell Type | Assay | Parameter | Value | Reference |
| AGN211334 | Trabecular Meshwork (TM) | Cellular Dielectric Spectroscopy | IC50 | 1.2 µM | |
| AGN211334 | Schlemm's Canal (SC) | Cellular Dielectric Spectroscopy | IC50 | 3.3 µM | |
| AL-8810 | Trabecular Meshwork (TM) | Phosphoinositide Turnover | Ki | 1.0 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on the conventional outflow pathway.
Human Trabecular Meshwork (TM) Cell Culture
-
Tissue Source: Human donor eyes obtained from eye banks.
-
Isolation: The trabecular meshwork tissue is carefully dissected from the anterior segment under a dissecting microscope. The tissue is then minced and placed in a digestion solution containing collagenase (e.g., 1 mg/mL) and incubated at 37°C to release the cells.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Characterization: TM cells are characterized by their morphology (stellate or spindle-shaped) and by immunostaining for specific markers such as alpha-smooth muscle actin (α-SMA) and myocilin.
Cellular Dielectric Spectroscopy (CDS) for Contractility Assay
-
Cell Plating: Primary human TM or SC cells are seeded into 96-well plates with integrated gold-film electrodes (E-Plates) at a density that allows for the formation of a confluent monolayer.
-
Drug Treatment: After reaching confluence, cells are treated with varying concentrations of this compound.
-
Impedance Measurement: The impedance of the cell monolayer is measured in real-time using a specialized instrument. An increase in impedance corresponds to cell relaxation and/or increased cell-cell adhesion, while a decrease indicates cell contraction or loss of adhesion.
-
Data Analysis: Dose-response curves are generated by plotting the change in impedance against the logarithm of the drug concentration to determine the EC50 value.
References
Bimatoprost Acid and the Eyelash Anagen Phase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost, a synthetic prostamide analog of prostaglandin F2α (PGF2α), has demonstrated significant efficacy in promoting eyelash growth, leading to its approval for the treatment of hypotrichosis. This technical guide provides an in-depth examination of the molecular mechanisms and cellular processes through which bimatoprost acid, the active form of bimatoprost, modulates the eyelash growth cycle, with a particular focus on the prolongation of the anagen (growth) phase. This document details the underlying signaling pathways, presents quantitative data from key preclinical and clinical studies, and outlines comprehensive experimental protocols for the investigation of this compound's effects on eyelash follicles. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of hair growth-promoting therapeutics.
Introduction
The human eyelash growth cycle consists of three phases: anagen (growth), catagen (transition), and telogen (rest). The length of the anagen phase is a primary determinant of eyelash length. Bimatoprost has been clinically proven to increase the length, thickness, and darkness of eyelashes.[1][2] This effect is primarily attributed to its ability to prolong the anagen phase of the eyelash hair follicle cycle.[3][4] Bimatoprost is a prodrug that is hydrolyzed in the cornea to its active form, this compound. This guide will focus on the effects of this compound on the eyelash anagen phase.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by binding to prostaglandin F2α (FP) receptors, which are G-protein coupled receptors located in the dermal papilla and other structures of the hair follicle.[5] Immunohistochemical studies have confirmed the presence of PGF2α receptors in the inner root sheath of the bulb and stem of human eyelashes, specifically during the anagen phase. The activation of these receptors initiates a downstream signaling cascade that ultimately modulates the hair growth cycle.
Prostaglandin Receptor Activation
The binding of this compound to the FP receptor is the initial step in its mechanism of action. This interaction is believed to stimulate resting follicles (in the telogen phase) to enter the anagen phase and to extend the duration of the anagen phase for follicles already in the growth stage.
Involvement of the Wnt/β-Catenin Signaling Pathway
Recent evidence suggests that the Wnt/β-catenin signaling pathway plays a crucial role in mediating the effects of bimatoprost on hair growth. The Wnt/β-catenin pathway is a highly conserved signaling cascade that regulates various developmental processes, including hair follicle morphogenesis and cycling.
Studies in mice have shown that topical application of bimatoprost leads to the upregulation of key components of the Wnt/β-catenin pathway in reconstructed hair follicles. This includes increased expression of Wnt3a, a secreted signaling protein; β-catenin, a central component of the pathway; Lymphoid Enhancer-Binding Factor 1 (LEF1), a transcription factor that partners with β-catenin; and Frizzled-7 (Fzd7), a Wnt receptor. The activation of this pathway in the dermal papilla is thought to induce the expression of growth factors that stimulate the proliferation of hair matrix keratinocytes, thereby promoting hair growth.
Figure 1: Proposed signaling pathway of this compound in eyelash dermal papilla cells.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of bimatoprost in promoting eyelash growth has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Clinical Trial Data on Bimatoprost for Eyelash Growth
| Study Parameter | Bimatoprost Group | Vehicle/Control Group | Study Duration | Reference |
| Eyelash Length Increase | ||||
| Mean Increase (mm) | 1.4 (25% increase) | 0.1 (2% increase) | 16 weeks | |
| Mean Increase (mm) | 2.0 | 1.1 | 6 weeks | |
| Mean Increase (mm) | Up to 2.0 | Not specified | 1 year | |
| Eyelash Thickness Increase | ||||
| Mean Increase (mm) | Up to 0.5 | Not specified | 1 year | |
| Eyelash Darkness | ||||
| Statistically Significant Increase | Yes (P < .0001) | No | 16 weeks | |
| Global Eyelash Assessment (GEA) | ||||
| ≥1-grade improvement | 78.1% of subjects | 18.4% of subjects | 16 weeks |
Table 2: Preclinical Data on Bimatoprost and Wnt/β-Catenin Signaling in Mice
| Gene/Protein | Fold Change in mRNA Expression (Bimatoprost vs. Control) | Fold Change in Protein Expression (Bimatoprost vs. Control) | Reference |
| Wnt3a | 2.73 ± 0.17 | 1.44 ± 0.21 | |
| LEF1 | 1.71 ± 0.12 | 1.36 ± 0.15 | |
| β-catenin | 2.37 ± 0.21 | 1.60 ± 0.13 | |
| Frizzled7 | 2.62 ± 0.15 | 1.52 ± 0.15 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of bimatoprost's effects on eyelash follicles.
Figure 2: General experimental workflow for investigating this compound's effects.
Ex Vivo Eyelash Follicle Organ Culture
-
Objective: To maintain the viability and growth of isolated eyelash follicles outside the body to study the direct effects of this compound.
-
Protocol:
-
Tissue Source: Human eyelid tissue obtained from elective surgical procedures (e.g., blepharoplasty) with informed consent.
-
Follicle Isolation: Under a dissecting microscope, individual anagen eyelash follicles are micro-dissected from the subcutaneous fat.
-
Culture Medium: Williams E medium supplemented with 2 mM L-glutamine, 10 µg/mL hydrocortisone, 10 µg/mL insulin, 10 ng/mL selenium, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Individual follicles are placed in a 24-well plate with 1 mL of culture medium per well and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Bimatoprost Treatment: this compound is added to the culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (e.g., DMSO) is run in parallel. The medium is changed every 2-3 days.
-
Analysis: Eyelash growth is measured daily using a calibrated eyepiece graticule. At the end of the culture period, follicles can be harvested for histological analysis (e.g., IHC for Ki-67) or molecular analysis (e.g., qPCR).
-
Quantitative Real-Time PCR (qPCR) for Wnt Signaling Components
-
Objective: To quantify the expression levels of Wnt signaling pathway genes in response to this compound treatment.
-
Protocol:
-
Sample Preparation: Eyelash follicles or cultured dermal papilla cells are treated with this compound as described above.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: qPCR is performed using a real-time PCR system with a SYBR Green-based master mix.
-
Primers: Validated primers for target genes (e.g., human WNT3A, LEF1, CTNNB1 [β-catenin], FZD7) and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
-
Western Blot for β-catenin
-
Objective: To detect and quantify the levels of β-catenin protein in response to this compound treatment.
-
Protocol:
-
Protein Extraction: Eyelash follicles or cultured dermal papilla cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin, diluted 1:1000 in blocking buffer).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for Ki-67 and FP Receptors
-
Objective: To visualize the localization and expression of the proliferation marker Ki-67 and FP receptors in eyelash follicles.
-
Protocol:
-
Tissue Preparation: Eyelash follicles are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned (5 µm thickness).
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against Ki-67 (e.g., mouse anti-human Ki-67) or a polyclonal antibody against the PGF2α receptor.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are used for signal amplification. The signal is visualized with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Microscopy: Slides are dehydrated, mounted, and examined under a light microscope. The percentage of Ki-67-positive cells in the hair bulb can be quantified.
-
Conclusion
This compound effectively prolongs the anagen phase of the eyelash growth cycle, leading to increased eyelash length, thickness, and darkness. The primary mechanism of action involves the activation of prostaglandin F2α receptors in the hair follicle, which in turn stimulates the Wnt/β-catenin signaling pathway. This leads to increased proliferation of hair matrix cells and an extended growth period. The experimental protocols outlined in this guide provide a framework for further research into the intricate molecular mechanisms governing bimatoprost-induced hair growth and for the development of novel therapeutics for hair loss disorders.
References
- 1. Characterization of prostaglandin F2α receptors in human eyelids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The eyelash follicle features and anomalies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bimatoprost Acid and Its Influence on Melanogenesis in Iris Pigmentation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost, a prostamide F2α analog, is a cornerstone in the management of glaucoma and ocular hypertension. An intriguing and clinically significant side effect of its topical administration is the alteration of iris pigmentation, a phenomenon driven by the stimulation of melanogenesis within iridial melanocytes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning bimatoprost acid-induced iris hyperpigmentation. It delves into the signaling pathways, presents quantitative data from clinical and preclinical studies, and furnishes detailed experimental protocols for the investigation of melanogenesis in this context. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of prostaglandin analogs and their effects on ocular pigmentation.
Introduction
Prostaglandin F2α (PGF2α) analogs, including bimatoprost, latanoprost, and travoprost, are highly effective ocular hypotensive agents. Their mechanism of action involves increasing the uveoscleral outflow of aqueous humor. However, a notable and often permanent side effect is the darkening of the iris, particularly in individuals with mixed-color irides.[1] This hyperpigmentation is not due to an increase in the number of melanocytes but rather to an enhanced production of melanin within existing iris stromal melanocytes.[2] Understanding the intricate cellular and molecular processes initiated by this compound, the active form of bimatoprost, is crucial for predicting and managing this side effect, as well as for exploring the broader implications of prostaglandin signaling in melanocyte biology.
Mechanism of Action: this compound and Melanogenesis
Bimatoprost is a prodrug that is hydrolyzed by corneal esterases to its active form, this compound.[3] this compound is a potent agonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor expressed on various ocular tissues, including iris melanocytes.[4][5] The binding of this compound to the FP receptor initiates a signaling cascade that culminates in the upregulation of melanogenesis.
Signaling Pathway
The signaling pathway of this compound-induced melanogenesis is believed to be primarily mediated through the Gq/11 protein coupled to the FP receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, a key second messenger, activates Protein Kinase C (PKC), particularly the PKCβ isoform. Activated PKCβ is thought to play a pivotal role in the subsequent steps leading to increased melanin production. This pathway appears to be independent of cyclic adenosine monophosphate (cAMP).
Activated PKC can then influence the expression of key melanogenic enzymes. The primary target is tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis. This compound, through the FP receptor-PKC pathway, leads to the upregulation of tyrosinase gene transcription. This results in increased synthesis of the tyrosinase enzyme, which catalyzes the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment). Studies have shown that treatment with prostaglandin analogs like latanoprost leads to a significant increase in the eumelanin content of iridial melanocytes.
Quantitative Data on Iris Pigmentation Changes
The incidence of iris hyperpigmentation varies among different prostaglandin analogs and is influenced by the patient's baseline iris color. The following tables summarize quantitative data from clinical studies.
Table 1: Incidence of Iris Hyperpigmentation with Prostaglandin Analogs
| Prostaglandin Analog | Concentration | Study Duration | Incidence of Iris Hyperpigmentation | Reference(s) |
| Bimatoprost | 0.03% | 12 months | 1.5% | |
| Bimatoprost | 0.01% | 12 months | 0.5% | |
| Latanoprost | 0.005% | 12 months | 16.3% - 58.2% (in Japanese patients) | |
| Travoprost | 0.004% | Not Specified | Not Specified |
Table 2: Time Course of Prostaglandin-Induced Iris Pigmentation
| Prostaglandin Analog | Time to Onset of Noticeable Pigmentation | Reference(s) |
| Latanoprost | Typically after 3-6 months of treatment. | |
| Bimatoprost | May not be noticeable for several months to years. |
Detailed Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to assess the influence of this compound on melanogenesis.
In Vitro Culture of Human Iris Melanocytes
-
Objective: To establish and maintain primary cultures of human iris melanocytes for in vitro experimentation.
-
Protocol:
-
Obtain human donor irides from an eye bank in accordance with ethical guidelines.
-
Mechanically separate the iris stroma from the iris pigment epithelium.
-
Digest the stromal tissue with a solution of dispase and collagenase to release melanocytes.
-
Culture the isolated cells in a specialized melanocyte growth medium supplemented with growth factors such as basic fibroblast growth factor (bFGF) and phorbol 12-myristate 13-acetate (PMA).
-
Maintain the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Characterize the cultured cells using melanocyte-specific markers like S100 or Melan-A to confirm purity.
-
Melanin Content Assay
-
Objective: To quantify the total melanin content in cultured iris melanocytes following treatment with this compound.
-
Protocol:
-
Seed human iris melanocytes in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control for a specified period (e.g., 72 hours).
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cell pellets in a solution of 1 N NaOH.
-
Heat the lysates at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the solubilized melanin at 475 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA or Bradford assay).
-
Tyrosinase Activity Assay
-
Objective: To measure the enzymatic activity of tyrosinase in cultured iris melanocytes treated with this compound.
-
Protocol:
-
Culture and treat human iris melanocytes with this compound as described in the melanin content assay.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Clarify the cell lysates by centrifugation.
-
In a 96-well plate, mix the cell lysate with a solution of L-DOPA (L-3,4-dihydroxyphenylalanine), the substrate for tyrosinase.
-
Incubate the plate at 37°C and monitor the formation of dopachrome, an orange/red-colored product, by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the rate of dopachrome formation, which is proportional to the tyrosinase activity.
-
Normalize the tyrosinase activity to the total protein concentration of the lysate.
-
Experimental Workflow for In Vitro Assessment
The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on melanogenesis in cultured iris melanocytes.
Conclusion
This compound induces iris hyperpigmentation by stimulating melanogenesis in iridial melanocytes through the activation of the FP receptor and a subsequent PKC-mediated signaling cascade that upregulates tyrosinase expression. This in-depth technical guide provides a framework for understanding and investigating this phenomenon, offering valuable quantitative data and detailed experimental protocols for researchers in the field. Further elucidation of the downstream effectors of this signaling pathway and more extensive dose-response studies in human iris melanocytes will continue to refine our understanding of prostaglandin-induced pigmentation and may open avenues for modulating this effect.
References
- 1. Bimatoprost-induced iris hyperpigmentation: beauty in the darkened eye of the beholder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. graphviz.org [graphviz.org]
- 4. Proteinase-activated receptor-2 stimulates prostaglandin production in keratinocytes: analysis of prostaglandin receptors on human melanocytes and effects of PGE2 and PGF2alpha on melanocyte dendricity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Bimatoprost Acid in Aqueous Humor by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bimatoprost is a prostaglandin analog used topically to control the progression of glaucoma and in the management of ocular hypertension. It is a prodrug that is hydrolyzed in the eye to its active form, bimatoprost acid (17-phenyl trinor prostaglandin F2α), which is a potent FP prostanoid receptor agonist. The concentration of this compound in the aqueous humor is a critical parameter for assessing the ocular hypotensive efficacy and pharmacokinetic profile of bimatoprost formulations. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in aqueous humor samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A robust liquid-liquid extraction protocol is employed to isolate this compound from the complex aqueous humor matrix.
Materials:
-
Aqueous humor samples (100 µL)
-
This compound-d4 (internal standard)
-
10% Formic acid in water
-
Methyl tert-butyl ether (MTBE)
-
HPLC mobile phase for reconstitution
-
Microcentrifuge tubes
-
Nitrogen evaporator
Procedure:
-
To 100 µL of aqueous humor in a microcentrifuge tube, add the internal standard solution (this compound-d4).
-
Acidify the sample by adding 10 µL of 10% formic acid.
-
Add 1 mL of methyl tert-butyl ether to the tube.
-
Vortex the mixture for 10 minutes to ensure thorough extraction of the analyte into the organic phase.
-
Centrifuge at 1204 rcf for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in the HPLC mobile phase for analysis.[1]
HPLC-MS/MS Analysis
The quantification of this compound is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, coupled with an HPLC system.
Instrumentation:
-
HPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ or a comparable triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
Chromatographic Conditions:
-
Column: APS-2 Hypersil (3 μm, 2.1 x 150 mm)[1]
-
Mobile Phase: A gradient of acidified acetonitrile and methanol.[1]
-
Injection Volume: 10 µL
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C).
-
Retention Time: The mean retention time for this compound is approximately 5.5 minutes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor-to-product ion transitions are monitored for this compound and its internal standard.
Data Presentation
The following tables summarize the key quantitative parameters for the HPLC-MS/MS method for this compound.
| Parameter | Value | Reference |
| Analyte | This compound | |
| Internal Standard | This compound-d4 | |
| Precursor Ion (m/z) | 387.6 (M-H)⁻ | |
| Product Ion (m/z) | 193.0 | |
| IS Precursor Ion (m/z) | 391.6 (M-H)⁻ | |
| IS Product Ion (m/z) | 197.0 | |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL (1.3 nM) |
Table 1: Mass Spectrometric Parameters for this compound Quantification.
| Time Point Post-Dose | Mean Concentration (nM) | Standard Deviation (nM) | Reference |
| 1 hour | 5.0 | 4.5 | |
| 3 hours | 6.7 | 3.3 | |
| 6 hours | 1.9 | 1.8 | |
| 12 hours | Below Limit of Quantitation | - |
Table 2: Mean Concentrations of this compound in Human Aqueous Humor Following a Single Topical Dose of Bimatoprost 0.03%.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from aqueous humor samples.
Caption: Workflow for this compound Quantification.
Logical Relationship of Bimatoprost and this compound
This diagram shows the conversion of the prodrug bimatoprost to its active metabolite, this compound, in the eye.
Caption: Conversion of Bimatoprost to this compound.
References
- 1. Levels of this compound in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol for the Detection of Bimatoprost Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost, a synthetic prostamide analogue, is a widely prescribed topical medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. It functions as a prodrug, undergoing hydrolysis in ocular tissues to its biologically active free acid form, bimatoprost acid (17-phenyl-18,19,20-trinor-prostaglandin F2α).[1][2][3] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides a detailed protocol for the detection and quantification of this compound in biological matrices using gas chromatography-mass spectrometry (GC-MS). The methodology encompasses sample preparation, derivatization, and instrument parameters.
Introduction
This compound, the active metabolite of bimatoprost, is a potent FP receptor agonist.[1] Its quantification in biological fluids such as aqueous humour and plasma is essential for understanding the drug's efficacy and metabolism. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for its analysis, GC-MS offers a robust and sensitive alternative, particularly for volatile and thermally stable derivatives.[4] Due to the polar nature and low volatility of this compound, a chemical derivatization step is necessary to convert it into a form amenable to GC-MS analysis. This protocol outlines a comprehensive procedure for the analysis of this compound, from sample extraction to data acquisition.
Experimental Protocol
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a biological matrix (e.g., plasma, aqueous humour).
Materials:
-
Biological sample (e.g., 400 µL of human plasma)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
0.1N Sodium Hydroxide
-
Ethyl acetate/n-hexane (80:20, v/v)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 400 µL of the biological sample with an appropriate amount of the internal standard solution.
-
Add 100 µL of 0.1N sodium hydroxide to the sample and vortex for 2 minutes.
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate/n-hexane (80:20, v/v).
-
Vortex the mixture for 10 minutes, followed by centrifugation at 3000 x g for 5 minutes.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization
To increase volatility and thermal stability, the carboxyl and hydroxyl groups of this compound must be derivatized prior to GC-MS analysis. A two-step process involving methoximation followed by silylation is recommended.
Materials:
-
Methoxyamine hydrochloride (MeOx) in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
Procedure:
-
Reconstitute the dried sample extract in 50 µL of methoxyamine hydrochloride in pyridine.
-
Incubate the mixture at 60°C for 60 minutes to protect the keto groups.
-
Add 50 µL of MSTFA to the reaction mixture.
-
Incubate at 60°C for 30 minutes to silylate the hydroxyl and carboxyl groups.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical instrument parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Oven Program | Initial temperature of 180°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions | To be determined based on the mass spectrum of the derivatized this compound and internal standard. |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve from standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 0.5 (LLOQ) | 15,234 | 298,765 | 0.051 |
| 1 | 31,056 | 301,234 | 0.103 |
| 5 | 155,987 | 299,876 | 0.520 |
| 10 | 312,456 | 300,112 | 1.041 |
| 50 | 1,560,345 | 298,990 | 5.219 |
| 100 | 3,125,678 | 299,543 | 10.435 |
| QC Low (1.5) | 46,890 | 300,567 | 0.156 |
| QC Mid (25) | 780,123 | 299,321 | 2.606 |
| QC High (75) | 2,345,678 | 298,789 | 7.851 |
Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual values will vary depending on the instrument and experimental conditions.
Signaling Pathway and Logical Relationships
Bimatoprost acts as a prodrug, and its conversion to the active this compound is a key step in its mechanism of action.
References
- 1. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of this compound in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay of Bimatoprost Acid Activity on Human Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for assessing the in vitro activity of Bimatoprost Acid on primary human trabecular meshwork (HTM) cells. Bimatoprost, a prostaglandin F2α analog, is a first-line treatment for lowering intraocular pressure (IOP) in glaucoma patients. Its therapeutic effect is, in part, mediated by its active form, this compound, which enhances the aqueous humor outflow through the trabecular meshwork. This is achieved by remodeling the extracellular matrix (ECM), a process involving the regulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).
The following protocols and data are derived from established in vitro studies and are intended to guide researchers in the evaluation of this compound's cellular and molecular effects on HTM cells.
Data Presentation
The effects of this compound on HTM cells have been quantified in several studies. The data below summarizes key findings related to its potency and its influence on ECM-related gene and protein expression.
Table 1: Potency of Prostaglandin Analogs in Human Trabecular Meshwork Cells
| Compound | EC50 (nM) |
| This compound | 112 ± 55[1][2] |
| Latanoprost Acid | 34.7 ± 2.4[1][2] |
| Travoprost Acid | 2.4 ± 0.7[1] |
| Prostaglandin F2α (PGF2α) | 120 ± 26 |
EC50 values were determined by phosphoinositide turnover assays in HTM cells.
Table 2: Effect of this compound on MMP and TIMP Protein Expression in HTM Cells
| Protein | Change with this compound Treatment |
| Pro-MMP-1 | Increased |
| Pro-MMP-3 | Increased |
| Pro-MMP-9 | Increased |
| MMP-1 Activity | Increased |
| MMP-9 Activity | Increased |
| TIMP-2 | Increased |
| TIMP-4 | Increased |
Changes were observed via immunoblotting and zymography after 24-hour treatment.
Table 3: Effect of Bimatoprost on MMP mRNA Expression in HTM Cells
| Gene | Fold Change vs. Control (at 1000 µM Bimatoprost) |
| MMP1 | 62.9-fold increase |
| MMP10 | Increased |
| MMP11 | Increased |
| MMP14 | Increased |
Gene expression was measured by polymerase chain reaction (PCR) array after 24-hour treatment.
Table 4: Effect of Bimatoprost on Fibronectin in HTM Cells
| Parameter | Change with Bimatoprost Treatment (at 1000 µM) |
| Fibronectin Secretion | Reduced |
| Fibronectin Deposition in ECM | Reduced |
Analysis was performed on conditioned media and immunofluorescence of cell cultures after 24-hour treatment.
Experimental Protocols
The following are detailed protocols for the culture of HTM cells and the subsequent in vitro assays to determine the activity of this compound.
Human Trabecular Meshwork (HTM) Cell Culture
This protocol describes the isolation and culture of primary HTM cells from donor eyes.
Materials:
-
Human donor corneoscleral rims
-
Dulbecco's Modified Eagle's Medium (DMEM), low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Glutamine
-
Collagenase
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Protocol:
-
Obtain human donor corneoscleral rims from an eye bank.
-
Perform a blunt dissection to isolate the trabecular meshwork tissue.
-
Digest the isolated tissue with collagenase to release the cells.
-
Plate the cells in a culture flask with DMEM supplemented with 10% FBS, 100 U/mL penicillin, 0.1 mg/mL streptomycin, and 0.29 mg/mL glutamine.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 3-5 days.
-
Subculture the cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Cells from passages 3-6 are recommended for experiments to ensure a stable phenotype.
This compound Treatment
This protocol outlines the procedure for treating cultured HTM cells with this compound.
Materials:
-
Confluent HTM cells in culture plates
-
Serum-free DMEM
-
This compound stock solution (in ethanol or DMSO)
-
Vehicle control (e.g., 0.015% ethanol)
Protocol:
-
Grow HTM cells to confluence in appropriate culture plates (e.g., 6-well or 24-well plates).
-
Twenty-four hours prior to treatment, replace the growth medium with serum-free DMEM.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM to the desired final concentrations (e.g., 25.7 nM and 257 nM).
-
Prepare a vehicle control solution with the same final concentration of the solvent used for the this compound stock.
-
Remove the serum-free medium from the cells and add the this compound solutions or the vehicle control.
-
Incubate the cells for the desired period, typically 24 hours, at 37°C and 5% CO2.
Analysis of MMP and TIMP Protein Expression
This protocol describes the use of immunoblotting and zymography to analyze the effect of this compound on MMP and TIMP protein levels and activity.
Materials:
-
Conditioned media and cell lysates from treated and control HTM cells
-
Centrifugal filter units
-
SDS-PAGE gels (standard and with gelatin for zymography)
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibodies for MMPs and TIMPs
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
A. Sample Preparation:
-
After treatment, collect the conditioned medium from each well.
-
Concentrate the conditioned medium using centrifugal filter units.
-
Prepare cell lysates by washing the cell monolayer with PBS and then adding a lysis buffer.
B. Immunoblotting:
-
Separate the proteins in the concentrated conditioned media and cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the MMPs (e.g., MMP-1, -2, -3, -9, -24) and TIMPs (e.g., TIMP-1, -2, -3, -4) of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
C. Zymography:
-
Run the concentrated conditioned media on an SDS-PAGE gel containing gelatin.
-
After electrophoresis, wash the gel to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer at 37°C to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background.
-
Quantify the clear bands to determine the relative activity of MMPs like MMP-2 and MMP-9.
Phosphoinositide Turnover Assay
This assay measures the functional activity of this compound at the prostaglandin FP receptor.
Materials:
-
HTM cells in culture plates
-
[³H]-myo-inositol
-
Agonist (this compound) and antagonist solutions
-
Anion-exchange chromatography columns
-
Scintillation counter
Protocol:
-
Plate HTM cells and allow them to attach and grow.
-
Label the cells by incubating them with [³H]-myo-inositol in the growth medium.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl.
-
Add various concentrations of this compound or other test compounds.
-
Incubate for a specified time to allow for the accumulation of inositol phosphates (IPs).
-
Lyse the cells and separate the [³H]-IPs from the free [³H]-inositol using anion-exchange chromatography.
-
Quantify the amount of [³H]-IPs using a scintillation counter.
-
Plot the concentration-response curve to determine the EC50 value.
Visualization of Pathways and Workflows
The following diagrams illustrate the signaling pathway of this compound in HTM cells and a general experimental workflow.
Caption: this compound Signaling Pathway in HTM Cells.
Caption: General Experimental Workflow for this compound Assay.
References
Application Notes and Protocols for Evaluating Bimatoprost Acid Efficacy in Glaucoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is an optic neuropathy characterized by the progressive loss of retinal ganglion cells.[1] Elevated intraocular pressure (IOP) is the most significant and only modifiable risk factor for the development and progression of glaucoma.[2] Consequently, therapeutic strategies are primarily aimed at lowering IOP.[2] Bimatoprost, a synthetic prostamide and analog of Prostaglandin F2α, is a highly effective first-line therapy for reducing IOP in patients with open-angle glaucoma and ocular hypertension.[3][4]
Bimatoprost is a prodrug that is hydrolyzed by ocular esterases into its active form, bimatoprost acid, which exerts the therapeutic effect. Preclinical evaluation of this compound's efficacy and mechanism of action relies on robust and reproducible animal models that mimic the pathophysiology of human glaucoma. This document provides detailed application notes and protocols for utilizing various animal models to study the IOP-lowering effects of this compound.
Mechanism of Action of this compound
This compound lowers IOP by increasing the outflow of aqueous humor from the eye through two distinct pathways:
-
The Uveoscleral (Unconventional) Pathway: This is considered the primary mechanism of action. This compound enhances fluid drainage through the ciliary muscle and suprachoroidal space.
-
The Trabecular (Conventional) Pathway: this compound also increases outflow through the trabecular meshwork (TM) and Schlemm's canal.
This dual-action is mediated primarily through the activation of the prostaglandin F (FP) receptor. Receptor activation initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9. These enzymes remodel the extracellular matrix (ECM) in the ciliary muscle and trabecular meshwork, reducing hydraulic resistance and facilitating aqueous humor outflow.
Animal Models for Efficacy Studies
The choice of animal model is critical for translational research. Non-human primates are considered the gold standard due to their anatomical and physiological similarities to the human eye, while rodents and rabbits are valuable for initial screening and mechanistic studies.
| Animal Model | Glaucoma Induction Method | Key Advantages | Key Disadvantages | Citations |
| Non-Human Primates (Cynomolgus, Rhesus, African Green) | Laser photocoagulation of the trabecular meshwork | High anatomical homology to humans (possess lamina cribrosa, macula). Reproducible, sustained IOP elevation. | High cost, complex ethical considerations, specialized handling required. | |
| Rabbits (Albino, Dutch Belted) | Often used with normal IOP for initial screening. | Large eye size facilitates manipulations and measurements. Cost-effective. | Different aqueous humor dynamics compared to primates. Lower sensitivity to some prostaglandins. | |
| Rats | Intracameral injection of hyaluronic acid or conjunctival fibroblasts. | Low cost, short reproductive cycle, availability of genetic models. | Small eye size makes procedures challenging. Significant anatomical differences from humans. |
Table 1: Summary of Common Animal Models for Bimatoprost Efficacy Studies.
Experimental Protocols
Protocol 1: Laser-Induced Ocular Hypertension in Non-Human Primates
This protocol describes the induction of chronic ocular hypertension (COHT) in monkeys, a model that closely mimics human glaucoma.
Methodology:
-
Animal Selection and Baseline: Select healthy adult monkeys. Perform comprehensive baseline ophthalmic examinations, including tonometry (IOP measurement), optical coherence tomography (OCT) for retinal nerve fiber layer (RNFL) thickness, and fundus photography.
-
Anesthesia: Anesthetize the animal following approved institutional protocols (e.g., ketamine and xylazine).
-
Laser Procedure:
-
Place a goniolens on the cornea.
-
Using an argon laser, apply photocoagulation spots to 180° to 360° of the trabecular meshwork. Typical laser settings might be a 50 µm spot size, 0.5-second duration, and 0.8-1.0 W power.
-
The goal is to induce scarring and obstruct aqueous outflow, thereby increasing IOP.
-
-
Post-Operative Care: Administer topical antibiotics and anti-inflammatory agents to manage inflammation and prevent infection.
-
IOP Monitoring: Monitor IOP daily for the first week and then weekly. Sustained IOP elevation (e.g., >30 mmHg) indicates a successful model.
-
Repeat Sessions: If IOP does not remain sufficiently elevated, repeat laser photocoagulation may be necessary after 2-3 weeks. It often takes 2-4 sessions to achieve stable, chronic hypertension.
Protocol 2: Drug Administration and Efficacy Evaluation
Methodology:
-
Acclimatization: Acclimatize animals with established ocular hypertension to the treatment and measurement procedures.
-
Treatment Groups: Randomize animals into treatment groups (e.g., Vehicle Control, Bimatoprost 0.01%, Bimatoprost 0.03%).
-
Drug Administration: Administer a single drop (approximately 25-30 µL) of the test article topically to the experimental eye once daily, typically in the evening. The contralateral eye can serve as a control.
-
IOP Measurement: Measure IOP at baseline (pre-dose) and at several time points post-administration (e.g., 2, 4, 8, 12, 24 hours) to determine the peak effect and duration of action. Tonometry is performed using a calibrated tonometer (e.g., Tono-Pen).
-
Long-Term Studies: For chronic studies, continue daily dosing and weekly IOP measurements for the duration of the study (e.g., 3 weeks to 12 months).
Protocol 3: Evaluation of Aqueous Humor Dynamics
Methodology:
-
Uveoscleral Outflow Measurement:
-
This can be measured directly in monkeys using an anterior chamber perfusion method with a fluorescein-tagged tracer.
-
Anesthetize the animal and cannulate the anterior chamber.
-
Perfuse the chamber with a solution containing the tracer at a constant pressure.
-
Collect samples of anterior chamber fluid and blood over time.
-
The rate of tracer disappearance from the anterior chamber, corrected for aqueous humor turnover, allows for the calculation of uveoscleral outflow.
-
-
Trabecular Outflow (Outflow Facility) Measurement:
-
Outflow facility can be measured using two-level constant pressure perfusion of the anterior chamber in enucleated eyes or in vivo in anesthetized animals.
-
The change in perfusion rate at two different stable pressures is used to calculate the outflow facility (in µL/min/mmHg).
-
Studies have also used perfused human anterior segment cultures to specifically isolate the effects on the conventional outflow pathway.
-
Protocol 4: Histological and Molecular Analysis
Methodology:
-
Tissue Collection: At the end of the study, euthanize the animals and enucleate the eyes.
-
Histology: Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde), dissect the anterior segment, and embed in paraffin or resin. Section the tissue and perform staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) to evaluate the morphology of the trabecular meshwork and ciliary muscle. Look for changes such as enlarged spaces within the ciliary muscle, indicating ECM remodeling.
-
Immunohistochemistry: Use antibodies to detect changes in ECM proteins (e.g., fibronectin, collagen) and MMPs within the outflow tissues.
-
Gene Expression Analysis: Isolate RNA from the trabecular meshwork and ciliary muscle cells. Perform quantitative PCR (qPCR) arrays to measure changes in the expression of genes related to ECM turnover, including various MMPs and their tissue inhibitors (TIMPs).
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on bimatoprost.
| Animal Model | Bimatoprost Concentration | Duration | Peak IOP Reduction | Citation |
| Albino Rabbits | 0.03% | Single Dose | 25% - 32% | |
| Cynomolgus Monkeys | 0.01% (b.i.d.) | 5 days | Not specified, focused on outflow | |
| Glaucomatous Rats | Not specified (implant) | 4 weeks | Sustained reduction vs. control |
Table 2: Efficacy of Bimatoprost in Lowering Intraocular Pressure (IOP) in Animal Models.
| Parameter | Control Eye (Vehicle) | Bimatoprost-Treated Eye | % Change | Citation |
| Uveoscleral Outflow (µL/min) | 0.96 ± 0.20 | 1.37 ± 0.27 | + 42% | |
| Total Outflow Facility (µL/min/mmHg) | 0.42 ± 0.05 (baseline) | 0.42 ± 0.04 | No significant effect |
Table 3: Effect of Bimatoprost (0.01% b.i.d. for 5 days) on Aqueous Humor Outflow in Cynomolgus Monkeys. This study in monkeys suggests that at this dose, bimatoprost lowers IOP exclusively by increasing uveoscleral outflow.
| Formulation | Time Post-Dose | Mean this compound Concentration (ng/mL) | Citation |
| Bimatoprost 0.01% | 30 minutes | 11.5 ± 2.1 | |
| Bimatoprost 0.03% | 30 minutes | 37.8 ± 28.8 | |
| Bimatoprost 0.01% | 90 minutes | 20.8 ± 5.7 | |
| Bimatoprost 0.03% | 90 minutes | 45.8 ± 14.3 |
Table 4: Aqueous Humor Concentration of this compound in Dutch Belted Rabbits After a Single Topical Dose. This pharmacokinetic study showed that the 0.03% formulation resulted in significantly higher aqueous humor concentrations of the active metabolite compared to the 0.01% formulation in rabbits.
References
- 1. scialert.net [scialert.net]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Investigating the Effects of Bimatoprost Acid on Ciliary Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to cell culture techniques for investigating the pharmacological effects of Bimatoprost Acid on human ciliary muscle (HCM) cells. The protocols outlined below detail the necessary steps for cell culture, experimental assays, and data analysis to characterize the impact of this compound on intracellular signaling, extracellular matrix remodeling, and cellular viability.
Introduction
Bimatoprost is a prostaglandin F2α (PGF2α) analog used in the treatment of glaucoma. It functions as a prodrug, which is hydrolyzed in the eye to its active form, this compound.[1][2] This active metabolite exerts its effects by binding to the prostaglandin F (FP) receptor on ciliary muscle cells.[3] Activation of the FP receptor triggers a cascade of intracellular events that ultimately lead to a reduction in intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[4] A key mechanism in this process is the remodeling of the extracellular matrix (ECM) within the ciliary muscle, mediated by matrix metalloproteinases (MMPs).[5]
These protocols will enable researchers to:
-
Culture and maintain primary human ciliary muscle cells.
-
Investigate the signaling pathways activated by this compound.
-
Quantify the effects of this compound on MMP and TIMP expression and activity.
-
Assess the impact of this compound on cell viability.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound and other prostaglandin analogs on ciliary muscle cells, as reported in the scientific literature.
Table 1: Agonist Potency at the FP Receptor in Human Ciliary Muscle Cells
| Compound | EC50 (nM) | Assay |
| This compound | 3.6 ± 1.2 | Phosphoinositide (PI) Turnover |
| This compound | 1.7 | Cellular Dielectric Spectroscopy |
| This compound | 5.8 ± 2.6 | PI Turnover (cloned human ciliary body FP receptor) |
| This compound | 15 ± 3 | Intracellular Ca2+ Mobilization (cloned human ciliary body FP receptor) |
| Latanoprost Acid | 198 ± 83 | Phosphoinositide (PI) Turnover |
| Travoprost Acid | 2.6 ± 0.8 | Phosphoinositide (PI) Turnover |
| Prostaglandin F2α | 134 ± 17 | Phosphoinositide (PI) Turnover |
Table 2: Effects of this compound on MMP and TIMP Expression in Human Ciliary Muscle Cells
| Target Protein | This compound Concentration | Fold Change vs. Control | Assay |
| MMP-1 | 0.1 µg/mL | Increased | Western Blot |
| MMP-3 | 0.1 µg/mL | Increased | Western Blot |
| MMP-9 | 0.1 µg/mL | Increased | Western Blot |
| MMP-9 Activity | 0.1 µg/mL | +75% ± 27% | Zymography |
| MMP-2 | 0.1 µg/mL | No Change | Western Blot |
| TIMP-2 | 0.1 µg/mL | No Change | Western Blot |
| TIMP-3 | 0.1 µg/mL | Increased | Western Blot |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Ciliary Muscle Cells
This compound binds to the FP receptor, a G-protein coupled receptor. This interaction activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated intracellular calcium and DAG activate protein kinase C (PKC) and the mitogen-activated protein (MAP) kinase pathway. This signaling cascade results in the increased expression of genes encoding for MMPs, which are then secreted to remodel the extracellular matrix. The NF-κB signaling pathway has also been implicated in the regulation of MMPs in response to prostaglandin analogs.
References
Application Note: Quantification of Bimatoprost Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bimatoprost is a synthetic prostamide analog, widely used in the treatment of glaucoma and ocular hypertension. It functions by increasing the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure (IOP).[1][2] Bimatoprost is a prodrug that is hydrolyzed in the eye to its active form, Bimatoprost Acid, which is a potent agonist of the prostaglandin F2α (FP) receptor.[2][3] Monitoring the concentration of this compound in plasma is crucial for pharmacokinetic studies and for understanding the systemic exposure to the active metabolite. This application note provides a detailed protocol for the quantification of this compound in human plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway
This compound exerts its therapeutic effect by binding to and activating the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[3] Activation of the FP receptor initiates a signaling cascade through the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork and uveoscleral pathways, resulting in increased aqueous humor outflow and a reduction in intraocular pressure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for the determination of this compound in human plasma.
| Parameter | This compound |
| Matrix | Human Plasma |
| Analytical Method | LC-MS/MS |
| Calibration Range | 10 pg/mL to 500 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL (0.01 ng/mL) |
Table 1: Summary of Analytical Method Parameters for this compound in Human Plasma.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol describes a general procedure for the extraction of this compound from human plasma using protein precipitation.
Materials:
-
Human plasma samples (stored at -80°C)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., deuterated this compound) in ACN
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
LC-MS vials with inserts
Procedure:
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (approximately 350 µL) to a clean microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
LC-MS/MS Analysis
This section outlines a typical LC-MS/MS method for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) > Product ion (m/z) (Specific m/z values to be optimized based on instrumentation)
-
Internal Standard: Precursor ion (m/z) > Product ion (m/z) (Specific m/z values to be optimized based on instrumentation)
-
-
Collision Energy (CE): To be optimized for each transition
-
Declustering Potential (DP): To be optimized
-
Source Temperature: 500°C
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Conclusion
The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound in human plasma. The protein precipitation protocol offers a straightforward and effective means of sample preparation. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and metabolic studies of Bimatoprost.
References
Application Notes and Protocols for Sustained-Release Delivery of Bimatoprost Using Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost is a prostaglandin analog utilized in the management of open-angle glaucoma and ocular hypertension.[1] Its primary mechanism of action involves reducing intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1][2] Conventional topical administration via eye drops is often associated with poor patient adherence, leading to suboptimal therapeutic outcomes. Sustained-release implants offer a promising alternative by providing continuous, long-term delivery of bimatoprost directly to the target site, thereby improving efficacy and reducing the burden of daily administration.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the preclinical and clinical evaluation of sustained-release bimatoprost implants.
Mechanism of Action of Bimatoprost
Bimatoprost lowers intraocular pressure by primarily enhancing the uveoscleral outflow of aqueous humor, with a secondary effect on the trabecular meshwork outflow. It is a synthetic prostamide that mimics the action of endogenous prostamides, binding to prostamide receptors in the ciliary body and trabecular meshwork. This binding initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn reduces resistance to aqueous humor outflow and lowers IOP.
Quantitative Data Summary
In Vitro and In Vivo Drug Release
The sustained-release implant is designed to deliver bimatoprost over a period of several months. In vitro and in vivo studies have characterized the release kinetics of the implant.
| Time Point | Cumulative Bimatoprost Release (%) (In Vitro) | Cumulative Bimatoprost Release (%) (In Vivo - Beagle Dog) |
| Day 51 | Not Reported | 80.5 |
| Day 80 | Not Reported | 99.8 |
| Day 90 | Complete Release | Not Reported |
Preclinical Efficacy in Beagle Dogs
Studies in beagle dogs have demonstrated significantly higher concentrations of bimatoprost in the target tissue (iris-ciliary body) following implant administration compared to topical eye drops.
| Parameter | Bimatoprost Implant (15 µg) | Topical Bimatoprost (0.03%) |
| Cmax in Iris-Ciliary Body (ng/g) | 18,200 | 4.13 |
| Cmax in Bulbar Conjunctiva (ng/g) | Below Limit of Quantitation | 36.6 - 2,110 |
Clinical Efficacy: Intraocular Pressure Reduction
Clinical trials have evaluated the efficacy of various doses of the bimatoprost implant in patients with open-angle glaucoma or ocular hypertension.
| Implant Dose | Mean IOP Reduction from Baseline (mmHg) at Week 12 | Mean IOP Reduction from Baseline (mmHg) at Month 24 |
| 6 µg | 7.2 | 7.5 |
| 10 µg | 7.4 | 7.3 |
| 15 µg | 8.1 | 7.3 |
| 20 µg | 9.5 | 8.9 |
| Topical Bimatoprost 0.03% (Control) | 8.4 | 8.2 |
Clinical Safety: Common Adverse Events
The most frequently reported adverse events in clinical trials were generally mild and transient.
| Adverse Event | Bimatoprost Implant (10 µg) (%) | Bimatoprost Implant (15 µg) (%) | Topical Timolol (Control) (%) |
| Conjunctival Hyperemia | 27.0 | 33.5 | 9.1 |
| Foreign Body Sensation | 12.9 | 12.4 | 2.5 |
| Eye Pain | 7.6 | 8.3 | 3.0 |
| Photophobia | 5.1 | 6.8 | 1.5 |
| Conjunctival Hemorrhage | 5.6 | 5.3 | 1.5 |
| Dry Eye | 4.6 | 5.3 | 4.5 |
| Eye Irritation | 4.1 | 3.8 | 6.1 |
| Increased IOP | 4.1 | 3.8 | 2.5 |
| Corneal Endothelial Cell Loss | ~5% (at 20 months) | Higher than 10 µg | ~1% (at 20 months) |
Experimental Protocols
Protocol for In Vitro Drug Release Testing
This protocol is designed to determine the in vitro release profile of bimatoprost from a biodegradable implant.
4.1.1 Materials and Apparatus
-
Bimatoprost sustained-release implants
-
USP Apparatus 4 (Flow-Through Cell)
-
Dissolution Medium: Phosphate-buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or other suitable buffer components for the mobile phase)
-
Bimatoprost reference standard
4.1.2 Method
-
Preparation of Dissolution Medium: Prepare a sufficient volume of PBS (pH 7.4) and degas it prior to use.
-
Apparatus Setup:
-
Set up the USP Apparatus 4 system.
-
Place a single bimatoprost implant into the flow-through cell.
-
Set the temperature of the water bath to 37 ± 0.5 °C.
-
Set the flow rate of the dissolution medium to a low and constant rate (e.g., 1.5 mL/min) to mimic physiological conditions.
-
-
Sample Collection:
-
Collect samples of the eluent at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily for the first week, followed by weekly sampling until the end of the study, typically up to 90 days).
-
At each time point, collect a defined volume of the sample (e.g., 1 mL).
-
-
Sample Analysis (HPLC):
-
Prepare a standard curve of bimatoprost in the dissolution medium.
-
Analyze the collected samples and standards by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and a phosphate buffer, with UV detection at an appropriate wavelength for bimatoprost (e.g., 210 nm).
-
Quantify the concentration of bimatoprost in each sample using the standard curve.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of bimatoprost released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Protocol for Stability Testing
This protocol follows the principles of the ICH guidelines for stability testing of new drug products.
4.2.1 Materials
-
Bimatoprost sustained-release implants packaged in their final container closure system.
-
Stability chambers capable of maintaining controlled temperature and humidity.
-
Analytical instrumentation for assessing drug content, purity, and physical characteristics (e.g., HPLC, viscometer, microscope).
4.2.2 Method
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests:
-
Appearance: Visual inspection for any changes in color, clarity, or the presence of particulate matter.
-
Assay for Bimatoprost: Quantification of the bimatoprost content using a validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any degradation products using the same HPLC method.
-
In Vitro Drug Release: Perform the in vitro drug release test as described in Protocol 4.1 to ensure the release profile is maintained.
-
Sterility: Test for sterility at the beginning and end of the study.
-
Package Integrity: Evaluate the integrity of the packaging.
-
Protocol for Preclinical Efficacy in a Steroid-Induced Glaucoma Rabbit Model
This protocol describes the induction of ocular hypertension in rabbits and the evaluation of the bimatoprost implant's efficacy in lowering IOP.
4.3.1 Animals and Housing
-
New Zealand White rabbits.
-
House animals individually in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
4.3.2 Induction of Ocular Hypertension
-
Administer a topical corticosteroid (e.g., 1% prednisolone acetate or 0.1% dexamethasone) to one eye of each rabbit, three to four times daily for 2-4 weeks, or until a sustained elevation in IOP is observed.
-
The contralateral eye can serve as a normotensive control.
4.3.3 Implant Administration
-
Once ocular hypertension is established (e.g., IOP > 25 mmHg), anesthetize the rabbits.
-
Under sterile conditions, administer a single bimatoprost implant intracamerally into the hypertensive eye using a pre-loaded applicator.
4.3.4 IOP Measurement
-
Measure IOP in both eyes at baseline (before implant administration) and at regular intervals post-implantation (e.g., daily for the first week, then weekly).
-
Use a calibrated tonometer suitable for rabbits, such as a Tono-Pen or a rebound tonometer.
-
Topical anesthetic should be applied to the cornea before each measurement.
4.3.5 Endpoint Analysis
-
At the end of the study, euthanize the animals.
-
Enucleate the eyes and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Process the eyes for histopathology.
-
Stain sections of the optic nerve head and retina with Hematoxylin and Eosin (H&E) to assess for glaucomatous damage, such as retinal ganglion cell loss and optic nerve head excavation.
Clinical Trial Protocol (Phase I/II Outline)
This protocol provides a general framework for an initial clinical evaluation of the bimatoprost sustained-release implant.
4.4.1 Study Design
-
A prospective, dose-ranging, paired-eye controlled clinical trial.
-
Participants: Patients with open-angle glaucoma or ocular hypertension.
-
Intervention: Intracameral administration of a bimatoprost implant (e.g., 6, 10, 15, or 20 µg) in the study eye.
-
Control: The fellow eye receives standard topical bimatoprost (0.03%) once daily.
4.4.2 Key Assessments
-
Efficacy:
-
Primary endpoint: Change in IOP from baseline at specified time points (e.g., week 12, month 6, month 12, month 24).
-
IOP measurements should be taken at consistent times of the day.
-
-
Safety:
-
Adverse events (AEs) are recorded at each visit.
-
Slit-lamp biomicroscopy to assess anterior chamber inflammation and implant location.
-
Corneal endothelial cell density measurement.
-
Visual acuity and visual field testing.
-
4.4.3 Follow-up Schedule
-
Frequent follow-up in the initial post-implantation period (e.g., day 1, week 1, week 2).
-
Regular follow-up visits throughout the study duration (e.g., monthly for the first 6 months, then every 3 months).
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. In vitro dissolution testing models of ocular implants for posterior segment drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. 24-Month Phase I/II Clinical Trial of Bimatoprost Sustained-Release Implant (Bimatoprost SR) in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bimatoprost Acid in Primary Angle Closure Glaucoma: A Guide for Researchers
Application Notes and Protocols for the Study of Bimatoprost Acid in Primary Angle Closure Glaucoma (PACG)
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the utility of this compound in the context of primary angle closure glaucoma (PACG). This document provides a detailed overview of the mechanism of action, summarizes key clinical findings, and offers standardized protocols for preclinical and clinical research.
Introduction
Primary angle closure glaucoma (PACG) is a major cause of irreversible blindness worldwide, characterized by the obstruction of aqueous humor outflow through the trabecular meshwork, leading to elevated intraocular pressure (IOP) and subsequent optic nerve damage. Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent.[1][2] Its active form, this compound, lowers IOP by enhancing aqueous humor outflow through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.[1][2][3] This dual mechanism of action makes it a subject of significant interest for the management of PACG.
Bimatoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid form after administration. While initially recognized for its profound effect on the uveoscleral outflow pathway, evidence suggests that this compound also influences the trabecular meshwork, which is particularly relevant in the pathophysiology of PACG.
Mechanism of Action
This compound exerts its effects by acting as a prostaglandin F2α analog, though it is structurally classified as a prostamide. It primarily increases the outflow of aqueous humor to reduce intraocular pressure. The key mechanisms involved are:
-
Enhancement of Uveoscleral Outflow: This is considered the primary mechanism of action. This compound relaxes the ciliary muscle and modifies the extracellular matrix in the uveoscleral pathway, leading to reduced hydraulic resistance and increased aqueous humor drainage.
-
Increased Trabecular Outflow: this compound also improves outflow through the trabecular meshwork. This is achieved by reducing the tonographic resistance to outflow. Studies suggest this involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, which remodel the extracellular matrix of the trabecular meshwork, thereby increasing its permeability to aqueous humor.
The signaling pathway for this compound involves the activation of prostamide receptors, which are distinct from the prostaglandin FP receptors, although it can also have effects through FP receptors. This activation is thought to involve Gq-protein coupling, leading to downstream cellular effects that modulate aqueous humor outflow dynamics.
Quantitative Data from Clinical Studies
Several clinical trials have evaluated the efficacy and safety of bimatoprost in patients with PACG. The following tables summarize the key quantitative findings from these studies.
Table 1: Intraocular Pressure (IOP) Reduction in PACG Patients
| Study | Drug and Dosage | Baseline IOP (mmHg) (Mean ± SD) | IOP Reduction (mmHg) (Mean ± SD) | Treatment Duration |
| How et al. (2009) | Bimatoprost 0.03% once daily | 25.2 ± 3.6 | 8.9 ± 3.9 | 6 weeks |
| How et al. (2009) | Latanoprost 0.005% once daily | 25.2 ± 3.6 | 8.4 ± 3.8 | 6 weeks |
| Narayanaswamy et al. (2011) | Bimatoprost 0.03% once daily | 43.2 ± 5.2 | 15.3 ± 9.5 | 8 weeks |
| Gupta et al. (2007) | Bimatoprost 0.03% monotherapy (PCACG) | Not specified | Significant reduction from baseline | 3 years |
Table 2: Adverse Events in PACG Patients Treated with Bimatoprost
| Study | Most Common Adverse Events | Incidence |
| How et al. (2009) | Conjunctival hyperemia, Ocular irritation | Higher frequency than latanoprost group (p<0.01) |
| Narayanaswamy et al. (2011) | Conjunctival hyperemia | 35% |
| Narayanaswamy et al. (2011) | Foreign body sensation | 10% |
| Narayanaswamy et al. (2011) | Punctate epitheliopathy | 5% |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for preclinical and clinical studies on this compound in PACG.
Protocol 1: In Vitro Assessment of this compound on Human Trabecular Meshwork (HTM) Cells
Objective: To determine the effect of this compound on extracellular matrix remodeling in cultured HTM cells.
Materials:
-
Primary human trabecular meshwork (HTM) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (various concentrations)
-
Reagents for quantitative PCR (qPCR) for MMP-1, MMP-3, MMP-9, and TIMP-1
-
ELISA kits for MMP-1, MMP-3, MMP-9 protein quantification
-
Zymography gels
Procedure:
-
Cell Culture: Culture primary HTM cells to confluence in appropriate cell culture flasks.
-
Treatment: Starve the cells in serum-free medium for 24 hours. Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a vehicle control group.
-
RNA Isolation and qPCR: Isolate total RNA from the treated and control cells. Perform reverse transcription followed by qPCR to quantify the mRNA expression levels of MMP-1, MMP-3, MMP-9, and TIMP-1.
-
Protein Quantification (ELISA): Collect the cell culture supernatant. Use ELISA kits to measure the secreted protein levels of MMP-1, MMP-3, and MMP-9.
-
MMP Activity Assay (Zymography): Analyze the culture supernatant using gelatin zymography to assess the enzymatic activity of MMP-2 and MMP-9.
Protocol 2: Clinical Trial Protocol for Evaluating Bimatoprost in PACG Patients
Objective: To assess the efficacy and safety of bimatoprost 0.03% ophthalmic solution in lowering IOP in patients with PACG who have undergone laser peripheral iridotomy.
Study Design: A prospective, randomized, double-masked, active-controlled clinical trial.
Patient Population:
-
Inclusion Criteria:
-
Age 40-80 years.
-
Diagnosed with PACG.
-
History of laser peripheral iridotomy at least 1 month prior to enrollment.
-
IOP ≥ 22 mmHg and ≤ 36 mmHg in at least one eye.
-
-
Exclusion Criteria:
-
Previous glaucoma surgery.
-
Contraindications to prostaglandin analogs.
-
Use of any other IOP-lowering medication within the washout period.
-
Treatment Regimen:
-
Group A: Bimatoprost 0.03% ophthalmic solution, one drop in the affected eye(s) once daily in the evening.
-
Group B: Active comparator (e.g., Latanoprost 0.005% or Timolol 0.5%), one drop in the affected eye(s) according to standard dosing.
-
Duration: 12 weeks.
Outcome Measures:
-
Primary Efficacy Endpoint: Mean change in IOP from baseline at week 12.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving a target IOP of < 18 mmHg.
-
Mean diurnal IOP fluctuation at baseline and week 12.
-
-
Safety Endpoints:
-
Incidence of adverse events (e.g., conjunctival hyperemia, ocular irritation).
-
Changes in visual acuity and slit-lamp biomicroscopy findings.
-
Study Visits:
-
Screening Visit (Week -2): Informed consent, eligibility assessment, baseline measurements.
-
Baseline Visit (Week 0): Randomization, dispensing of study medication.
-
Follow-up Visits (Weeks 2, 6, and 12): IOP measurement, assessment of adverse events, compliance check.
Conclusion
This compound is a highly effective IOP-lowering agent with a dual mechanism of action that is beneficial for the management of primary angle closure glaucoma. Its ability to enhance both uveoscleral and trabecular outflow addresses the complex pathophysiology of this disease. The provided protocols offer a framework for further investigation into its cellular and clinical effects, which will be crucial for optimizing its therapeutic use and developing novel treatment strategies for PACG. Researchers should adhere to rigorous methodologies to ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols: Investigating Bimatoprost Acid Effects Using Prostaglandin FP Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing prostaglandin FP receptor knockout (FPKO) mice to elucidate the mechanism of action of Bimatoprost Acid, the active metabolite of the ocular hypotensive drug Bimatoprost. The data presented herein demonstrates the critical role of the FP receptor in mediating the intraocular pressure (IOP)-lowering effects of Bimatoprost.
Introduction
Bimatoprost is a synthetic prostamide analog widely used in the treatment of glaucoma and ocular hypertension.[1] It is a prodrug that is hydrolyzed in the eye to its active form, this compound.[2][3] This active metabolite is structurally related to prostaglandin F2α (PGF2α) and is believed to lower IOP by increasing the outflow of aqueous humor.[1][4] The primary target of PGF2α analogs is the prostaglandin F receptor (FP receptor). To definitively investigate the role of the FP receptor in the pharmacological action of Bimatoprost, studies have been conducted using mice genetically engineered to lack the FP receptor (FPKO mice). These studies are crucial for understanding the drug's precise mechanism and for the development of novel glaucoma therapies.
Key Findings from Studies with FP Receptor Knockout Mice
Bimatoprost's IOP-Lowering Effect is FP Receptor-Dependent
Studies consistently demonstrate that the IOP-lowering effect of Bimatoprost is absent in mice lacking the FP receptor. In wild-type (WT) mice, topical application of Bimatoprost leads to a significant reduction in IOP. However, in both heterozygous (FP+/-) and homozygous (FP-/-) knockout mice, Bimatoprost fails to produce a statistically significant change in IOP. This indicates that an intact and functional FP receptor is essential for Bimatoprost to exert its therapeutic effect.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies in WT and FPKO mice.
Table 1: Effect of Bimatoprost on Intraocular Pressure (IOP) in Different Mouse Genotypes
| Mouse Genotype | Treatment | Mean IOP Reduction (mmHg) | 95% Confidence Interval | Statistical Significance | Reference |
| Wild-Type (C57BL/6) | Bimatoprost (1.2 µg) | -1.33 | -1.84 to -0.81 | Significant | |
| Heterozygous FP Knockout (FP+/-) | Bimatoprost (1.2 µg) | -0.36 | -0.82 to +0.09 | Not Significant | |
| Homozygous FP Knockout (FP-/-) | Bimatoprost (1.2 µg) | +0.25 | -0.38 to +0.89 | Not Significant |
Table 2: Percentage IOP Reduction with Various Prostaglandin Analogs in Wild-Type vs. FPKO Mice (Nighttime)
| Drug | Wild-Type (WT) IOP Reduction (%) | FPKO Mice IOP Reduction (%) | Reference |
| Latanoprost (0.005%) | 23.2 ± 1.1 | No significant effect | |
| Travoprost (0.004%) | 26.1 ± 1.2 | No significant effect | |
| Bimatoprost (0.03%) | 19.8 ± 1.5 | No significant effect | |
| Unoprostone (0.12%) | 13.7 ± 1.9 | No significant effect |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for studying its effects in mice.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the cited literature.
Animal Models
-
Strains: C57BL/6 mice (as wild-type control), and prostaglandin FP receptor knockout mice (homozygous FP-/- and heterozygous FP+/-) on a C57BL/6 background.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Ethics: All animal procedures must be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the local Institutional Animal Care and Use Committee.
Drug Preparation and Administration
-
Bimatoprost Solution: Prepare a solution of Bimatoprost (e.g., 0.03%) in a suitable vehicle. A common dose used in mice is a single 1.2 µg dose in a 4 µL drop.
-
Topical Administration:
-
Anesthetize the mice (e.g., using a mixture of ketamine and xylazine).
-
Using a micropipette, topically apply a single drop (e.g., 3-4 µL) of the Bimatoprost solution to a randomly selected eye.
-
The contralateral eye receives an equal volume of the vehicle solution to serve as a control.
-
Intraocular Pressure (IOP) Measurement
-
Method: The microneedle method is a precise technique for measuring IOP in mice under general anesthesia.
-
Procedure:
-
Ensure the mouse is adequately anesthetized.
-
Measure the baseline IOP in both eyes before drug administration.
-
Perform serial IOP measurements at specified time points after drug instillation (e.g., 1, 2, 3, 4, and 6 hours). The timing of the maximal IOP reduction should be determined in preliminary studies.
-
Aqueous Humor Analysis (Optional)
-
Purpose: To assess the integrity of the blood-aqueous barrier and to quantify drug concentrations.
-
Sample Collection: Immediately after the final IOP measurement, collect aqueous humor from both eyes using a fine-gauge needle under a dissecting microscope.
-
Protein Concentration: Measure the total protein concentration in the aqueous humor samples to check for inflammation or breakdown of the blood-aqueous barrier.
-
Drug Concentration: Use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of Bimatoprost and its active metabolite, this compound, in the aqueous humor.
Data Analysis
-
IOP Reduction Calculation: The primary endpoint is the difference in IOP between the Bimatoprost-treated eye and the vehicle-treated contralateral eye in the same animal.
-
Statistical Analysis: Use appropriate statistical tests, such as a paired t-test, to compare the IOP in the treated versus the control eye within each genotype group. Use ANOVA to compare the IOP response across different genotypes (WT, FP+/-, and FP-/-). A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The use of prostaglandin FP receptor knockout mice is an invaluable tool for dissecting the molecular mechanisms of this compound. The collective evidence from these studies unequivocally demonstrates that the FP receptor is the primary mediator of the IOP-lowering effects of Bimatoprost. This knowledge is fundamental for the rational design of next-generation glaucoma medications and for understanding the variability in patient responses to existing therapies. Researchers and drug development professionals are encouraged to utilize these models and protocols to further explore the pharmacology of ocular hypotensive agents.
References
Application Notes and Protocols: Cellular Dielectric Spectroscopy for Measuring Bimatoprost Acid-Induced Cell Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Dielectric Spectroscopy (CDS) is a label-free, real-time technology that monitors the physiological state of cells by measuring changes in their dielectric properties.[1][2] This technique is particularly valuable in drug discovery for characterizing the cellular response to compounds that target cell surface receptors, such as G-protein coupled receptors (GPCRs).[3][4] Bimatoprost, a prostaglandin analog used in the treatment of glaucoma, is a prodrug that is hydrolyzed in the eye to its active form, Bimatoprost Acid.[5] this compound exerts its effects by activating a Gq-coupled prostamide receptor, leading to downstream signaling events that alter cell behavior.
These application notes provide a detailed protocol for utilizing CDS to measure the cellular changes induced by this compound in human trabecular meshwork (hTM) cells, a key cell type involved in regulating intraocular pressure.
Principle of Cellular Dielectric Spectroscopy
CDS measures the impedance of a cell-covered electrode to an alternating current. The cell membrane acts as a capacitor, and changes in cell morphology, adhesion, and proliferation alter the flow of current and thus the measured impedance. By monitoring impedance changes over a range of frequencies, CDS can provide insights into various cellular processes. For GPCR activation, the resulting changes in cell signaling and cytoskeletal rearrangement lead to detectable shifts in impedance, providing a dynamic readout of the cellular response.
This compound Signaling Pathway
This compound activates a Gq-protein coupled receptor. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling pathway ultimately leads to changes in the actin cytoskeleton and cell contractility, which can be detected by CDS as a change in impedance.
Experimental Protocols
Materials
-
Human Trabecular Meshwork (hTM) cells (e.g., ScienCell, Cat. #6590)
-
Trabecular Meshwork Cell Medium (TMCM) (e.g., ScienCell, Cat. #6591)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Trypsin/EDTA solution
-
Phosphate Buffered Saline (PBS), Ca++/Mg++ free
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well CDS microplates (e.g., CellKey microplates)
-
Cellular Dielectric Spectroscopy instrument (e.g., CellKey System)
Cell Culture
-
Culture hTM cells in TMCM supplemented with 10% FBS and 1% Penicillin/Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin/EDTA solution. A seeding density of 5,000 cells/cm² is recommended for routine culture.
CDS Experimental Workflow
The following diagram outlines the major steps for conducting a CDS experiment to measure the effects of this compound.
References
- 1. Dielectric Spectroscopy Based Detection of Specific and Nonspecific Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Dielectric Spectroscopy: A Label-Free Technology for Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of cellular dielectric spectroscopy, a whole-cell, label-free technology for drug discovery on Gi-coupled GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Evaluation of Bimatoprost-Loaded Ocular Inserts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of Bimatoprost-loaded ocular inserts, designed to offer a sustained release profile for the treatment of glaucoma and ocular hypertension. The following sections outline the methodologies for key experiments, present quantitative data in a structured format, and include visualizations of experimental workflows and the drug's mechanism of action.
Introduction
Bimatoprost is a prostaglandin analog that effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1][2] Conventional eye drop formulations often face challenges with patient adherence and can lead to fluctuating IOP levels. Sustained-release ocular inserts are being developed to provide a more consistent drug delivery, potentially improving therapeutic outcomes.[3][4][5] This document details the in vivo protocols necessary to evaluate the efficacy, safety, and pharmacokinetic profile of such novel Bimatoprost-loaded ocular inserts.
Experimental Protocols
Preparation of Bimatoprost-Loaded Ocular Inserts
A common method for preparing Bimatoprost-loaded ocular inserts is the solvent casting technique.
Materials:
-
Bimatoprost powder
-
Chitosan (or other suitable biodegradable polymer)
-
Acetic acid solution (e.g., 1% v/v)
-
Glycerol (plasticizer)
-
Purified water
Protocol:
-
Prepare a chitosan solution by dissolving the required amount of chitosan in the acetic acid solution with continuous stirring.
-
Add glycerol to the chitosan solution to act as a plasticizer.
-
Accurately weigh and dissolve Bimatoprost in a suitable solvent and then incorporate it into the polymer solution.
-
Stir the mixture to ensure a homogenous dispersion of the drug.
-
Cast the solution into a petri dish or a suitable mold.
-
Allow the solvent to evaporate at a controlled temperature and humidity until a thin film is formed.
-
Cut the film into the desired size and shape for the ocular inserts (e.g., 2x4 mm).
-
Sterilize the inserts using a suitable method, such as gamma irradiation.
-
Perform quality control tests, including drug content uniformity and in vitro drug release profiling. An in vitro release study showed that chitosan-based inserts released 100% of the drug over 8 hours in a biphasic manner, with an initial burst release followed by sustained release.
In Vivo Efficacy Study in a Glaucoma Animal Model
This protocol describes the evaluation of IOP-lowering efficacy in a rat model of induced glaucoma.
Animal Model:
-
Wistar rats (or other appropriate strain)
-
Glaucoma induction: Weekly intracameral injections of hyaluronic acid to elevate IOP.
Experimental Groups:
-
Bimatoprost Insert Group: Glaucomatous rats receiving a single Bimatoprost-loaded insert (e.g., containing 9.0 µg of Bimatoprost) in the conjunctival sac.
-
Bimatoprost Eye Drop Group: Glaucomatous rats receiving daily topical instillation of a commercial Bimatoprost eye drop solution for a specified period (e.g., 15 days).
-
Placebo Insert Group: Glaucomatous rats receiving a blank insert without Bimatoprost.
-
Untreated Control Group: Glaucomatous rats receiving no treatment.
-
Non-Glaucomatous Group: Healthy rats without induced glaucoma.
Protocol:
-
Induce ocular hypertension by weekly intracameral injections of hyaluronic acid.
-
Confirm sustained IOP elevation before initiating treatment.
-
Administer the respective treatments to each group. For the insert groups, place the insert into the conjunctival sac.
-
Monitor IOP at regular intervals (e.g., weekly) for the duration of the study (e.g., four weeks) using a tonometer suitable for small animals.
-
At the end of the study, euthanize the animals and perform histological analysis of the retina and optic nerve head to assess for neuroprotective effects.
Ocular Irritation Assessment
Ocular tolerance is a critical safety parameter for any topical ophthalmic formulation.
Protocol:
-
Throughout the in vivo efficacy study, perform daily visual examinations of the treated and control eyes.
-
Record any signs of ocular irritation, including redness, tearing, edema, and inflammation of the conjunctiva, cornea, and iris.
-
Utilize a scoring system (e.g., a modified Draize test) to quantify the level of irritation.
-
At the end of the study, perform a more detailed examination using fluorescein staining to check for any corneal or conjunctival ulcerations. In one study, Bimatoprost-loaded inserts were well tolerated with no observed symptoms of ocular lesions.
Biodistribution Study
This protocol uses a radiolabeled drug to determine the retention and distribution of Bimatoprost following administration.
Materials:
-
Bimatoprost radiolabeled with Technetium-99m (99mTc-BIM)
-
Bimatoprost-loaded inserts prepared with 99mTc-BIM
-
99mTc-BIM eye drop solution
Protocol:
-
Administer the 99mTc-BIM-loaded insert or 99mTc-BIM eye drops to the eyes of Wistar rats.
-
At predetermined time points (e.g., 8 and 18 hours post-administration), euthanize the animals.
-
Dissect the eyes and other relevant tissues (e.g., blood, liver, kidneys).
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the percentage of the administered dose remaining in the eye and other tissues at each time point.
Pharmacokinetic Study in Healthy Volunteers
This protocol outlines the assessment of systemic exposure to Bimatoprost following the application of an ocular insert in human subjects.
Study Design:
-
Single-center, open-label study in healthy adult volunteers.
-
A screening period with a placebo insert may be included to assess tolerability.
Protocol:
-
Place a Bimatoprost-loaded ocular insert (e.g., 13 mg) in both eyes of each subject.
-
Collect whole blood samples at baseline (pre-dose) and at multiple time points post-insertion (e.g., 2, 5, 10, 15, 30 minutes; 1, 1.5, 2, 4, 6, 8, 12, 24 hours, and on days 3 and 7).
-
Remove the ocular inserts after the final blood draw on day 7.
-
Analyze the whole blood samples for concentrations of Bimatoprost and its active metabolite, Bimatoprost acid, using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Data Presentation
Table 1: In Vivo IOP Reduction in a Rat Glaucoma Model
| Treatment Group | Duration of IOP Reduction | Key Findings |
| Bimatoprost-Loaded Insert | 4 weeks (single application) | Significantly lowered IOP compared to untreated and placebo groups. |
| Bimatoprost Eye Drops | 15 days (daily application) | Effective only during the treatment period; IOP increased after cessation. |
| Placebo Insert | No significant effect | IOP remained significantly high. |
| Untreated Control | No significant effect | IOP remained significantly high. |
Table 2: Biodistribution of 99mTc-Bimatoprost in Rat Eyes
| Formulation | Time Post-Administration | % of Administered Dose Remaining in the Eye (Mean ± SD) |
| 99mTc-BIM Eye Drops | 8 hours | 34.2 ± 24.8% |
| 18 hours | 5.6 ± 3.1% | |
| 99mTc-BIM-Loaded Insert | 8 hours | 47.7 ± 4.4% |
| 18 hours | 29.9 ± 10.9% |
The results indicate that the ocular insert significantly prolonged the retention of Bimatoprost in the eye compared to conventional eye drops.
Table 3: Systemic Pharmacokinetic Parameters of Bimatoprost from an Ocular Insert in Healthy Adults
| Parameter | Value |
| Geometric Mean Cmax | 0.0773 ng/mL |
| Median Tmax | 10 minutes (0.167 hours) |
| Geometric Mean AUC(0-t) | 0.1219 hr*ng/mL |
| This compound Concentration | Below the lower limit of quantitation (0.050 ng/mL) at all time points. |
These findings suggest minimal systemic exposure to Bimatoprost from the ocular insert.
Visualizations
Bimatoprost Mechanism of Action
Bimatoprost, a prostamide F2α analog, lowers intraocular pressure primarily by increasing the outflow of aqueous humor through the uveoscleral pathway. It may also have some effect on the trabecular meshwork outflow. This is achieved through the activation of prostamide receptors in ocular tissues, leading to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.
References
- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 2. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]
- 4. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bimatoprost-loaded ocular inserts as sustained release drug delivery systems for glaucoma treatment: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Bimatoprost Acid's Neuroprotective Effect on Retinal Ganglion Cells via TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to evaluate the efficacy of Bimatoprost Acid in preventing apoptosis of retinal ganglion cells (RGCs). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathways and workflows.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons. Bimatoprost, a prostaglandin F2 alpha analog, is a first-line treatment for lowering intraocular pressure (IOP), a major risk factor for glaucoma. Emerging evidence suggests that its active metabolite, this compound, may also exert a direct neuroprotective effect on RGCs, independent of IOP reduction, by inhibiting apoptosis.[1]
The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[2] This technique can be effectively employed to quantify the extent of RGC apoptosis in response to glaucomatous insults and to assess the protective effects of therapeutic agents like this compound.
Data Presentation
Quantitative analysis of TUNEL-positive cells is crucial for determining the neuroprotective efficacy of this compound. The following table summarizes representative data from a study investigating the effect of Bimatoprost eye drops on the TUNEL apoptotic index in a rat model of retinal ischemia-reperfusion injury.
| Treatment Group | Mean TUNEL Apoptotic Index (± SD) | Statistical Significance (vs. Control) |
| Control (Ischemia-Reperfusion) | 12.52 ± 2.82 | - |
| Bimatoprost Drops | 4.26 ± 0.97 | p < 0.001 |
| Healthy Control (No Injury) | 1.21 ± 0.08 | N/A |
Experimental Protocols
Two primary methods for performing TUNEL assays on retinal tissue are detailed below: analysis of retinal cross-sections and whole-mount retinas.
Protocol 1: TUNEL Assay on Retinal Cross-Sections
This protocol is adapted from a method for detecting apoptosis in ischemic rat retina and is suitable for identifying the specific retinal layers affected by apoptosis.
1. Tissue Preparation: a. Euthanize the animal model (e.g., rat) and enucleate the eyes. b. Dissect the retinas from the choroid and fix in 4% paraformaldehyde in 1X Phosphate Buffered Saline (PBS), pH 7.4, for 4 hours at 4°C.[3] c. Rinse the retinas with 1X PBS. d. Dehydrate the retinas through a graded ethanol series (50%, 70%, 80%, 90%, 95%, and 100%) at room temperature.[3] e. Embed the tissues in paraffin or Optimal Cutting Temperature (OCT) compound for sectioning. f. Cut 10-12 µm thick cross-sections using a microtome or cryostat and mount them on positively charged slides.[4]
2. TUNEL Staining: a. Dewax the sections with xylene and rehydrate through a graded ethanol series to distilled water. b. Rinse the slides with 1X PBS for 10 minutes. c. Incubate the sections with Proteinase K working solution (20 µg/mL in PBS) for 7-10 minutes at 37°C to permeabilize the tissue. d. Rinse the slides three times with 1X PBS for 5 minutes each. e. Prepare the TUNEL reaction mixture according to the manufacturer's instructions (e.g., using a commercially available kit such as the Click-iT™ Plus TUNEL Assay). f. Incubate each section with 50 µL of the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C. g. Rinse the slides three times with 1X PBS for 5 minutes each.
3. Counterstaining and Mounting: a. Incubate the sections with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 (1 µg/mL in 1X PBS), for 10 minutes at room temperature to visualize all cell nuclei. b. Rinse the slides three times with 1X PBS for 5 minutes each. c. Mount the coverslips using an anti-fade mounting medium.
4. Imaging and Quantification: a. Visualize the stained sections using a fluorescence or confocal microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green for FITC-dUTP), while all nuclei will be visible with the counterstain (e.g., blue for DAPI). b. Capture images of the ganglion cell layer (GCL). c. Quantify the number of TUNEL-positive cells and the total number of cells (DAPI-positive) in the GCL. d. Express the results as the percentage of TUNEL-positive cells or as the number of TUNEL-positive cells per unit area.
Protocol 2: Whole-Mount Retinal TUNEL Assay
This protocol is advantageous for examining the spatial distribution of apoptotic RGCs across the entire retina.
1. Tissue Preparation: a. Following enucleation, fix the eyes in 4% paraformaldehyde in PBS. b. Dissect the retina carefully, making four radial cuts to allow it to be flattened with the ganglion cell layer facing up. c. Permeabilize the retina by incubating with a permeabilization agent (e.g., 0.5% Triton X-100 in PBS) for 15 minutes.
2. TUNEL Staining: a. Incubate the whole-mounted retina with the TUNEL reaction mixture as per the manufacturer's protocol. b. Ensure the entire retina is submerged in the reaction mixture and incubate in a light-protected, humidified chamber.
3. Mounting and Imaging: a. Gently wash the retina multiple times with PBS. b. Mount the retina on a slide with the GCL facing up, using an anti-fade mounting medium. c. Image the retina using a confocal microscope, capturing serial optical sections through the GCL.
4. Data Analysis: a. Count the total number of TUNEL-positive cells across the entire retinal flat mount. b. The data can be presented as the total number of apoptotic cells per retina.
Mandatory Visualizations
Experimental Workflow: TUNEL Assay on Retinal Cross-Sections
Caption: Workflow for TUNEL assay on retinal cross-sections.
Signaling Pathway: Neuroprotective Effect of this compound on RGCsdot
References
- 1. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproate reduces retinal ganglion cell apoptosis in rats after optic nerve crush - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Chronic Ocular Hypertension Model in Rats for Bimatoprost Acid Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a chronic ocular hypertension (OHT) model in rats, specifically tailored for the evaluation of Bimatoprost Acid, a potent intraocular pressure (IOP) lowering agent. This document outlines detailed experimental protocols, data presentation tables, and visual diagrams of key processes to facilitate reproducible and robust preclinical studies.
Introduction to Chronic Ocular Hypertension and this compound
Chronic ocular hypertension is a significant risk factor for glaucoma, a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and subsequent visual field defects.[1][2][3] Animal models of OHT are crucial for understanding the pathophysiology of glaucoma and for the preclinical assessment of novel therapeutic agents.[3][4]
Bimatoprost, a synthetic prostamide and prostaglandin F2α analog, is a first-line treatment for open-angle glaucoma and ocular hypertension. Its active form, this compound, lowers IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.
This document details several established methods for inducing chronic OHT in rats, providing a platform to investigate the efficacy and mechanism of action of this compound.
Experimental Protocols
A variety of methods have been successfully employed to induce sustained IOP elevation in rats. The choice of model may depend on the specific research question, desired duration of OHT, and available resources. Below are detailed protocols for commonly used and well-validated models.
Microbead Occlusion Model
This model induces OHT by physically obstructing the trabecular meshwork with microbeads, mimicking the outflow resistance seen in some forms of glaucoma.
Materials:
-
Sprague-Dawley or Wistar rats (male, 180-200 g)
-
Polystyrene microbeads (e.g., 15 µm diameter)
-
Sterile 0.9% saline
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
30-gauge Hamilton syringe with a beveled needle
-
Topical proparacaine hydrochloride (0.5%)
-
Topical antibiotic ointment
-
Rebound tonometer (e.g., TonoLab) for IOP measurement
Procedure:
-
Anesthesia and Pre-operative Care: Anesthetize the rat using an appropriate method. Apply a drop of proparacaine hydrochloride to the cornea for local anesthesia.
-
Microbead Preparation: Suspend the polystyrene microbeads in sterile saline at a desired concentration. Vortex the suspension thoroughly before drawing it into the Hamilton syringe.
-
Anterior Chamber Injection: Using a stereomicroscope for visualization, carefully insert the 30-gauge needle through the cornea into the anterior chamber, avoiding the lens and iris.
-
Slowly inject 2.5–7 µL of the microbead suspension into the anterior chamber. The fellow eye should receive an equivalent volume of saline as a control.
-
Withdraw the needle carefully to minimize leakage.
-
Post-operative Care: Apply a topical antibiotic ointment to the operated eye to prevent infection. Monitor the animal until it has fully recovered from anesthesia.
-
IOP Monitoring: Measure IOP in both eyes at baseline and at regular intervals (e.g., daily for the first week, then weekly) using a rebound tonometer. A significant and sustained elevation in IOP in the microbead-injected eye compared to the saline-injected eye indicates successful model induction.
Hypertonic Saline Injection Model
This method involves injecting hypertonic saline into the episcleral veins to induce fibrosis and reduce aqueous outflow.
Materials:
-
Sprague-Dawley or Brown Norway rats
-
Sterile hypertonic saline (e.g., 1.75 M NaCl)
-
Anesthesia
-
30-gauge needle
-
Topical proparacaine hydrochloride (0.5%)
-
Topical antibiotic ointment
-
Rebound tonometer
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and apply topical proparacaine.
-
Episcleral Vein Injection: Under a surgical microscope, carefully expose the episcleral veins.
-
Inject a small volume of hypertonic saline into one of the episcleral veins. This procedure may need to be repeated weekly for two weeks to achieve sustained OHT.
-
Post-operative Care: Apply topical antibiotic ointment and monitor the animal's recovery.
-
IOP Monitoring: Measure IOP regularly to confirm the development of chronic ocular hypertension. The OHT model is considered successful when IOP is elevated by approximately 81% for up to 24 weeks.
Circumlimbal Suture Model
This is a minimally invasive and reversible model where a suture is placed around the limbus to mechanically impede aqueous outflow.
Materials:
-
Rats or mice
-
General anesthesia
-
Suture material (e.g., 9-0 nylon)
-
Surgical microscope
-
Forceps and needle holder
-
Topical proparacaine hydrochloride (0.5%)
-
Topical antibiotic ointment
-
Rebound tonometer
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and apply topical proparacaine.
-
Suture Placement: Using a surgical microscope, pass a "purse-string" suture through the conjunctiva, parallel to and behind the limbus.
-
Tension Adjustment: Gradually tighten the suture while monitoring IOP to achieve the desired level of elevation.
-
Securing the Suture: Secure the suture with a knot.
-
Post-operative Care: Administer topical antibiotics and monitor the animal.
-
IOP Monitoring: Regularly measure IOP to ensure sustained hypertension. The suture can be removed to allow IOP to return to baseline levels.
This compound Administration Protocol
Formulation:
-
Bimatoprost is commercially available as an ophthalmic solution (e.g., 0.01% or 0.03%). For preclinical studies, this compound can be formulated in a suitable vehicle (e.g., a buffered saline solution with a small percentage of a solubilizing agent like polysorbate 80).
Administration:
-
Fourteen days after the induction of OHT, begin topical treatment.
-
For single-dose studies, apply a single drop (approximately 15 µL) of the this compound formulation or vehicle control to the affected eye.
-
Measure IOP at baseline and at 2, 4, 6, 8, and 24 hours post-administration to assess the acute IOP-lowering effect.
-
For multiple-dosing studies, administer one drop daily for a specified period (e.g., one week or longer).
-
Monitor IOP daily or at other regular intervals to evaluate the long-term efficacy.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups and over time.
Table 1: Comparison of Ocular Hypertension Models in Rats
| Model | Method of Induction | Typical IOP Elevation (mmHg) | Duration of OHT | Advantages | Disadvantages |
| Microbead Occlusion | Injection of microbeads into the anterior chamber to block aqueous outflow. | 5-20 mmHg above baseline | Several weeks to months | Good reproducibility, mimics outflow obstruction. | Can cause inflammation, potential for uneven bead distribution. |
| Hypertonic Saline Injection | Injection of hypertonic saline into episcleral veins to induce scarring. | ~11 mmHg above baseline | Up to 24 weeks | Long-term and stable IOP elevation. | Technically challenging, may require repeated injections. |
| Circumlimbal Suture | Placement of a "purse-string" suture around the limbus. | Moderate, adjustable elevation. | Up to 12 weeks, reversible. | Minimally invasive, reversible, cost-effective. | Suture may loosen over time, potential for corneal irritation. |
| Conjunctival Fibroblast Injection | Transplantation of cultured conjunctival fibroblasts into the anterior chamber. | Can peak at ~39 mmHg and remain elevated >20 mmHg. | At least 12 weeks. | Induces chronic angle closure, relevant to a specific glaucoma type. | Requires cell culture facilities, can cause significant inflammation. |
Table 2: Example of this compound Efficacy Data in a Rat OHT Model
| Treatment Group | Baseline IOP (mmHg) | IOP at 2h (mmHg) | IOP at 4h (mmHg) | IOP at 8h (mmHg) | IOP at 24h (mmHg) | Maximal IOP Reduction (%) |
| Vehicle Control | 25.2 ± 1.5 | 24.9 ± 1.8 | 25.5 ± 1.6 | 25.1 ± 1.7 | 25.3 ± 1.4 | - |
| This compound (0.03%) | 25.5 ± 1.7 | 22.1 ± 1.4 | 19.8 ± 1.2 | 18.5 ± 1.1 | 20.3 ± 1.3 | ~27% |
| *Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes, based on expected outcomes from literature. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat OHT model.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound in lowering IOP.
Logical Relationship of Study Components
Caption: Logical relationship between the OHT model, this compound, and therapeutic outcomes.
References
- 1. Efficacy, Drug Sensitivity, and Safety of a Chronic Ocular Hypertension Rat Model Established Using a Single Intracameral Injection of Hydrogel into the Anterior Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modified chronic ocular hypertension rat model for retinal ganglion cell neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Induce Chronic Ocular Hypertension: Reliable Rodent Models as a Platform for Cell Transplantation and Other Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Matrix Metalloproteinase (MMP) Gene Expression in Response to Bimatoprost Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a prostamide F2α analog, is a first-line therapy for lowering intraocular pressure (IOP) in patients with glaucoma.[1][2] Its therapeutic effect is largely attributed to the remodeling of the extracellular matrix (ECM) in the eye's outflow pathways, a process mediated by matrix metalloproteinases (MMPs).[3][4] Bimatoprost acid, the active free acid form of Bimatoprost, has been shown to upregulate the gene expression of several MMPs, leading to increased ECM turnover and enhanced aqueous humor outflow.[1] These application notes provide detailed protocols for researchers to measure the gene expression of MMPs in response to this compound in relevant ocular cell types.
Signaling Pathway of this compound-Induced MMP Expression
This compound is thought to exert its effects by binding to prostaglandin F (FP) receptors, initiating a signaling cascade that leads to the upregulation of MMP gene expression. This pathway involves the activation of mitogen-activated protein kinases (MAPKs), particularly ERK1/2, which in turn can lead to the activation of transcription factors such as c-fos. The NF-κB signaling pathway has also been implicated in the prostaglandin-mediated regulation of MMPs.
Caption: this compound signaling pathway leading to MMP gene expression.
Experimental Protocols
Cell Culture of Human Ocular Cells
This protocol describes the culture of human trabecular meshwork (HTM), human ciliary muscle (HCM), and human non-pigmented ciliary epithelial (HNPCE) cells, which are key tissues involved in the regulation of aqueous humor outflow.
Materials:
-
Primary human TM, CM, or NPCE cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Obtain primary human ocular cells from a reputable commercial source or through tissue donation programs.
-
Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to the desired confluency.
This compound Treatment
This protocol outlines the treatment of cultured ocular cells with this compound to induce MMP gene expression.
Materials:
-
Cultured human ocular cells (HTM, HCM, or HNPCE)
-
This compound (free acid form)
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
Serum-free cell culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
When cells reach the desired confluency, replace the growth medium with serum-free medium for 24 hours to synchronize the cells.
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1 µM to 10 µM for topical dose simulation, and up to 1000 µM for implant-related studies). A vehicle control containing the same concentration of DMSO should also be prepared.
-
Remove the serum-free medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
RNA Isolation and cDNA Synthesis
This protocol describes the extraction of total RNA from the treated cells and its conversion to complementary DNA (cDNA).
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
Nuclease-free water
Protocol:
-
After treatment, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's instructions.
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit following the manufacturer's protocol.
Quantitative Real-Time PCR (qPCR) for MMP Gene Expression
This protocol details the measurement of MMP gene expression levels using qPCR.
Materials:
-
cDNA from treated and control cells
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target MMP genes (e.g., MMP-1, MMP-2, MMP-3, MMP-9) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument
Protocol:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated control cells.
Caption: Experimental workflow for measuring MMP gene expression.
Data Presentation
The following tables summarize the quantitative data on the fold change in MMP mRNA expression in response to this compound from various studies.
Table 1: Effect of this compound on MMP Gene Expression in Human Trabecular Meshwork (TM) Cells
| MMP Gene | Concentration | Fold Change vs. Control | Reference |
| MMP-1 | 10 µM | 2-3 fold | |
| MMP-1 | 1000 µM | 62.9 fold | |
| MMP-3 | - | Increased | |
| MMP-9 | - | Increased | |
| MMP-10 | 1000 µM | Increased | |
| MMP-14 | 1000 µM | Increased |
Table 2: Effect of this compound on MMP Gene Expression in Human Ciliary Muscle (CM) Cells
| MMP Gene | Concentration | Fold Change vs. Control | Reference |
| MMP-1 | 1000 µM | Increased | |
| MMP-3 | - | Increased | |
| MMP-9 | - | Increased | |
| MMP-10 | 1000 µM | Increased | |
| MMP-11 | - | Increased | |
| MMP-14 | 1000 µM | Increased |
Table 3: Effect of this compound on MMP Gene Expression in Human Non-Pigmented Ciliary Epithelial (HNPCE) Cells
| MMP Gene | Concentration | Fold Change vs. Control | Reference |
| MMP-1 | 1000 µM | Increased | |
| MMP-2 | 1000 µM | Increased | |
| MMP-3 | 1000 µM | Increased | |
| MMP-9 | 1000 µM | Increased | |
| MMP-17 | 1000 µM | Increased |
Note: The exact fold change can vary depending on the cell line, experimental conditions, and the specific Bimatoprost concentration used. The data presented here are indicative of the general trends observed in the literature.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for investigating the effects of this compound on MMP gene expression. By following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms underlying the IOP-lowering effects of this important glaucoma medication.
References
- 1. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Prostaglandin E2 Agonist Omidenepag on the Expression of Matrix Metalloproteinase in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases and Glaucoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Once-Daily Versus Twice-Daily Bimatoprost Administration in Preclinical Models
Application Notes and Protocols for Researchers and Drug Development Professionals
This document provides a comprehensive overview of preclinical research comparing once-daily and twice-daily dosing regimens of Bimatoprost, a prostaglandin analog widely used in the treatment of glaucoma. The following sections detail the pharmacokinetic profiles, experimental methodologies, and underlying signaling pathways associated with Bimatoprost administration in a preclinical rabbit model.
Data Summary: Pharmacokinetics and Ocular Tolerability
A key preclinical study in New Zealand White rabbits investigated the ocular pharmacokinetics and tolerability of Bimatoprost 0.01% ophthalmic solution administered either once or twice daily. The findings indicate that the exposure to bimatoprost acid, the active metabolite, is comparable between the two dosing frequencies at the pharmacological site of action.
Table 1: Pharmacokinetic Parameters of this compound in Aqueous Humor of Rabbits
| Dosing Regimen | Cmax (ng/mL) | Tmax (hours) | AUC0-t (ng·h/mL) |
| Bimatoprost 0.01% Once-Daily | 20.8 ± 8.2 | 1.0 | 66.8 ± 16.9 |
| Bimatoprost 0.01% Twice-Daily | 23.5 ± 7.9 | 1.0 | 78.9 ± 19.5 |
| Data presented as mean ± standard deviation. Cmax: Maximum observed concentration; Tmax: Time to maximum concentration; AUC0-t: Area under the concentration-time curve. |
Table 2: Pharmacokinetic Parameters of this compound in Iris-Ciliary Body of Rabbits
| Dosing Regimen | Cmax (ng/g) | Tmax (hours) | AUC0-t (ng·h/g) |
| Bimatoprost 0.01% Once-Daily | 18.1 ± 6.9 | 1.0 | 54.3 ± 15.3 |
| Bimatoprost 0.01% Twice-Daily | 21.4 ± 8.5 | 1.0 | 68.7 ± 21.1 |
| Data presented as mean ± standard deviation. Cmax: Maximum observed concentration; Tmax: Time to maximum concentration; AUC0-t: Area under the concentration-time curve. |
Notably, the concentration of the parent drug, Bimatoprost, fell below the limit of quantitation within one hour of dosing due to rapid metabolism in the eye[1][2][3][4][5]. The exposure to this compound, however, was measurable for up to 6-8 hours post-administration. The study concluded that there was no significant accumulation of the drug with either dosing regimen.
From a safety perspective, increasing the dosing frequency from once to twice daily did not lead to a higher incidence of conjunctival hyperemia, the most common side effect associated with Bimatoprost use. This suggests a comparable ocular tolerability profile for both regimens in this preclinical model.
Experimental Protocols
The following protocols are based on the methodologies employed in the comparative preclinical study of Bimatoprost.
Protocol 1: Animal Model and Drug Administration
-
Animal Model: Utilize New Zealand White rabbits, a standard model for ophthalmic drug studies.
-
Acclimation: Allow rabbits to acclimate to the laboratory environment for a minimum of 7 days before the study begins.
-
Grouping: Randomly assign rabbits to one of the following treatment groups:
-
Group A: Bimatoprost 0.01% ophthalmic solution, administered once daily.
-
Group B: Bimatoprost 0.01% ophthalmic solution, administered twice daily (e.g., at 8 AM and 8 PM).
-
Group C: Vehicle control, administered on the same schedule as the corresponding active group.
-
-
Drug Administration:
-
Instill a single 30-35 µL drop of the designated solution into the conjunctival cul-de-sac of each eye.
-
For the once-daily group, administer the dose at the same time each day.
-
For the twice-daily group, maintain a consistent interval between doses.
-
-
Study Duration: Continue the dosing regimen for a predetermined period, for instance, 4 consecutive days, to reach a steady state.
Protocol 2: Pharmacokinetic Analysis
-
Sample Collection: At specified time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours), euthanize a subset of animals from each group.
-
Tissue Harvesting: Immediately following euthanasia, carefully dissect the eyes to collect aqueous humor and iris-ciliary body tissues.
-
Sample Processing:
-
Aqueous Humor: Transfer the collected aqueous humor into pre-weighed tubes and store at -80°C until analysis.
-
Iris-Ciliary Body: Weigh the tissue samples, homogenize them in a suitable buffer, and store at -80°C.
-
-
Bioanalysis:
-
Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of Bimatoprost and its active metabolite, this compound, in the collected samples.
-
Develop and validate a sensitive and specific LC-MS/MS method for the analytes in the respective biological matrices.
-
-
Pharmacokinetic Calculations:
-
From the concentration-time data, calculate the following pharmacokinetic parameters for each analyte and tissue:
-
Maximum observed concentration (Cmax).
-
Time to reach maximum concentration (Tmax).
-
Area under the concentration-time curve (AUC).
-
-
Protocol 3: Ocular Tolerability Assessment
-
Clinical Observation: Perform regular ocular examinations throughout the study period.
-
Conjunctival Hyperemia Scoring:
-
Visually assess and score the degree of conjunctival hyperemia at baseline and at various time points after drug administration.
-
Use a standardized scoring system (e.g., 0 = normal, 1 = slight, 2 = moderate, 3 = severe).
-
-
Statistical Analysis: Compare the hyperemia scores between the treatment groups using appropriate statistical methods to determine any significant differences in ocular tolerability.
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and methodologies, the following diagrams are provided.
Caption: Bimatoprost Signaling Pathway for IOP Reduction.
Caption: Preclinical Experimental Workflow Diagram.
Conclusion
The preclinical evidence from rabbit models suggests that once-daily and twice-daily administration of Bimatoprost 0.01% results in similar ocular exposure to its active metabolite, this compound, and comparable ocular tolerability. These findings are crucial for the development of fixed-dose combination therapies where a twice-daily regimen might be necessary to align with the dosing frequency of another active pharmaceutical ingredient. While clinical studies in humans have often shown superior intraocular pressure reduction with once-daily dosing, this preclinical pharmacokinetic data provides a foundational understanding of the drug's behavior in the eye, supporting the rationale for different dosing strategies in specific therapeutic contexts.
References
- 1. [PDF] Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications | Semantic Scholar [semanticscholar.org]
- 2. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocular-pharmacokinetics-and-tolerability-of-bimatoprost-ophthalmic-solutions-administered-once-or-twice-daily-in-rabbits-and-clinical-dosing-implications - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bimatoprost Acid Solubility for In Vitro Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bimatoprost Acid in in vitro experimental settings.
Understanding Bimatoprost and this compound
For in vitro studies, it is crucial to distinguish between Bimatoprost and its active form, this compound. Bimatoprost is a prodrug that is enzymatically hydrolyzed in vivo to this compound, the biologically active metabolite that acts as a potent agonist of the prostaglandin F2α (FP) receptor. Therefore, for most in vitro experiments designed to investigate the compound's direct effects on cells, using this compound is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Bimatoprost, the prodrug, is highly soluble in DMSO (≥ 100 mg/mL), and this compound, as a prostaglandin analog, is also expected to have good solubility in this organic solvent.[1] Ethanol and methanol are also suitable alternatives.[2][3][4][5]
Q2: What is the aqueous solubility of this compound?
A2: this compound, like other prostaglandin analogs, has low aqueous solubility. Bimatoprost is described as being only slightly soluble in water. For experimental purposes, it is not recommended to dissolve this compound directly in aqueous buffers. A concentrated stock solution in an organic solvent should be prepared first and then diluted to the final working concentration in the aqueous experimental medium.
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C for long-term stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to resolve this issue.
Data Presentation: Solubility of Bimatoprost
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 240.63 mM) | |
| Ethanol | Very Soluble | |
| Methanol | Very Soluble | |
| Water | Slightly Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C₂₃H₃₂O₅) is approximately 388.5 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound: Volume (µL) = (0.001 g / 388.5 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 257.4 µL
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection and Sonication (if necessary): Visually inspect the solution to ensure that all the solid has dissolved. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the stock solution to the final working concentration in your experimental medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Intermediate Dilution (Recommended): To minimize precipitation, it is often beneficial to perform an intermediate dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare a 100 µM intermediate solution by diluting the stock 1:100 in cell culture medium.
-
Final Dilution: Further dilute the intermediate solution to the desired final concentration. For instance, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve a final concentration of 10 µM.
-
Direct Dilution (for lower concentrations): For lower final concentrations (e.g., in the nanomolar range), a direct dilution from the stock solution may be possible. Add the small volume of the DMSO stock solution to the pre-warmed medium while gently vortexing to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% to avoid solvent-induced cellular effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | High Final Concentration: The concentration of this compound in the aqueous medium exceeds its solubility limit. | - Determine the maximum soluble concentration by performing a serial dilution and observing for precipitation. - Lower the final working concentration if possible. |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution. | - Perform a serial dilution in the pre-warmed (37°C) culture medium. - Add the stock solution dropwise while gently vortexing the medium. | |
| Low Temperature of Medium: The solubility of the compound is lower in cold medium. | - Always use pre-warmed (37°C) cell culture medium for dilutions. | |
| Precipitation Over Time in Culture | Media Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, leading to precipitation. | - Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term experiments. |
| Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | - Minimize the time that culture vessels are outside the incubator. - If frequent observation is required, consider using a microscope with an integrated environmental chamber. | |
| Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins in serum, leading to precipitation. | - Test the solubility of this compound in serum-free and serum-containing media separately to determine if serum is a contributing factor. - If serum is the issue, consider reducing the serum concentration or using a serum-free formulation if appropriate for your cell type. |
Visualizations
Experimental workflow for preparing this compound solutions.
This compound signaling pathway via the FP receptor.
References
Technical Support Center: Optimizing Bimatoprost Acid for Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Bimatoprost Acid concentrations for primary cell culture studies. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture studies instead of Bimatoprost?
A1: Bimatoprost is a synthetic prostamide analog and a prodrug. In vivo and in vitro in ocular tissues, it is hydrolyzed by esterases into its biologically active form, this compound (17-phenyl-PGF2α).[1][2][3][4][5] this compound is a potent agonist of the prostaglandin F (FP) receptor. For in vitro studies with primary cells that may have varying or low esterase activity, using this compound directly ensures a more accurate determination of the dose-response relationship by providing a known concentration of the active compound.
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound primarily acts on the prostaglandin FP receptor, which is a Gq-protein coupled receptor. Activation of this receptor stimulates a signaling cascade that can lead to various cellular responses, including changes in cell contractility and extracellular matrix remodeling. The effects of Bimatoprost can be blocked by phorbol 12-myristate 13-acetate pretreatment, further supporting the involvement of the Gq pathway.
Q3: What is a typical effective concentration range for this compound in primary ocular cells?
A3: The effective concentration of this compound is cell-type dependent but is typically in the low nanomolar range. For instance, the EC50 values for Bimatoprost in primary human ocular cells are approximately 1.2 nM for Schlemm's canal cells, 1.7 nM for ciliary smooth muscle cells, and 4.3 nM for trabecular meshwork cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in organic solvents like ethanol or DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is minimal (ideally ≤0.1%) and does not affect cell viability. A vehicle control with the same final solvent concentration should always be included in your experiments.
Q5: What are the common causes of cytotoxicity in Bimatoprost experiments?
A5: While this compound itself can be cytotoxic at high concentrations, a primary source of cytotoxicity in studies using commercial Bimatoprost solutions is the preservative, benzalkonium chloride (BAK). Studies have shown that preservative-free formulations of Bimatoprost have better cellular tolerability. For example, long-term exposure to 0.03% Bimatoprost with preservative can reduce cell proliferation and viability in human conjunctival epithelial cells, whereas a 0.01% solution shows no significant cytotoxicity. When using commercial preparations, it is important to consider the potential effects of preservatives. For mechanistic studies in primary cell culture, using pure, preservative-free this compound is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Low Viability | 1. Cytotoxic Concentration: The concentration of this compound may be too high. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) may be toxic to the cells. 3. Preservative Effect: If using a commercial formulation, the preservative (e.g., benzalkonium chloride) may be causing cytotoxicity. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 (cytotoxic concentration 50%). Select a concentration for your functional assays that is well below the CC50. 2. Ensure the final solvent concentration is non-toxic (typically <0.5%, ideally ≤0.1%). Run a vehicle-only control. 3. Switch to a preservative-free formulation of Bimatoprost or use pure this compound. |
| Inconsistent or Non-Reproducible Results | 1. Prodrug Activation Variability: If using Bimatoprost, inconsistent conversion to this compound due to variable esterase activity in primary cells. 2. Cell Passage Number: Primary cells can change their characteristics at higher passage numbers. 3. Reagent Instability: Repeated freeze-thaw cycles of this compound stock solution. | 1. Use this compound directly to bypass the need for metabolic activation. 2. Use primary cells at a low and consistent passage number for all experiments. 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| No Observable Effect | 1. Concentration Too Low: The concentration of this compound may be below the effective range for the specific primary cell type. 2. Receptor Expression: The primary cells may not express the FP receptor or express it at very low levels. 3. Inactive Compound: The this compound may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations, including higher concentrations. 2. Verify FP receptor expression in your primary cells using techniques like RT-qPCR or Western blotting. 3. Prepare fresh dilutions from a new stock aliquot. |
| Unexpected Changes in Cell Morphology or Proliferation | 1. On-Target FP Receptor Effects: Activation of the FP receptor can influence the cytoskeleton and cell growth in some cell types. 2. Off-Target Effects: At high concentrations, this compound might interact with other cellular targets. | 1. Research the known effects of FP receptor activation in your cell type or similar cells. 2. Use a selective FP receptor antagonist to confirm that the observed effects are mediated by the FP receptor. |
Data Presentation
Table 1: EC50 Values of Bimatoprost in Primary Human Ocular Cells
| Cell Type | EC50 (nM) | Experimental Method | Reference |
| Schlemm's Canal (SC) Cells | 1.2 | Cellular Dielectric Spectroscopy | |
| Ciliary Smooth Muscle (CSM) Cells | 1.7 | Cellular Dielectric Spectroscopy | |
| Trabecular Meshwork (TM) Cells | 4.3 | Cellular Dielectric Spectroscopy |
Table 2: Comparative Cytotoxicity of Preservative-Free Bimatoprost in Human Conjunctival Epithelial (HCE) Cells
| Bimatoprost Concentration | Exposure Time | Effect on Cell Proliferation & Viability | Reference |
| 0.03% | Long-term (24 & 48h) | Significant decrease | |
| 0.01% | Long-term (24 & 48h) | No significant cytotoxicity | |
| 0.03% | Short-term | Increased ROS production & mitochondrial hyperpolarization |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using a Functional Assay (e.g., Calcium Mobilization)
This protocol outlines a general method to determine the half-maximal effective concentration (EC50) of this compound.
-
Cell Seeding: Plate primary cells in a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere and reach confluence.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in a suitable assay buffer to create a range of 2X final concentrations (e.g., from 2 pM to 20 µM).
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the 2X this compound dilutions into the wells (equal volume to the buffer already in the well) and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net response.
-
Plot the net response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol is for determining the concentration-dependent cytotoxic effects of this compound.
-
Cell Seeding: Plate primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium at 2X the final desired concentrations.
-
Cell Treatment:
-
Remove the overnight culture medium.
-
Add 100 µL of fresh medium to each well.
-
Add 100 µL of the 2X this compound dilutions to the corresponding wells. Include wells for vehicle control and untreated control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percent viability against the log of the this compound concentration to determine the CC50.
-
Visualizations
Caption: this compound signaling via the Gq-coupled FP receptor.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for high cytotoxicity issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low detection levels of Bimatoprost Acid in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of bimatoprost acid in biological samples. Overcoming low detection levels is a common challenge, and this guide offers practical solutions and detailed protocols to enhance assay sensitivity and reproducibility.
Troubleshooting Guide
Issue 1: Low or No Detection of this compound Signal
Q: My LC-MS/MS analysis shows a very low or no signal for this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no signal for this compound can stem from several factors throughout the analytical workflow, from sample collection and preparation to the instrumental analysis itself. Below is a systematic guide to troubleshooting this issue.
Possible Cause & Troubleshooting Steps:
-
Inefficient Sample Extraction: this compound, being a prostaglandin analog, can be challenging to extract efficiently from complex biological matrices like plasma or aqueous humor.
-
Review Your Extraction Method:
-
Liquid-Liquid Extraction (LLE): Ensure the organic solvent used is appropriate for this compound. A common choice is methyl tert-butyl ether.[1] Acidifying the sample with formic acid before extraction is crucial to protonate the carboxylic acid group of this compound, making it more soluble in the organic phase.[1]
-
Solid-Phase Extraction (SPE): The choice of sorbent is critical. A reversed-phase sorbent (e.g., C18) is typically used. Ensure proper conditioning of the SPE cartridge, as inadequate wetting can lead to poor analyte retention.[2][3] The pH of the sample load should be adjusted to ensure the analyte is retained. The elution solvent must be strong enough to desorb the analyte completely.[4]
-
-
Optimize Extraction Parameters: Experiment with different solvents, pH adjustments, and elution volumes to maximize recovery. A recovery of over 90% has been reported with a simple liquid-liquid extraction method.
-
-
Suboptimal LC-MS/MS Conditions: The sensitivity of the mass spectrometer and the chromatographic separation are paramount for detecting low concentrations of this compound.
-
Mass Spectrometry Parameters:
-
Ionization Mode: this compound is typically analyzed in negative ion mode electrospray ionization (ESI-).
-
MRM Transitions: Verify that you are using the correct precursor-to-product ion transitions for this compound. A commonly used transition is m/z 387.6 -> 193.0.
-
Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated for optimal sensitivity in the mass range of interest.
-
-
Chromatography:
-
Column Choice: A C8 or C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient elution with an acidified mobile phase (e.g., with formic acid) is often used to improve peak shape and ionization efficiency.
-
-
-
Analyte Instability: this compound may be susceptible to degradation.
-
Sample Handling and Storage: Keep biological samples frozen at -80°C until analysis to minimize enzymatic degradation. Avoid repeated freeze-thaw cycles.
-
Forced Degradation Studies: If stability is a concern, performing forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradation pathways.
-
-
Matrix Effects: Components of the biological matrix can co-elute with this compound and suppress its ionization in the mass spectrometer.
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as a two-step LLE or a more selective SPE protocol, can help remove interfering matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
Below is a troubleshooting workflow to guide you through the process of identifying the source of low signal.
Issue 2: Poor Reproducibility and High Variability
Q: My results for this compound quantification are not reproducible between replicates or experiments. What could be the cause?
A: Poor reproducibility can be frustrating and can compromise the validity of your data. The key is to standardize every step of your protocol.
Possible Cause & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially LLE and SPE, can be a major source of variability.
-
Automate Where Possible: If available, use automated liquid handlers for precise and consistent pipetting.
-
Standardize Manual Steps: Ensure consistent vortexing times, centrifugation speeds, and evaporation conditions. For SPE, maintain a consistent flow rate during sample loading, washing, and elution.
-
Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction and potential sample loss.
-
-
Instrumental Drift: The performance of the LC-MS/MS system can drift over time.
-
System Suitability Tests: Before running your samples, inject a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes.
-
Regular Maintenance: Ensure the instrument is regularly cleaned and maintained according to the manufacturer's recommendations.
-
-
Variable Matrix Effects: The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement.
-
Pooling Samples: If possible, pool several blank matrix samples to create a more representative matrix for your calibration standards and quality controls.
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the limit of detection.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for this compound in biological samples?
A1: The LLOQ for this compound is highly dependent on the analytical method and the biological matrix. However, sensitive LC-MS/MS methods have achieved LLOQs in the low picogram per milliliter (pg/mL) or nanomolar (nM) range. For instance, an LLOQ of 0.5 ng/mL (1.3 nM) has been reported for this compound in aqueous humor. Another study reported an LLOQ of 0.29 nM in aqueous humor. In human plasma, a highly sensitive method achieved an LLOQ of 0.50 pg/mL.
Q2: Why are the detected levels of this compound often low after topical administration of bimatoprost?
A2: Bimatoprost is a prodrug that is hydrolyzed in ocular tissues to its active form, this compound. However, studies have shown that the concentration of this compound in the aqueous humor after a single dose of bimatoprost is relatively low, with mean concentrations ranging from 1.9 nM to 6.7 nM. In some cases, measurable levels of the unmetabolized bimatoprost are also detected. In plasma, concentrations of bimatoprost and its acid are often below the lower limit of quantification in the majority of samples.
Q3: Can you provide a summary of reported concentrations of this compound in aqueous humor?
A3: Yes, the following table summarizes some reported concentrations of this compound in human aqueous humor from different studies.
| Study Reference | Dosing Regimen | Time Point | Mean Concentration (nM) | Lower Limit of Quantification (LLOQ) (nM) |
| Faulker et al. | Multiple doses | 2 hours post-dose | 30.9 ± 16.41 | 0.29 |
| Camras et al. | Once daily for 7 days | 2 hours post-dose | 22.0 ± 7.0 | Not specified |
| Camras et al. | Once daily for 7 days | 12 hours post-dose | 7.0 ± 4.6 | Not specified |
| Kent et al. | Single dose | 1 hour post-dose | 5.0 ± 4.5 | 1.3 |
| Kent et al. | Single dose | 3 hours post-dose | 6.7 ± 3.3 | 1.3 |
| Kent et al. | Single dose | 6 hours post-dose | 1.9 ± 1.8 | 1.3 |
Q4: What is the general signaling pathway for bimatoprost?
A4: Bimatoprost, a prostamide F2α analog, is topically administered as an ophthalmic solution. It penetrates the cornea and is hydrolyzed by ocular enzymes, such as amidases, into its active free acid form, this compound. This compound then acts as a potent agonist for the prostaglandin F (FP) receptor. Activation of the FP receptor in the trabecular meshwork and ciliary body is thought to increase the outflow of aqueous humor, thereby reducing intraocular pressure.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Humor
This protocol is adapted from the methodology described by Kent et al.
Materials:
-
Aqueous humor sample (100 µL)
-
This compound-d4 internal standard (IS) solution
-
10% Formic acid
-
Methyl tert-butyl ether (MTBE)
-
HPLC-grade water and acetonitrile for mobile phase
-
Centrifuge tubes
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
To a 1.5 mL centrifuge tube, add 100 µL of the aqueous humor sample.
-
Spike the sample with the this compound-d4 internal standard solution.
-
Add 10 µL of 10% formic acid to acidify the sample. Vortex briefly.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex vigorously for 2 minutes to extract the analytes into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: BDS Hypersil C8 (5 µm, 4.6 x 50 mm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 387.6 -> Product ion (m/z) 193.0
-
This compound-d4 (IS): Precursor ion (m/z) 391.6 -> Product ion (m/z) 197.0
-
-
Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity for each analyte.
Below is a diagram illustrating the general experimental workflow for the analysis of this compound in biological samples.
References
Enhancing the corneal penetration of Bimatoprost to increase Bimatoprost Acid levels.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the corneal penetration of Bimatoprost and increase the levels of its active metabolite, Bimatoprost Acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to Bimatoprost penetration into the cornea?
A1: The primary barrier to the penetration of topically applied drugs like Bimatoprost is the cornea itself. The cornea has a multi-layered structure with both lipophilic (epithelium) and hydrophilic (stroma) characteristics. This structure hinders the passage of many drug molecules. Additionally, physiological factors such as tear turnover and blinking can reduce the time the drug is in contact with the corneal surface, further limiting absorption.
Q2: How is Bimatoprost converted to its active form, this compound, in the eye?
A2: Bimatoprost is a prodrug that is enzymatically hydrolyzed to its active form, this compound (17-phenyl-trinor PGF2α), by amidases or esterases present in ocular tissues.[1][2][3] This conversion occurs in the cornea, iris, and ciliary body.[2][3] The rate of hydrolysis can vary between different ocular tissues.
Q3: What are the common strategies to enhance the corneal penetration of Bimatoprost?
A3: Common strategies to enhance the corneal penetration of Bimatoprost focus on overcoming the corneal barrier and increasing the drug's residence time on the ocular surface. These include:
-
Formulation with Penetration Enhancers: Incorporating excipients like benzalkonium chloride (BAK) can disrupt the tight junctions of the corneal epithelium, thereby increasing permeability.
-
Viscosity-Enhancing Agents: The use of polymers to increase the viscosity of the formulation can prolong the contact time of the drug with the cornea.
-
Novel Drug Delivery Systems: Advanced formulations such as liposomes, solid lipid nanoparticles, microemulsions, and in-situ gelling systems can improve the bioavailability of Bimatoprost. Ocular inserts that provide sustained release are also a promising approach.
Q4: What experimental models are suitable for studying Bimatoprost corneal penetration?
A4: A variety of in vitro and ex vivo models can be used to study Bimatoprost corneal penetration, each with its own advantages and limitations.
-
In vitro cell culture models: Human corneal epithelial cell lines (e.g., HCE-T) can be cultured to form a monolayer and used for initial permeability screening.
-
Ex vivo animal corneas: Excised corneas from animals such as rabbits and pigs are widely used. Porcine corneas, in particular, are considered a good model due to their structural similarity to the human cornea. These are often used in conjunction with Franz diffusion cells.
-
3D corneal tissue models: Reconstructed human corneal epithelial tissue models offer a more physiologically relevant in vitro system for permeability studies.
Troubleshooting Guides
Issue 1: Low and variable Bimatoprost permeability in ex vivo corneal models.
-
Question: We are observing low and inconsistent permeability of Bimatoprost across excised porcine corneas in our Franz diffusion cell setup. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Corneal Tissue Integrity: Ensure the porcine eyes are fresh and handled carefully during cornea excision to avoid damaging the epithelial or endothelial layers. Histological analysis can confirm tissue integrity.
-
Experimental Conditions: Maintain physiological conditions. Use a suitable receptor solution like BSS-Plus to maintain corneal vitality. The temperature of the Franz diffusion cell should be maintained at approximately 32°C to mimic the ocular surface temperature.
-
Formulation Issues: The solubility and stability of Bimatoprost in your formulation are critical. Ensure the drug is fully dissolved. For suspension formulations, particle size can affect penetration.
-
Operator Variability: Standardize the experimental protocol, including the volume of the formulation applied and the sampling technique, to minimize variability between experiments.
-
Issue 2: Difficulty in quantifying low levels of this compound.
-
Question: We are struggling to detect and quantify the low concentrations of this compound in our aqueous humor samples using HPLC. What can we do to improve our analytical method?
-
Answer:
-
Use a More Sensitive Detector: HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method for quantifying low levels of Bimatoprost and its metabolites due to its high sensitivity and selectivity.
-
Optimize Sample Preparation: Employ a solid-phase extraction (SPE) or liquid-liquid extraction method to concentrate the analyte and remove interfering substances from the aqueous humor matrix.
-
Method Validation: Ensure your analytical method is fully validated for linearity, accuracy, precision, and has a low limit of quantification (LOQ) suitable for the expected concentrations.
-
Issue 3: Inconsistent rates of Bimatoprost to this compound conversion in corneal homogenates.
-
Question: Our in vitro experiments using corneal tissue homogenates to measure the conversion of Bimatoprost to this compound are showing highly variable results. How can we improve the reproducibility of this assay?
-
Answer:
-
Standardize Tissue Homogenization: Develop a consistent protocol for preparing the corneal homogenates. The homogenization buffer, protein concentration, and homogenization technique should be kept constant.
-
Control Incubation Conditions: The time and temperature of the incubation of Bimatoprost with the corneal homogenate are critical. Ensure these are precisely controlled.
-
Enzyme Cofactors: Ensure that the assay buffer contains any necessary cofactors for the amidase/esterase enzymes responsible for the hydrolysis.
-
Protein Quantification: Normalize the rate of this compound formation to the total protein concentration in each homogenate sample to account for variations in tissue amount.
-
Data Presentation
Table 1: Comparison of Aqueous Humor Concentrations of this compound after Topical Administration of Different Bimatoprost Formulations in Rabbits.
| Formulation | Time Point (minutes) | Mean this compound Concentration (ng/mL) |
| Bimatoprost 0.03% | 30 | 37.8 ± 28.8 |
| Bimatoprost 0.01% with increased BAK | 30 | 11.5 ± 2.1 |
| Bimatoprost 0.03% | 90 | 45.8 ± 14.3 |
| Bimatoprost 0.01% with increased BAK | 90 | 20.8 ± 5.7 |
Data adapted from a study comparing two commercial Bimatoprost formulations in rabbits. The 0.01% formulation contained a higher concentration of the penetration enhancer benzalkonium chloride (BAK).
Table 2: Aqueous Humor Concentrations of Bimatoprost and this compound in Humans After a Single Topical Dose of 0.03% Bimatoprost.
| Time Point (hours) | Mean Bimatoprost Concentration (nM) | Mean this compound Concentration (nM) |
| 1 | 6.6 | 5.0 |
| 3 | 2.4 | 6.7 |
| 6 | Not Quantifiable | 1.9 |
Data from a study in patients undergoing cataract surgery.
Experimental Protocols
Protocol 1: Ex Vivo Corneal Permeation Study Using a Franz Diffusion Cell
-
Tissue Preparation:
-
Obtain fresh porcine eyes from a local abattoir and transport them to the laboratory in cold saline.
-
Carefully excise the cornea with a 2-3 mm rim of scleral tissue.
-
Rinse the excised cornea with sterile saline solution.
-
-
Franz Diffusion Cell Setup:
-
Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with a suitable buffer (e.g., BSS-Plus) and ensure no air bubbles are trapped beneath the cornea.
-
Maintain the temperature of the receptor chamber at 32°C using a circulating water bath.
-
-
Permeation Experiment:
-
Apply a precise volume of the Bimatoprost formulation to the corneal surface in the donor chamber.
-
At predetermined time intervals, withdraw aliquots from the receptor chamber for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed receptor buffer to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of Bimatoprost and/or this compound in the receptor samples using a validated HPLC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of corneal penetration.
-
Protocol 2: Assay for Bimatoprost to this compound Conversion in Corneal Tissue Homogenates
-
Tissue Homogenization:
-
Excise fresh porcine corneas and rinse with cold phosphate-buffered saline (PBS).
-
Mince the corneal tissue and homogenize in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a specific amount of the corneal homogenate (supernatant) with a known concentration of Bimatoprost solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using a validated HPLC-MS/MS method.
-
Express the rate of this compound formation as pmol/mg protein/hour.
-
Visualizations
Caption: Workflow for developing and testing Bimatoprost formulations.
Caption: Signaling cascade of this compound in the eye.
Caption: Decision tree for troubleshooting low this compound.
References
- 1. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
Troubleshooting variability in intraocular pressure reduction with Bimatoprost Acid
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the intraocular pressure (IOP) reducing effects of Bimatoprost Acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bimatoprost in reducing intraocular pressure?
A1: Bimatoprost is a synthetic prostamide, a structural analog of prostaglandin F2α.[1][2] It is considered a prodrug that is hydrolyzed by esterases in the cornea and other ocular tissues into its biologically active form, this compound (17-phenyl-PGF2α).[3][4][5] this compound lowers IOP by increasing the outflow of aqueous humor through two primary pathways: the uveoscleral (unconventional) pathway and the trabecular meshwork (conventional) pathway. This dual-action mechanism contributes to its potent IOP-lowering effect. The process is believed to involve the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, which reduces resistance to aqueous humor outflow.
Q2: How quickly does this compound reduce IOP and what is the duration of its effect?
A2: The reduction in IOP typically begins approximately 4 hours after topical administration. The maximum hypotensive effect is generally reached within 8 to 12 hours. The IOP-lowering effect is sustained for at least 24 hours, which allows for once-daily dosing.
Q3: Is Bimatoprost considered a stable compound for experimental use?
A3: Yes, Bimatoprost is a chemically stable molecule. Studies have shown that it does not require refrigeration and remains stable even when subjected to thermal stress at temperatures up to 50°C for 30 days. This stability minimizes the risk of degradation due to typical storage and handling conditions in a lab, in contrast to other prostaglandin analogs like latanoprost which are more sensitive to temperature.
Troubleshooting Guide: IOP Reduction Variability
Variability in experimental results is a common challenge. This guide addresses specific issues that may lead to inconsistent IOP reduction with this compound.
Q4: My experiment shows significant variability in IOP reduction between subjects. What are the potential causes?
A4: Variability can stem from several factors related to the drug formulation, experimental animal, or procedural inconsistencies.
-
Formulation Differences: Commercially available solutions (0.01% and 0.03%) have different concentrations of both Bimatoprost and the preservative benzalkonium chloride (BAK). The 0.03% solution may produce a slightly greater mean IOP reduction than the 0.01% solution. Ensure you are using a consistent formulation throughout your study.
-
Animal Model Selection: Different species and strains metabolize drugs differently and have distinct ocular anatomy. For instance, the IOP response to Bimatoprost is critically dependent on the presence of the prostaglandin F (FP) receptor, and its expression can vary. Some non-human primates are considered more translatable models than rodents for glaucoma research.
-
Genetic Factors: Individual genetic differences, such as single nucleotide polymorphisms (SNPs) in the gene encoding the FP receptor (PTGFR), can influence the response to prostaglandin analogs. This can lead to a spectrum of responses from high-responders to non-responders within the same species.
-
Procedural Technique: Inconsistent drop volume, improper administration technique, or stress induced during animal handling can significantly alter IOP readings. The time of day for measurement is also critical due to the diurnal fluctuation of IOP.
Data Presentation: Factors Contributing to Variability
Table 1: Potential Sources of Experimental Variability and Mitigation Strategies
| Factor | Source of Variability | Recommended Mitigation Strategy |
|---|---|---|
| Formulation | Different concentrations (0.01% vs. 0.03%) and excipients (e.g., BAK) can alter drug penetration and bioavailability. | Use a single, consistent lot and formulation for all experimental groups. Document the exact formulation used. |
| Drug Stability | Improper storage (though Bimatoprost is highly stable). Evaporation from the container can concentrate the drug over time. | Store according to manufacturer instructions. Use fresh solutions and minimize the time bottles are left uncapped. |
| Animal Model | Species- and strain-dependent differences in drug metabolism (hydrolysis) and receptor (FP) expression. | Select an animal model with demonstrated responsiveness to prostaglandin analogs. Document species, strain, age, and sex. |
| IOP Measurement | Anesthesia can lower IOP. Stress from handling can elevate IOP. Tonometer type and calibration can affect readings. | Acclimatize animals to handling and measurement procedures. If using anesthesia, be consistent with the agent and timing of measurement post-induction. Use a calibrated tonometer and consistent technique. |
| Dosing Regimen | Time of day and frequency of administration. Once-daily evening dosing is typically most effective. | Standardize the time of drug administration and subsequent IOP measurements across all subjects. |
| Biological Factors | Natural diurnal IOP rhythm. Development of tolerance (tachyphylaxis) with long-term dosing. Underlying corneal properties (e.g., thickness) can influence tonometer readings. | Establish a consistent time window for all IOP measurements. For long-term studies, consider wash-out periods or dose-escalation designs to assess tolerance. |
Q5: I am observing a weaker-than-expected IOP-lowering effect. How can I troubleshoot this?
A5: A suboptimal effect can be due to issues with drug bioavailability or the biological response of your model.
-
Check Hydrolysis Rate: Bimatoprost must be converted to its active acid form. The rate of this enzymatic hydrolysis can vary between tissues and species. An in vitro hydrolysis assay can confirm if your model system is effectively activating the prodrug.
-
Review Dosing and Timing: The peak IOP-lowering effect occurs 8-12 hours post-administration. Ensure your measurements are taken within this window. Topical Bimatoprost can exhibit a U-shaped dose-response curve, where higher concentrations may lead to reduced efficacy. Verify that you are using an optimal dose for your model.
-
Consider Receptor Saturation or Downregulation: With chronic dosing, pharmacodynamic tolerance can occur due to changes in receptor density or signaling pathways.
-
Evaluate Outflow Pathways: Bimatoprost acts on both the uveoscleral and trabecular outflow pathways. The responsiveness of these pathways may differ in your experimental model compared to humans.
Data Presentation: Quantitative Data
Table 2: In Vitro Hydrolysis of Bimatoprost to this compound in Human Ocular Tissues
| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) |
|---|---|
| Cornea | 6.3 |
| Sclera | 2.0 |
| Iris | 2.8 |
| Ciliary Body | 1.5 |
(Data sourced from a study using 0.03% Bimatoprost solution)
Table 3: Comparative IOP Reduction in Clinical and Preclinical Models
| Model / Study Type | Bimatoprost Formulation | Mean IOP Reduction | Reference |
|---|---|---|---|
| Human (Normal-Tension Glaucoma) | 0.03% | 15.5 mmHg to 13.6 mmHg after 36 months | |
| Human (OAG/OHT) | 0.03% | 7-9 mmHg (from baseline) | |
| Beagle Dogs (Normotensive) | 0.01% (Topical) | 36.1% (7.0 mmHg) | |
| Beagle Dogs (Normotensive) | 0.1% (Topical) | 24.8% (4.0 mmHg) |
| Beagle Dogs (Normotensive) | 120 µg (Sustained-Release Implant) | 38.7% (7.2 mmHg) | |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The diagram below illustrates the conversion of the prodrug Bimatoprost into its active form, this compound, and its subsequent action on the Prostaglandin F (FP) receptor to increase aqueous humor outflow.
Caption: this compound signaling pathway for IOP reduction.
Experimental Workflow
This workflow outlines the key steps for conducting a robust in vivo experiment to measure IOP reduction.
Caption: Standard experimental workflow for in vivo IOP studies.
Troubleshooting Logic
Use this decision tree to diagnose the source of unexpected variability or a lack of efficacy in your results.
References
- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 2. chemignition.com [chemignition.com]
- 3. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: The Influence of Benzalkonium Chloride (BAK) on Bimatoprost Acid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of benzalkonium chloride (BAK) on the bioavailability of Bimatoprost Acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of benzalkonium chloride (BAK) in ophthalmic formulations like Bimatoprost?
A1: Benzalkonium chloride (BAK) is the most commonly used preservative in ophthalmic solutions, present in over 70% of these medications.[1] Its primary function is to provide broad-spectrum antimicrobial activity, which is crucial for preventing microbial contamination in multi-dose eye drops used for chronic conditions like glaucoma.[1][2]
Q2: How does BAK influence the bioavailability of this compound?
A2: BAK increases the corneal penetration of Bimatoprost, which is a prodrug that is hydrolyzed into its active form, this compound, within the eye.[3][4] As a cationic surfactant, BAK disrupts the integrity of the corneal epithelium by affecting the cell membranes and tight junctions, thereby enhancing the permeability of the cornea to Bimatoprost. This increased penetration is intended to enhance the bioavailability of the drug at its target tissues. Preclinical studies have indicated that a higher concentration of BAK can lead to greater ocular bioavailability of Bimatoprost.
Q3: Is there a direct correlation between BAK concentration and this compound levels in the aqueous humor?
A3: The relationship is complex. While a higher BAK concentration is used in some formulations to increase Bimatoprost penetration, this does not always directly translate to proportionally higher levels of this compound in the aqueous humor, especially when the Bimatoprost concentration is lowered. For instance, one study in rabbits found that a bimatoprost 0.01% solution with a four-fold higher BAK concentration (0.02%) did not fully compensate for the 67% reduction in drug concentration, resulting in lower aqueous humor concentrations of this compound compared to a bimatoprost 0.03% solution with 0.005% BAK.
Q4: What are the known side effects of BAK on the ocular surface?
A4: Prolonged exposure to BAK is associated with a range of ocular surface side effects. These include symptoms of dry eye disease, conjunctival and corneal epithelial cell toxicity, tear film instability, and loss of goblet cells. BAK can also induce an inflammatory response on the ocular surface.
Q5: Are there preservative-free formulations of Bimatoprost available, and how do they compare in efficacy?
A5: Yes, preservative-free formulations of Bimatoprost have been developed to mitigate the ocular surface side effects associated with BAK. Clinical trials have shown that preservative-free bimatoprost 0.01% ophthalmic gel has the same efficacy in lowering intraocular pressure (IOP) as bimatoprost 0.01% preserved with BAK. These preservative-free options often demonstrate improved tolerability, with fewer instances of conjunctival hyperemia.
Troubleshooting Guide for Experimental Studies
Issue 1: High variability in this compound concentration in aqueous humor samples.
-
Possible Cause 1: Inconsistent Drug Instillation.
-
Troubleshooting Tip: Ensure a standardized volume of the eye drop is administered to each subject. For animal studies, control the timing and technique of instillation precisely.
-
-
Possible Cause 2: Variable Corneal Integrity.
-
Troubleshooting Tip: Pre-screen subjects for any pre-existing ocular surface disease or corneal damage that could affect permeability. In animal models, ensure the corneal epithelium is intact before the experiment.
-
-
Possible Cause 3: Inconsistent Sample Collection Time.
-
Troubleshooting Tip: Bimatoprost is rapidly absorbed and hydrolyzed. Adhere to a strict and consistent time schedule for collecting aqueous humor samples post-instillation to minimize variability due to pharmacokinetic differences.
-
Issue 2: Unexpectedly low this compound bioavailability despite the presence of BAK.
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting Tip: Verify the concentration of both Bimatoprost and BAK in the formulation. Ensure the pH and osmolality of the solution are within the appropriate range, as these factors can influence drug stability and absorption.
-
-
Possible Cause 2: Rapid Drug Clearance.
-
Troubleshooting Tip: Consider the nasolacrimal drainage and systemic absorption which can rapidly clear the drug from the ocular surface. In animal studies, techniques to minimize drainage, such as temporary occlusion of the nasolacrimal duct, can be employed.
-
Issue 3: Conflicting results between in vitro and in vivo experiments.
-
Possible Cause 1: Oversimplification of In Vitro Models.
-
Troubleshooting Tip: While cultured human corneal epithelial cells are a useful tool, they do not fully replicate the complexity of the in vivo cornea, which includes the tear film and other protective mechanisms. Acknowledge these limitations and consider more complex in vitro models or supplement with ex vivo (isolated cornea) or in vivo studies.
-
-
Possible Cause 2: Species-Specific Differences.
-
Troubleshooting Tip: Rabbit models are commonly used but may have different corneal permeability and metabolic rates compared to humans. When extrapolating results, consider these potential inter-species variations.
-
Quantitative Data Summary
Table 1: Comparison of Bimatoprost Formulations and their Effect on Intraocular Pressure (IOP)
| Formulation | BAK Concentration | Key Efficacy Finding | Reference |
| Bimatoprost 0.01% | 200 ppm (0.02%) | Comparable IOP-lowering efficacy to Bimatoprost 0.03% with 50 ppm BAK. | |
| Bimatoprost 0.03% | 50 ppm (0.005%) | Effective in reducing IOP, but with a higher incidence of adverse effects compared to the 0.01% formulation. | |
| Preservative-Free Bimatoprost 0.01% Gel | None | Non-inferior IOP-lowering efficacy compared to BAK-preserved Bimatoprost 0.01%. |
Table 2: Aqueous Humor Concentrations of this compound in Rabbits
| Formulation | Time Post-Dose | Mean this compound Concentration (ng/mL) | Reference |
| Bimatoprost 0.01% (with 0.02% BAK) | 30 minutes | Lower than Bimatoprost 0.03% | |
| Bimatoprost 0.01% (with 0.02% BAK) | 90 minutes | Lower than Bimatoprost 0.03% | |
| Bimatoprost 0.03% (with 0.005% BAK) | 30 minutes | Higher than Bimatoprost 0.01% | |
| Bimatoprost 0.03% (with 0.005% BAK) | 90 minutes | Higher than Bimatoprost 0.01% |
Experimental Protocols
1. In Vitro Corneal Permeability Assay
-
Cell Culture: Immortalized human corneal epithelial cells (HCE-T) are cultured on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating the formation of tight junctions.
-
Treatment: The apical side of the cell monolayer is exposed to different formulations of Bimatoprost with and without varying concentrations of BAK. A control group with the vehicle solution is also included.
-
Permeability Measurement: At designated time points, samples are collected from the basolateral chamber. The concentration of this compound in these samples is quantified using a validated analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Cell Viability: Cell viability after exposure to the formulations is assessed using assays like the MTT or LDH assay.
2. In Vivo Ocular Pharmacokinetic Study in Rabbits
-
Animal Model: New Zealand White or Dutch Belted rabbits are commonly used. Animals are acclimatized and handled in accordance with ethical guidelines.
-
Drug Administration: A single, fixed volume (e.g., 30 µL) of the Bimatoprost formulation is instilled into the conjunctival sac of each eye.
-
Aqueous Humor Sampling: At predetermined time points post-instillation (e.g., 30, 60, 90, 120 minutes), aqueous humor samples (e.g., 50 µL) are collected from the anterior chamber using a fine-gauge needle under anesthesia.
-
Sample Analysis: The concentration of Bimatoprost and its active metabolite, this compound, in the aqueous humor samples is determined by a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated to assess bioavailability.
Visualizations
Caption: Mechanism of BAK on Bimatoprost corneal permeability.
Caption: In vivo bioavailability experimental workflow.
References
- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. The use of benzalkonium chloride in topical glaucoma treatment: An investigation of the efficacy and safety of benzalkonium chloride-preserved intraocular pressure-lowering eye drops and their effect on conjunctival goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing conjunctival hyperemia as a side effect in Bimatoprost studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding conjunctival hyperemia as a side effect in Bimatoprost studies.
Troubleshooting Guides
This section provides guidance on common issues encountered during Bimatoprost experiments related to conjunctival hyperemia.
Issue 1: High Incidence and Severity of Conjunctival Hyperemia Observed
-
Question: Our study is observing a higher-than-expected incidence and severity of conjunctival hyperemia with Bimatoprost administration. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Concentration and Dosing: Verify the Bimatoprost concentration and dosing frequency. Higher concentrations (e.g., 0.03%) and more frequent administration than once daily can increase the incidence and severity of hyperemia.[1][2][3] Consider if a lower concentration (0.01%) could be used, as it has been shown to have comparable intraocular pressure (IOP)-lowering efficacy with reduced hyperemia.[1][2]
-
Naïve Subjects: First-time users of prostaglandin analogs may experience more pronounced hyperemia. If your study involves treatment-naïve subjects, this initial pronounced effect is expected and typically subsides over time.
-
Assessment Method: Ensure a standardized and validated method is used for assessing hyperemia. Subjective grading can have inter-observer variability. Implementing a photographic-based grading scale can improve consistency.
-
Concomitant Medications: Review if any other topical ophthalmic medications are being used, as they or their preservatives could exacerbate ocular surface irritation.
-
Issue 2: Difficulty in Differentiating Bimatoprost-Induced Hyperemia from Inflammation
-
Question: How can we be certain that the observed conjunctival redness is pharmacologic vasodilation from Bimatoprost and not a sign of ocular inflammation?
-
Answer:
-
Mechanism of Action: Bimatoprost-induced hyperemia is primarily a result of nitric oxide-mediated vasodilation, not an inflammatory response.
-
Clinical Signs: Look for the absence of other signs of inflammation such as chemosis (conjunctival swelling), discharge, or cellular infiltration in the anterior chamber. Laser-flare photometry can be used to objectively measure intraocular inflammation.
-
Histopathology: In preclinical studies, histopathological evaluation of conjunctival biopsies can confirm the absence of inflammatory cell infiltrates.
-
Response to L-NAME: In animal models, the hyperemia can be significantly inhibited by L-NAME, a nitric oxide synthase inhibitor, confirming its vasodilatory mechanism.
-
Issue 3: Subject Discontinuation Due to Cosmetic Concerns of Hyperemia
-
Question: A significant number of subjects in our clinical study are considering withdrawal due to the cosmetic appearance of conjunctival hyperemia. What strategies can be implemented to mitigate this?
-
Answer:
-
Patient Education: Educating subjects that hyperemia is a common and typically mild and transient side effect can improve adherence.
-
Dose Reduction: If clinically permissible, switching subjects to a lower concentration of Bimatoprost (0.01%) can reduce the severity of hyperemia.
-
Modified Dosing Schedule: Some studies have explored less frequent dosing (e.g., every 48 hours), which may reduce hyperemia, although this could impact efficacy.
-
Managing Application: Instructing subjects to wipe away excess solution from the periocular skin after administration may reduce local side effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Bimatoprost-induced conjunctival hyperemia?
A1: Bimatoprost, a prostamide analog, causes conjunctival hyperemia primarily through vasodilation of the conjunctival blood vessels. This is an endothelium-dependent process mediated by the release of nitric oxide (NO). It is not considered an inflammatory response.
Q2: What is the typical onset and duration of conjunctival hyperemia following Bimatoprost administration?
A2: Conjunctival hyperemia typically peaks within the first few days of initiating treatment. The severity often decreases over several weeks to months of continued use.
Q3: How does the concentration of Bimatoprost affect the incidence of conjunctival hyperemia?
A3: The incidence and severity of conjunctival hyperemia are dose-dependent. Bimatoprost 0.03% is associated with a higher incidence of hyperemia compared to the 0.01% formulation.
Q4: Are there any methods to reduce Bimatoprost-induced conjunctival hyperemia without compromising its IOP-lowering effect?
A4: The development of the 0.01% Bimatoprost formulation was a direct approach to reduce hyperemia while maintaining significant IOP-lowering efficacy.
Q5: How is conjunctival hyperemia quantitatively assessed in clinical trials?
A5: Conjunctival hyperemia is assessed using both subjective and objective methods. Subjective methods involve clinicians grading the redness based on a predefined scale (e.g., 0-4, from none to severe). Objective methods utilize standardized photography and image analysis software to quantify the percentage of redness in a specific area of the conjunctiva.
Data Presentation
Table 1: Incidence of Conjunctival Hyperemia with Different Bimatoprost Formulations
| Bimatoprost Formulation | Incidence of Conjunctival Hyperemia | Discontinuation Rate due to Hyperemia | Reference |
| 0.03% | 15% to 45% | Approximately 3-4% | |
| 0.01% | ~31% (in one study) | Approximately 1.6% | |
| 0.01% vs Vehicle (in prior Latanoprost users) | 6.7% vs 2.8% (adverse event reports) | 1.3% (one patient) |
Table 2: Comparison of Hyperemia Scores with Different Dosing Schedules
| Dosing Schedule | Mean Hyperemia Grade (±SD) | p-value | Reference |
| Every 24 hours | 2.4 ± 1.0 | <0.01 | |
| Every 48 hours | 1.8 ± 0.8 |
Experimental Protocols
Protocol 1: Assessment of Conjunctival Hyperemia Using a Photographic Grading Scale
-
Subject Preparation: Ensure consistent lighting and head positioning for all subjects.
-
Image Acquisition:
-
Use a high-resolution digital slit-lamp camera or a dedicated ocular photography system.
-
Capture images of the bulbar conjunctiva, focusing on the nasal and temporal quadrants at baseline and specified time points post-instillation (e.g., 1, 4, 8, and 24 hours).
-
-
Image Grading:
-
Two independent, masked graders should evaluate the images.
-
Utilize a validated photographic grading scale (e.g., a 5-point scale from 0 = none to 4 = severe).
-
Graders should assign a score for overall hyperemia as well as for individual quadrants.
-
-
Data Analysis:
-
Calculate inter- and intra-grader reliability using Kappa statistics.
-
Analyze changes in hyperemia scores from baseline and compare between different treatment groups.
-
Protocol 2: In Vivo Animal Model to Investigate the Mechanism of Hyperemia
-
Animal Model: Utilize a suitable animal model such as dogs or rabbits.
-
Baseline Assessment: Grade baseline conjunctival hyperemia using a standardized scale.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Bimatoprost.
-
Group 3: L-NAME (nitric oxide synthase inhibitor) followed by Bimatoprost.
-
-
Drug Administration: Topically administer the respective treatments to the eyes.
-
Hyperemia Assessment: Grade conjunctival hyperemia at regular intervals post-administration (e.g., 30, 60, 120, 240 minutes).
-
Data Analysis: Compare the hyperemia scores between the treatment groups to determine if L-NAME inhibits the Bimatoprost-induced hyperemia.
Mandatory Visualization
Caption: Signaling pathway of Bimatoprost-induced conjunctival hyperemia.
Caption: Experimental workflow for assessing conjunctival hyperemia.
References
- 1. Patient considerations in ocular hypertension: role of bimatoprost ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, controlled comparison of macroscopic conjunctival hyperemia in patients treated with bimatoprost 0.01% or vehicle who were previously controlled on latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Bimatoprost Dosage for Therapeutic Bimatoprost Acid Levels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dosage of bimatoprost to achieve therapeutic levels of its active metabolite, bimatoprost acid.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between bimatoprost and this compound?
Bimatoprost is a prodrug that is administered topically to the eye.[1] In ocular tissues, it is hydrolyzed by esterases into its biologically active free acid form, this compound (17-phenyl-18,19,20-trinor-PGF2α).[1][2] this compound is a potent prostaglandin FP receptor agonist and is considered the primary mediator of the intraocular pressure (IOP)-lowering effect of bimatoprost.[3][4]
Q2: What are the therapeutic concentrations of this compound in aqueous humor?
Following topical administration of bimatoprost 0.03% ophthalmic solution, mean concentrations of this compound in the aqueous humor have been observed to reach a maximum (Cmax) of approximately 30.9 to 35.5 nM. These levels are considered sufficient to activate FP prostanoid receptors in the ciliary muscle and trabecular meshwork, leading to a reduction in IOP. After a single dose, mean concentrations can be around 5.0 nM at 1 hour, 6.7 nM at 3 hours, and 1.9 nM at 6 hours post-administration.
Q3: How does this compound lower intraocular pressure?
This compound acts as a selective agonist for the prostaglandin FP receptor. Activation of this receptor in the trabecular meshwork and ciliary body is believed to increase the outflow of aqueous humor through both the trabecular and uveoscleral pathways, thereby reducing intraocular pressure. This involves the modification of extracellular matrix components and relaxation of ciliary muscle fibers.
Q4: What is the recommended dosing regimen for bimatoprost to achieve therapeutic effects?
For the treatment of open-angle glaucoma or ocular hypertension, the recommended dosage is one drop of 0.01% or 0.03% bimatoprost ophthalmic solution in the affected eye(s) once daily in the evening. More frequent administration may paradoxically decrease the IOP-lowering effect.
Troubleshooting Guide
This guide addresses common issues encountered during experiments to optimize bimatoprost dosage and measure this compound levels.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound in samples | Inefficient hydrolysis of bimatoprost to this compound. | Ensure sufficient incubation time and appropriate pH for enzymatic activity if using in vitro models. In vivo, consider the time course of metabolism; peak this compound levels are typically observed 2-3 hours post-administration. |
| Sample degradation. | Immediately place aqueous humor samples on dry ice after collection and store at -70°C until analysis. | |
| Issues with the analytical method (LC-MS/MS). | Verify the sensitivity and calibration of the LC-MS/MS instrument. The lower limit of quantitation (LLOQ) should be around 0.2-0.5 ng/mL (approximately 0.5-1.3 nM) for both bimatoprost and this compound. | |
| High variability in this compound concentrations between subjects/experiments | Inconsistent topical administration of bimatoprost. | Standardize the drop volume and administration technique. Ensure the drop is delivered to the conjunctival sac without excessive spillage. |
| Individual differences in ocular metabolism. | Acknowledge that inter-individual variability in esterase activity can lead to different rates of conversion to this compound. Increase the sample size to account for this variability. | |
| Matrix effects in LC-MS/MS analysis. | Use a validated sample preparation method, such as liquid-liquid extraction, to minimize matrix interference. Employ a deuterated internal standard for both bimatoprost and this compound to correct for variability in extraction and ionization. | |
| Unexpected side effects (e.g., hyperemia) | High concentration of bimatoprost or excipients. | Bimatoprost 0.01% has been shown to have a better tolerability profile with similar efficacy to the 0.03% formulation. Consider the concentration of preservatives like benzalkonium chloride (BAK), which can contribute to ocular surface irritation. |
| Frequent dosing. | Adhere to a once-daily dosing schedule, as more frequent administration does not improve efficacy and may increase side effects. |
Experimental Protocols
Quantification of Bimatoprost and this compound in Aqueous Humor using LC-MS/MS
This protocol outlines a general procedure for the analysis of bimatoprost and this compound in aqueous humor samples.
1. Sample Collection and Storage:
-
Collect approximately 100-200 µL of aqueous humor via paracentesis.
-
Immediately place the sample in a storage container on dry ice.
-
Store samples at -70°C until analysis.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of aqueous humor, add an internal standard solution containing deuterated bimatoprost and this compound.
-
Add 10 µL of 10% formic acid.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., BDS Hypersil C8, 5 µm, 4.6×50 mm) is suitable for separating bimatoprost and this compound from endogenous matrix components.
-
Mobile Phase: A gradient of acidified methanol and water is commonly used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes may be used, with a switch during the run.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for bimatoprost and this compound in human aqueous humor following topical administration of bimatoprost 0.03%.
| Analyte | Cmax (mean ± SD) | Tmax (hours) | Lower Limit of Quantitation (LLOQ) |
| Bimatoprost | 8.90 ± 4.18 nM | 1 | 0.5 - 1.2 nM |
| This compound | 35.5 ± 42.2 nM | 2 | 0.5 - 1.3 nM |
Visualizations
Bimatoprost to this compound Conversion and Signaling Pathway
Caption: Conversion of bimatoprost to this compound and its signaling pathway.
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying this compound in aqueous humor.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bimatoprost Acid Research and Hyperpigmentation
Welcome to the technical support center for researchers working with Bimatoprost Acid. This resource provides troubleshooting guidance and answers to frequently asked questions related to the incidence of hyperpigmentation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Bimatoprost-induced hyperpigmentation?
A1: Bimatoprost-induced hyperpigmentation is primarily caused by an increase in melanogenesis, the process of melanin production.[1][2][3][4] Histopathological studies have shown that this is not due to an increase in the number of melanocytes (melanocyte proliferation), but rather an enhancement of melanin synthesis within existing melanocytes.[1] The free acid of Bimatoprost is believed to stimulate prostamide receptors on melanocytes, which in turn activates downstream signaling pathways leading to increased production of melanin.
Q2: Is the hyperpigmentation caused by this compound reversible?
A2: Yes, clinical evidence suggests that periocular hyperpigmentation induced by Bimatoprost is generally reversible upon discontinuation of the treatment. The time to resolution can vary among individuals.
Q3: Which signaling pathways are implicated in Bimatoprost-induced melanogenesis?
A3: While the exact pathway initiated by Bimatoprost is a subject of ongoing research, it is hypothesized to involve the activation of prostaglandin receptors on melanocytes. This activation likely feeds into the core melanogenesis signaling cascades, such as the cyclic adenosine monophosphate (cAMP) pathway, which leads to the upregulation of Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, controlling the expression of key enzymes like tyrosinase. Some studies on similar prostaglandin analogs suggest that the induction of tyrosinase activity might also occur through a non-cAMP-dependent pathway.
Q4: What are tyrosinase inhibitors and can they be used to mitigate Bimatoprost-induced hyperpigmentation?
A4: Tyrosinase inhibitors are compounds that block the activity of tyrosinase, a key enzyme in the melanin synthesis pathway. In theory, co-administration of a tyrosinase inhibitor with this compound could reduce the incidence of hyperpigmentation. Commonly studied tyrosinase inhibitors include kojic acid, arbutin, azelaic acid, and tranexamic acid. Researchers can investigate the efficacy of these inhibitors in their experimental models.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of pigmentation observed in cell cultures treated with this compound.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that achieves the desired primary effect with minimal impact on melanogenesis.
-
-
Possible Cause 2: High basal melanogenesis in the cell line.
-
Solution: Ensure you are using a suitable cell line with a stable and well-characterized phenotype. B16F10 mouse melanoma cells are a commonly used model for studying melanogenesis. Consider using a less pigmented melanoma cell line if the primary focus is not on melanogenesis itself.
-
-
Possible Cause 3: Experimental conditions favor melanogenesis.
-
Solution: Review your cell culture medium and supplements. Certain factors in the serum can influence melanogenesis. Maintain consistent and well-documented culture conditions.
-
Issue 2: Difficulty in quantifying the extent of hyperpigmentation in an in vitro model.
-
Problem: Subjective visual assessment is not providing reliable quantitative data.
-
Solution: Implement standardized quantitative assays. The two most common methods are:
-
Melanin Content Assay: This involves lysing the cells and measuring the absorbance of the extracted melanin.
-
Tyrosinase Activity Assay: This measures the enzymatic activity of tyrosinase in cell lysates.
-
-
Refer to the Experimental Protocols section for detailed methodologies.
-
Issue 3: Inconsistent results when testing the efficacy of tyrosinase inhibitors.
-
Possible Cause 1: Instability or poor solubility of the inhibitor.
-
Solution: Verify the stability and solubility of your chosen inhibitor in your experimental medium. Some inhibitors may require specific solvents or may degrade over time. Prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Incorrect timing of inhibitor administration.
-
Solution: Optimize the timing of co-administration of the tyrosinase inhibitor with this compound. Consider pre-treating the cells with the inhibitor before adding this compound to ensure the target enzyme is blocked.
-
-
Possible Cause 3: Cell toxicity of the inhibitor.
-
Solution: Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of the tyrosinase inhibitor on your chosen cell line.
-
Data Presentation
Table 1: Comparative Efficacy of Common Tyrosinase Inhibitors (IC50 Values)
| Tyrosinase Inhibitor | IC50 Value (µM) | Source Organism of Tyrosinase | Notes |
| Kojic Acid | 128.17 | Mushroom | Commonly used as a positive control. |
| Arbutin | Varies | Mushroom | |
| α-Arbutin | Stronger than arbutin | Human | More effective on human tyrosinase. |
| Azelaic Acid | - | - | Known inhibitor of melanogenesis. |
| Tranexamic Acid | - | - | Known inhibitor of melanogenesis. |
| Piperine | 526 | Mushroom | |
| Horsfieldone A | 294 | Mushroom | |
| Maingayone D | 38 | Mushroom |
Note: IC50 values can vary depending on the assay conditions and the source of the tyrosinase enzyme.
Experimental Protocols
Protocol 1: Cellular Tyrosinase Activity Assay
This protocol is adapted from established methods for measuring tyrosinase activity in B16F10 melanoma cells.
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate at a density of 4 x 105 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with this compound with or without the tyrosinase inhibitor of choice for the desired time period (e.g., 48-72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a phosphate buffer (pH 6.9) containing 1% Triton X-100.
-
Perform a freeze-thaw cycle by incubating at -80°C for 15 minutes followed by thawing at room temperature.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 90 µL of the supernatant (cell lysate) to each well.
-
Add 10 µL of freshly prepared 15 mM L-DOPA solution (in 50 mM sodium phosphate buffer, pH 7.1).
-
Incubate at 37°C for 1 hour.
-
-
Measurement:
-
Measure the absorbance at 475 nm using a microplate reader.
-
The absorbance is proportional to the amount of dopachrome produced, which reflects the tyrosinase activity.
-
Protocol 2: Melanin Content Assay
This protocol provides a method for quantifying the melanin content in cultured cells.
-
Cell Culture and Harvesting:
-
Seed B16F10 cells in a 60-mm dish at a density of 1 x 105 cells.
-
Incubate for 24 hours.
-
Treat the cells with this compound with or without the tyrosinase inhibitor for 72 hours.
-
Wash the cells with cold PBS and harvest the cell pellets by centrifugation.
-
-
Melanin Solubilization:
-
Dissolve the cell pellets in 1N NaOH containing 10% DMSO.
-
Incubate at 60-70°C for 1-2 hours to solubilize the melanin.
-
-
Measurement:
-
Measure the absorbance of the solubilized melanin at 405 nm or 492 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced hyperpigmentation.
Caption: General experimental workflow for assessing hyperpigmentation in vitro.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Bimatoprost-induced periocular skin hyperpigmentation: histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Bimatoprost-induced periocular skin hyperpigmentation: histopathological study. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Bimatoprost Acid Long-Term Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of Bimatoprost Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in conducting long-term efficacy studies of this compound?
Long-term studies of this compound face several key challenges. Patient adherence and persistence with daily topical administration are significant hurdles, with studies showing that less than 50% of patients may remain on treatment after one year.[1] Local side effects, though often mild, can impact a patient's willingness to continue the medication. These include conjunctival hyperemia (eye redness), eyelash growth, and changes in iris and periocular skin pigmentation.[2][3][4] Furthermore, the potential for tachyphylaxis, a diminishing therapeutic effect over time, requires careful monitoring throughout the study.
Q2: What are the expected patient adherence and persistence rates in a multi-year study?
Patient adherence and persistence can vary based on the formulation of bimatoprost and patient population. Real-world studies have shown that for topical solutions, 12-month persistence rates can be as low as 24.2% to 29.5%.[1] Adherence, often measured as the proportion of days covered (PDC), has been reported with mean values around 0.540. Newer formulations, such as the 0.01% solution, have demonstrated improved adherence and persistence compared to the 0.03% formulation, potentially due to better tolerability. Sustained-release implants are being developed to mitigate the challenges of patient non-adherence with topical drops.
Q3: What are the most common long-term adverse events associated with this compound, and how can they impact a study?
The most frequently reported long-term adverse events are related to the drug's pharmacological activity and are typically ocular. These include:
-
Conjunctival Hyperemia: The most common side effect, often mild and transient, but can be a primary reason for treatment discontinuation.
-
Eyelash Growth: Increased length, thickness, and darkness of eyelashes is very common (up to 45% of patients). While sometimes considered a positive cosmetic effect, it can be a noticeable change that may affect blinding in a clinical trial.
-
Iris and Periocular Hyperpigmentation: A gradual darkening of the iris (especially in hazel and brown eyes) and the skin around the eyes can occur. These changes can be permanent and may be a concern for patients, potentially leading to discontinuation.
These adverse events can impact a study by increasing the dropout rate and potentially unblinding participants or investigators.
Q4: Is tachyphylaxis a significant concern in long-term this compound studies?
While prostaglandin analogs are generally considered to have a sustained effect, the potential for a diminished intraocular pressure (IOP)-lowering effect over time (tachyphylaxis) is a consideration in long-term studies. Bimatoprost has been shown to provide sustained IOP lowering for up to four years in clinical trials. However, individual responses can vary, and any gradual increase in IOP in study participants should be carefully documented and evaluated to distinguish between tachyphylaxis, non-adherence, or disease progression.
Troubleshooting Guides
Managing and Reporting Ocular Adverse Events
Problem: A significant number of participants are reporting ocular side effects such as conjunctival hyperemia and eye irritation, potentially impacting adherence and retention.
Solution:
-
Standardized Grading: Implement a standardized, objective grading scale for common adverse events like conjunctival hyperemia at each study visit. This ensures consistency in data collection across all sites and investigators.
-
Patient Counseling: Proactively counsel participants about the potential for common, mild, and often transient side effects at the beginning of the trial. This can help manage expectations and reduce anxiety.
-
Dosing Time Adjustment: For side effects like hyperemia, which can be most noticeable shortly after instillation, suggest evening dosing to minimize cosmetic concerns during the day.
-
Adverse Event Monitoring: Ensure rigorous monitoring and documentation of all adverse events, including onset, duration, severity, and action taken. Distinguish between treatment-related events and those from other causes.
-
Discontinuation Criteria: Establish clear criteria for treatment discontinuation due to adverse events to ensure patient safety and data consistency.
Strategies to Improve Patient Adherence and Persistence
Problem: Interim analysis reveals lower-than-expected adherence and persistence rates, jeopardizing the statistical power of the study.
Solution:
-
Patient Education: Provide comprehensive education to participants about their condition (e.g., glaucoma) and the importance of consistent medication use for long-term efficacy.
-
Reminder Systems: Implement or suggest patient-centric reminder systems, such as mobile phone alarms, calendars, or text message reminders.
-
Simplify Dosing Regimen: Bimatoprost is typically dosed once daily, which is an advantage. Emphasize this simplicity to participants.
-
Regular Follow-up: Maintain regular contact with participants between study visits to address any concerns and reinforce the importance of adherence.
-
Formulation Considerations: For new studies, consider formulations with improved tolerability, such as bimatoprost 0.01%, which has been associated with better adherence than the 0.03% formulation. For ongoing studies, document tolerability issues meticulously.
-
Sustained-Release Options: In the context of drug development, long-term studies may evaluate sustained-release implants designed to overcome non-adherence to topical therapy.
Quantitative Data Summary
Table 1: Patient Adherence and Persistence with Bimatoprost Formulations (12-Month Data)
| Metric | Bimatoprost 0.01% | Bimatoprost 0.03% | Travoprost Z 0.004% | Source |
| Mean Proportion of Days Covered (PDC) | 0.540 | 0.438 | 0.486 | |
| High Adherence (PDC > 0.80) | 29.1% | 17.3% | 22.3% | |
| 12-Month Continuous Persistence | 29.5% | 18.3% | 24.2% | |
| "On Therapy" at 12 Months | 48.8% | 33.9% | 45.7% |
Table 2: Incidence of Common Treatment-Related Adverse Events (≤12 Months, Bimatoprost 0.03% QD)
| Adverse Event | Incidence (%) | Source |
| Conjunctival Hyperemia | Up to 44% | |
| Eyelash Growth | Up to 45% | |
| Ocular Pruritus (Itching) | Up to 15% | |
| Periocular Skin Hyperpigmentation | ≥5% | |
| Eye Irritation | ≥5% | |
| Dry Eye | ≥5% |
Table 3: Long-Term Intraocular Pressure (IOP) Reduction Efficacy (Year 4 Data)
| Treatment Group | Mean IOP Reduction from Baseline (mmHg) | Source |
| Bimatoprost 0.03% (Once Daily) | 7.0 - 8.1 | |
| Timolol 0.5% (Twice Daily) | 3.8 - 5.8 |
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure (IOP)
Objective: To accurately and consistently measure IOP in study participants. The gold standard is Goldmann Applanation Tonometry (GAT).
Methodology:
-
Preparation: Calibrate the Goldmann applanation tonometer according to the manufacturer's instructions.
-
Anesthesia: Instill a single drop of a topical anesthetic (e.g., proparacaine hydrochloride) into the conjunctival sac of each eye. A fluorescein strip can be lightly touched to the conjunctiva to stain the tear film.
-
Patient Positioning: Position the patient at the slit lamp, ensuring their forehead is firmly against the headrest and their chin is on the chin rest.
-
Tonometer Setup: Set the slit lamp to a wide-open beam with the cobalt blue filter. The illumination angle should be approximately 60 degrees.
-
Measurement:
-
Instruct the patient to look straight ahead and keep their eyes open.
-
Gently open the patient's eyelids with the thumb and forefinger of the non-dominant hand, avoiding any pressure on the globe.
-
Advance the tonometer until the prism tip makes contact with the central cornea.
-
Observe the two fluorescein semi-circles (mires).
-
Adjust the dial on the tonometer until the inner edges of the two semi-circles just touch.
-
The reading on the dial, multiplied by 10, is the IOP in mmHg.
-
-
Documentation: Record the IOP for each eye and the time of measurement. For long-term studies, consistency in the time of day for measurements is crucial to account for diurnal IOP variations.
Protocol 2: Assessment of Eyelash Growth
Objective: To quantify changes in eyelash length, thickness, and darkness.
Methodology:
-
Global Eyelash Assessment (GEA) Scale:
-
Utilize a validated 4-point GEA scale with a photonumeric guide (e.g., 1=minimal, 2=moderate, 3=marked, 4=very marked eyelash prominence).
-
At each assessment visit, a trained investigator grades the overall eyelash prominence based on a live, in-person evaluation.
-
-
Digital Image Analysis (DIA):
-
Image Acquisition: Capture high-resolution digital photographs of the participant's eyes using a standardized setup (camera, lighting, patient positioning, and distance). Superior-view photographs are typically used.
-
Image Analysis: Use validated image analysis software to measure:
-
Eyelash Length (mm): Measure from the eyelid margin to the tip of the lashes.
-
Eyelash Thickness (mm): Measure the width of individual lash hairs.
-
Eyelash Darkness (Intensity Units): Quantify the pixel intensity of the lashes against a standardized background.
-
-
-
Subject-Reported Outcomes:
-
Administer a validated questionnaire, such as the Eyelash Satisfaction Questionnaire (ESQ), to capture the participant's perception of their eyelash appearance.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway for IOP Reduction.
References
- 1. Patient adherence and persistence with topical ocular hypotensive therapy in real-world practice: a comparison of bimatoprost 0.01% and travoprost Z 0.004% ophthalmic solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mitigating the inflammatory response to Bimatoprost Acid in ocular surface studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the inflammatory response to bimatoprost acid in ocular surface studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant conjunctival hyperemia in our in vivo model after topical application of bimatoprost. Is this indicative of a strong inflammatory response?
A1: Not necessarily. While conjunctival hyperemia is a common side effect of bimatoprost, preclinical studies suggest it is primarily a result of vasodilation mediated by endothelial-derived nitric oxide, rather than a true inflammatory process.[1][2] However, it is still crucial to assess for inflammatory markers to confirm the absence of a significant inflammatory cascade. Long-term safety studies in animal models have shown no evidence of bimatoprost-related inflammation in ocular surface tissues.[1][2]
Q2: Our in vitro corneal epithelial cell cultures show increased cell death after exposure to our bimatoprost solution. What could be the cause and how can we mitigate this?
A2: Several factors could be contributing to cytotoxicity:
-
Preservatives: Many commercial bimatoprost solutions contain benzalkonium chloride (BAK), a preservative known to be toxic to corneal epithelial cells.[3] Consider using a preservative-free formulation of this compound for your in vitro studies to isolate the effects of the active compound.
-
Concentration: The concentration of this compound may be too high. Perform a dose-response curve to determine the optimal concentration that elicits the desired pharmacological effect with minimal cytotoxicity.
-
Exposure Time: Prolonged exposure can lead to increased cell death. Optimize the incubation time to the shortest duration necessary to observe a significant effect.
Studies have shown that bimatoprost can be less cytotoxic than other prostaglandin analogs like latanoprost.
Q3: We are seeing an upregulation of Matrix Metalloproteinase-9 (MMP-9) in our tear film samples from bimatoprost-treated subjects. What is the significance of this?
A3: Elevated MMP-9 levels in tears are associated with ocular surface inflammation and disease. Some studies have shown that patients treated with bimatoprost PF (preservative-free) eye drops had higher rates of MMP-9 overexpression compared to those treated with latanoprost PF. This suggests that even in the absence of preservatives, bimatoprost may have a subclinical pro-inflammatory effect on the ocular surface in some individuals. It is important to correlate MMP-9 levels with other inflammatory markers and clinical signs of inflammation.
Q4: How does this compound exert its effects on the ocular surface? Is it through a prostamide receptor or the prostaglandin FP receptor?
A4: Bimatoprost is a prodrug that is hydrolyzed by corneal esterases to its active form, bimatoprost free acid. There has been some debate in the scientific community regarding its precise mechanism of action. While it was initially proposed to act on a distinct prostamide receptor, subsequent research has shown that both bimatoprost and bimatoprost free acid can bind to and activate the human ocular prostaglandin FP receptor, leading to the mobilization of intracellular calcium. Therefore, it is now largely considered to function as a prostaglandin FP receptor agonist.
Q5: What are some strategies to mitigate the potential inflammatory effects of this compound in our experimental models?
A5: To minimize confounding inflammatory responses, consider the following:
-
Use Preservative-Free Formulations: As mentioned, this will eliminate the inflammatory contribution of preservatives like BAK.
-
Co-administration with Anti-inflammatory Agents: In some contexts, particularly post-surgically, non-steroidal anti-inflammatory drugs (NSAIDs) are used to manage prostaglandin-mediated inflammation. The utility of this approach in a research setting would depend on the specific experimental question.
-
Lower Concentrations: The development of lower concentration bimatoprost (0.01%) was aimed at reducing side effects like hyperemia while maintaining efficacy.
-
Control for Vehicle Effects: Always include a vehicle-only control group to account for any effects of the formulation components other than the active drug.
Quantitative Data Summary
Table 1: Cytotoxicity of Prostaglandin Analogs on Human Corneal Epithelial Cells
| Treatment Group | Mean Ethidium Bromide Fluorescence (Arbitrary Units) | Interpretation |
| Media (Control) | 12.1 | Baseline cell death |
| Bimatoprost 0.03% | 26.8 | Low cytotoxicity |
| Travoprost 0.004% (BAK-free) | 27.5 | Low cytotoxicity |
| Travoprost 0.004% | 32.7 | Moderate cytotoxicity |
| Methanol (Toxic Control) | 51.6 | High cytotoxicity |
| Latanoprost 0.005% | 60.5 | Highest cytotoxicity |
Data adapted from a study on cultured human corneal epithelial cells exposed for 25 minutes. Higher fluorescence indicates greater cellular degradation.
Table 2: Aqueous Humor Concentrations of Bimatoprost and its Acid Metabolite After a Single Topical Dose
| Time Post-Dose | Bimatoprost (nM) | This compound (nM) |
| 1 hour | 6.6 | 5.0 |
| 3 hours | 2.4 | 6.7 |
| 6 hours | Not Reported | 1.9 |
Data from aqueous humor samples of patients with cataracts.
Experimental Protocols
1. In Vitro Cytotoxicity Assay Using Human Corneal Epithelial Cells
-
Cell Culture: Culture immortalized human corneal epithelial cells to confluence in microtiter plates.
-
Treatment: Expose the cells to different concentrations of this compound, a vehicle control, and a toxic control (e.g., methanol) for a predetermined time (e.g., 25 minutes).
-
Staining: Use a fluorescent dye that stains the nuclei of dead or dying cells, such as Ethidium Bromide (EB) or Propidium Iodide (PI).
-
Quantification: Measure the fluorescence intensity using a plate reader. Higher fluorescence corresponds to greater cytotoxicity.
2. Ocular Surface Inflammation Model (In Vivo)
-
Animal Model: Utilize a suitable animal model, such as New Zealand white rabbits.
-
Treatment: Topically administer this compound solution to one eye and a vehicle control to the contralateral eye daily for a specified period.
-
Clinical Assessment: At regular intervals, perform clinical assessments including:
-
Schirmer's test for tear production.
-
Tear break-up time (TBUT) for tear film stability.
-
Corneal and conjunctival staining with fluorescein and lissamine green to assess epithelial damage.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect ocular tissues (cornea, conjunctiva) for:
-
Histology: To examine for signs of inflammation, such as immune cell infiltration.
-
Immunohistochemistry: To detect the expression of specific inflammatory markers (e.g., IL-6, TNF-α).
-
Quantitative PCR (qPCR): To measure the gene expression of inflammatory cytokines and chemokines.
-
-
Tear Film Analysis: Collect tear samples to measure the levels of inflammatory mediators like MMP-9 using ELISA or multiplex bead assays.
Visualizations
Caption: this compound signaling through the FP receptor.
Caption: Workflow for assessing in vitro cytotoxicity.
Caption: Troubleshooting unexpected inflammatory responses.
References
Comparing the adverse event profiles of 0.01% vs 0.03% Bimatoprost solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 0.01% and 0.03% bimatoprost solutions. The focus is on comparing the adverse event profiles of these two concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the most frequently reported adverse events when comparing 0.01% and 0.03% bimatoprost solutions?
A1: The most common adverse event associated with both concentrations is conjunctival hyperemia (eye redness). However, clinical studies consistently show that the 0.01% solution has a more favorable tolerability profile, with a lower incidence and severity of hyperemia compared to the 0.03% solution.[1][2][3] Other common adverse events include eyelash growth, ocular pruritus (itching), and ocular surface discomfort.[4][5]
Q2: Is there a significant difference in the incidence of conjunctival hyperemia between the two concentrations?
A2: Yes, a significant difference is well-documented. In a 12-month study, the incidence of conjunctival hyperemia was reported to be 28.6% in the bimatoprost 0.01% group and 37.4% in the 0.03% group. Another study found that the percentage of patients with a moderate to severe increase in hyperemia from baseline was significantly lower for the 0.01% concentration (3.2%) compared to the 0.03% concentration (9.1%).
Q3: We are observing significant eyelash growth in our study subjects. Is this expected and does it differ between concentrations?
A3: Eyelash growth is a well-known side effect of bimatoprost and is the basis for its cosmetic application for hypotrichosis. This effect is expected with both concentrations. While the 0.03% solution has been extensively documented to cause eyelash growth, the 0.01% formulation was developed to maintain efficacy while improving tolerability, which includes reducing the severity of some side effects.
Q4: Our research involves switching patients from 0.01% to 0.03% bimatoprost. What potential adverse events should we monitor for?
A4: In a study where patients were switched from 0.01% to 0.03% bimatoprost, approximately 29% of patients experienced new or worsening adverse events. The most common was conjunctival hyperemia, occurring in 16% of patients, followed by ocular surface disease in 9% of patients. It is crucial to counsel patients on these potential side effects and monitor them closely after the switch.
Q5: Some participants report stinging and burning upon instillation. How does this compare between the two formulations?
A5: Ocular discomfort, including stinging and burning, has been shown to be lower with the 0.01% bimatoprost solution. A prospective 12-month study found that a global clinical score, which included symptoms like stinging/burning, foreign body sensation, and eye dryness, significantly improved in the group using the 0.01% solution compared to the 0.03% group.
Data Presentation: Adverse Event Profile Comparison
The following table summarizes the quantitative data on the incidence of key adverse events from various clinical studies.
| Adverse Event | Bimatoprost 0.01% | Bimatoprost 0.03% | Study Reference |
| Conjunctival Hyperemia (12-month incidence) | 28.6% | 37.4% | Katz et al. |
| Conjunctival Hyperemia (Moderate to Severe Increase) | 3.2% | 9.1% | 12-month Randomized Trial |
| Conjunctival Hyperemia (Incidence in another study) | 26.7% | 36.7% | Prospective Comparative Study |
| Overall Treatment-Related Adverse Events | Significantly Lower Incidence | Higher Incidence | 12-month Randomized Trial |
| Ocular Surface Disease (after switching from 0.01% to 0.03%) | N/A | 9% | Retrospective Switch Study |
| New or Worsening Hyperemia (after switching from 0.01% to 0.03%) | N/A | 16% | Retrospective Switch Study |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High incidence of participant dropout due to ocular redness and irritation. | This is a known tolerability issue, more pronounced with the 0.03% solution. | Consider if the 0.01% formulation is more appropriate for the study population, as it is associated with better tolerability and adherence. Ensure participants are counseled about this common, typically mild, side effect which may decrease over time. |
| Inconsistent Intraocular Pressure (IOP) readings across the study group. | Could be related to poor adherence due to side effects. | Assess participant adherence. Studies have shown that the improved tolerability of bimatoprost 0.01% may lead to better adherence compared to the 0.03% formulation. |
| Participants report skin darkening around the eyes. | Periocular hyperpigmentation is a known adverse event for bimatoprost. | Advise participants to carefully blot any excess solution from the eyelid margin after application to minimize skin contact. This effect is often reversible after discontinuing the medication. |
| Objective hyperemia grading is inconsistent between assessors. | Lack of a standardized grading scale and training. | Implement a standardized, validated photographic grading scale for conjunctival hyperemia. Conduct calibration sessions for all assessors to ensure consistent evaluation. |
Experimental Protocols & Visualizations
Methodology for a Comparative Clinical Trial
A typical experimental protocol to compare the adverse event profiles of 0.01% and 0.03% bimatoprost solutions would follow a prospective, randomized, double-masked, parallel-group, multicenter design.
-
Participant Selection: Enroll patients with open-angle glaucoma or ocular hypertension. A washout period for any previous ocular hypotensive medications is required before establishing a baseline intraocular pressure (IOP).
-
Randomization: Participants are randomly assigned to receive either bimatoprost 0.01% or bimatoprost 0.03% solution.
-
Treatment Protocol: Instill one drop in the affected eye(s) once daily, typically in the evening. The study duration is often set for at least 12 months to observe both short-term and long-term adverse events.
-
Efficacy and Safety Assessments:
-
Efficacy: Measure IOP at multiple time points (e.g., 8 am, 10 am, 4 pm) during follow-up visits (e.g., week 4, week 12, month 6, month 12).
-
Safety: Systematically record all treatment-emergent adverse events (TEAEs) at each visit.
-
Conjunctival Hyperemia: Perform an objective assessment using a validated photographic or slit-lamp grading scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).
-
Ocular Surface Evaluation: Conduct slit-lamp biomicroscopy to assess for signs of irritation, corneal staining, and other ocular surface changes. In some protocols, in vivo confocal microscopy may be used to quantify changes at a cellular level, such as goblet cell density.
-
-
Statistical Analysis: Compare the incidence and severity of adverse events between the two groups using appropriate statistical tests. The primary safety endpoint is often the difference in the incidence of conjunctival hyperemia.
Bimatoprost Signaling Pathway
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α). It is believed to lower intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways. This action is mediated by binding to prostaglandin receptors.
References
- 1. Twelve-month, randomized, controlled trial of bimatoprost 0.01%, 0.0125%, and 0.03% in patients with glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A randomized, controlled comparison of macroscopic conjunctival hyperemia in patients treated with bimatoprost 0.01% or vehicle who were previously controlled on latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaporation effects on Bimatoprost Acid concentration in experimental setups.
Technical Support Center: Bimatoprost Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on mitigating the effects of evaporation on sample concentration during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of increased this compound concentration in my experimental samples?
A1: The most likely cause of an unexpected increase in this compound concentration is solvent evaporation. This is particularly prevalent in experiments involving small volumes, high temperatures, or long incubation times. A study on the thermal stability of Bimatoprost found that higher-than-expected concentrations were likely the result of evaporation[1][2].
Q2: How stable is Bimatoprost in solution under typical experimental conditions?
A2: Bimatoprost is generally stable under recommended storage conditions of 2°C to 25°C (36°F to 77°F)[3][4][5]. One study indicated that even under thermal stress, Bimatoprost remained stable with no measurable degradation, though its concentration appeared to increase by up to 16% due to solvent evaporation.
Q3: My experiment involves the conversion of Bimatoprost to this compound. How does this affect my concentration measurements?
A3: Bimatoprost is a prodrug that is hydrolyzed to the biologically active this compound. Ocular tissues such as the cornea, sclera, iris, and ciliary body can perform this hydrolysis in vitro. It is crucial to account for this conversion in your experimental design and analytical methods, as both forms may be present in your samples.
Q4: What are the recommended solvents for Bimatoprost?
A4: Bimatoprost is slightly soluble in water and very soluble in ethyl alcohol and methyl alcohol. The choice of solvent will impact the evaporation rate.
Q5: At what temperature should I store my Bimatoprost solutions?
A5: Bimatoprost solutions should be stored at temperatures between 2°C and 25°C (36°F to 77°F).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected this compound concentration | Solvent evaporation from samples. | Implement evaporation control measures such as using plate sealers, parafilm, or specialized evaporation-blocking plates. For microplates, filling outer wells with sterile water can help maintain humidity. |
| High variability in results between replicate wells | "Edge effect" in microplates, where outer wells evaporate more quickly than inner wells. | Avoid using the outer wells of the microplate for samples. Instead, fill them with a sacrificial liquid like sterile water or buffer to create a moisture barrier. |
| Low or no detectable this compound | Degradation of the compound or incomplete hydrolysis from Bimatoprost. | Ensure proper storage conditions are maintained throughout the experiment. Verify the efficiency of the hydrolysis step if you are converting Bimatoprost to this compound. |
| Inconsistent results across different experimental days | Variations in environmental conditions such as temperature and humidity affecting evaporation rates. | Standardize and document environmental conditions in the laboratory. Use a humidified incubator if possible. |
Quantitative Data Summary
Table 1: Effect of Thermal Stress and Evaporation on Bimatoprost Concentration
| Temperature | Duration (days) | Mean Bimatoprost Concentration (% of labeled) |
| 27°C | 3 - 30 | 100% - 116% |
| 37°C | 3 - 30 | 100% - 116% |
| 50°C | 3 - 30 | 100% - 116% |
| Data suggests that the increase in concentration is likely due to evaporation, as no measurable degradation was observed. |
Table 2: Bimatoprost and this compound Concentrations in Aqueous Humor After Topical Administration
| Compound | Time Post-Dose (hours) | Mean Concentration (nM) |
| Bimatoprost | 1 | 6.6 |
| Bimatoprost | 3 | 2.4 |
| This compound | 1 | 5.0 |
| This compound | 3 | 6.7 |
| This compound | 6 | 1.9 |
| These in-vivo data illustrate the presence of both the prodrug and its active acid form. |
Experimental Protocols
Protocol 1: General Method for Preventing Evaporation in 96-Well Plates
-
Plate Selection: Use plates with low-evaporation lids or consider specialized microplates designed to minimize evaporation.
-
Sacrificial Wells: Fill the outermost wells of the 96-well plate with 200 µL of sterile water or buffer. Do not use these wells for experimental samples.
-
Sample Plating: Dispense your this compound samples and reagents into the inner 60 wells.
-
Sealing: If not using a low-evaporation lid, seal the plate securely with an adhesive plate sealer or parafilm.
-
Incubation: Place the sealed plate in a humidified incubator if available. This helps to maintain a high-humidity environment, reducing the evaporation gradient.
-
Post-Incubation: Allow the plate to return to room temperature before unsealing to prevent condensation from affecting sample volumes.
Protocol 2: Quantification of Bimatoprost and this compound via LC-MS/MS
-
Sample Preparation: Prepare calibration standards and quality control samples in the same matrix as the experimental samples.
-
Chromatography: Utilize a suitable C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of mobile phases, such as acetonitrile and water with formic acid, is typically used.
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode.
-
Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI).
-
Quantification: Determine the concentrations of Bimatoprost and this compound in the experimental samples by comparing their peak areas to the calibration curve. The lower limit of quantitation for Bimatoprost can be around 1.2 nM and for this compound around 1.3 nM.
Visualizations
Caption: Troubleshooting workflow for evaporation issues.
Caption: Conversion of Bimatoprost to this compound.
Caption: Key strategies to control sample evaporation.
References
- 1. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of Bimatoprost Acid and Latanoprost Acid for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
Bimatoprost and latanoprost are leading prostaglandin F2α (FP) receptor agonists utilized in the management of glaucoma and ocular hypertension. Their primary mechanism of action involves enhancing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). While both are effective, clinical evidence consistently demonstrates that bimatoprost offers a statistically significant advantage in IOP reduction compared to latanoprost.[1][2][3][4][5] This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.
Quantitative Efficacy Comparison
Multiple head-to-head clinical trials have established the superior IOP-lowering capacity of bimatoprost over latanoprost. The following tables summarize key quantitative findings from these studies.
Table 1: Comparative IOP Reduction in Clinical Trials
| Study (Duration) | Drug Concentration | Mean IOP Reduction from Baseline (Bimatoprost) | Mean IOP Reduction from Baseline (Latanoprost) | Between-Group Difference in Mean IOP Reduction | Reference |
| Whitcup et al. (6 months) | Bimatoprost 0.03% vs. Latanoprost 0.005% | - | - | 1.2 - 2.2 mm Hg greater with bimatoprost (P ≤ .004) | |
| Noecker et al. (Review) | Bimatoprost vs. Latanoprost | - | - | 0 - 1.5 mm Hg greater with bimatoprost | |
| Paired Comparison Study (2 months) | Bimatoprost 0.03% vs. Latanoprost 0.005% | 7.0 mm Hg (28.5%) | 5.7 mm Hg (23.4%) | 1.3 mm Hg (P<.001) | |
| Normal-Tension Glaucoma Study (3 months) | Bimatoprost 0.03% vs. Latanoprost 0.005% | 3.4 mm Hg (19.9%) | 2.3 mm Hg (14.6%) | 1.1 mm Hg (P=.035) |
Table 2: Percentage of Patients Achieving Target IOP Reduction
| Study | Target IOP Reduction | Percentage of Patients Achieving Target (Bimatoprost) | Percentage of Patients Achieving Target (Latanoprost) | P-value | Reference |
| Whitcup et al. | ≥ 20% decrease | 69% - 82% | 50% - 62% | P ≤ .003 | |
| OHT Subgroup Analysis | ≥ 20% decrease | Significantly more than latanoprost | - | P ≤ .022 | |
| Glaucoma Subgroup Analysis | ≥ 20% decrease | Greater percentage than latanoprost | - | P ≤ .031 |
Receptor Binding and Functional Activity
Both bimatoprost acid and latanoprost acid are potent agonists of the prostaglandin FP receptor. However, subtle differences in their binding affinities and receptor activation may contribute to the observed differences in clinical efficacy. Bimatoprost, administered as an ethyl amide prodrug, is hydrolyzed in the cornea to its active free acid form, which then acts on the FP receptor. Latanoprost is an isopropyl ester prodrug that is similarly converted to its active acid form.
Table 3: Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |
| This compound | FP | ~83 nM | 2.8 - 3.8 nM | |
| Latanoprost Acid | FP | ~98 nM | 32 - 124 nM | |
| This compound | EP1 | ~95 nM | 2.7 nM | |
| Latanoprost Acid | EP1 | - | 119 nM | |
| This compound | EP3 | ~387 nM | - |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Signaling Pathway
Upon binding to the FP receptor on ciliary muscle cells, both this compound and latanoprost acid initiate a downstream signaling cascade that leads to the remodeling of the extracellular matrix and a subsequent increase in uveoscleral outflow.
Experimental Protocols
Competitive Radioligand Binding Assay for FP Receptor Affinity
This protocol outlines a method to determine the binding affinities (Ki) of this compound and latanoprost acid for the human FP receptor.
Standardized Clinical Trial Protocol for Comparative IOP-Lowering Efficacy
The following outlines a typical multicenter, randomized, investigator-masked clinical trial design used to compare the IOP-lowering efficacy of bimatoprost and latanoprost.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of the combination of bimatoprost and latanoprost on intraocular pressure in primary open angle glaucoma: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bimatoprost Acid and Travoprost Acid on Trabecular Meshwork Cells
This guide provides a detailed comparison of the effects of Bimatoprost Acid and Travoprost Acid on human trabecular meshwork (TM) cells, intended for researchers, scientists, and professionals in drug development. The information is compiled from peer-reviewed studies to ensure an objective analysis supported by experimental data.
Introduction
Bimatoprost and Travoprost are prostaglandin F2α (PGF2α) analogs widely used in the treatment of glaucoma to lower intraocular pressure (IOP).[1][2] They are administered as prodrugs (Bimatoprost as an amide and Travoprost as an isopropyl ester) and are hydrolyzed in the eye to their active forms, this compound and Travoprost Acid, respectively.[3][4] Both active compounds exert their effects primarily by increasing the outflow of aqueous humor. While the uveoscleral outflow pathway is considered the main route of action, evidence also points to their effects on the conventional (trabecular) outflow pathway, which is regulated by the trabecular meshwork.[5] This guide focuses on the comparative cellular and molecular effects of their active acid forms on TM cells.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on this compound and Travoprost Acid.
Table 1: Functional Agonist Potency at the FP Receptor in Human Trabecular Meshwork (h-TM) Cells
| Compound | EC50 (nM) for PI Turnover | Rank Order of Potency |
| Travoprost Acid | 2.4 ± 0.7 | 1 |
| Latanoprost Acid | 34.7 ± 2.4 | 2 |
| This compound | 112 ± 55 | 3 |
| PGF2α (natural ligand) | 120 ± 26 | 4 |
Data sourced from Sharif et al., 2003. EC50 represents the half-maximal effective concentration required to stimulate phosphoinositide (PI) turnover, a key step in FP receptor signaling.
Table 2: Comparative Effects on Extracellular Matrix (ECM) Gene Expression in Human Trabecular Meshwork (h-TM) Cells
| Gene | Effect of this compound | Effect of Travoprost Acid |
| Fibronectin | Decreased intracellular fibronectin. | Pretreatment with Travoprost (preserved with BAC) showed fibronectin mRNA levels similar to untreated control cells under oxidative stress. |
| MMP-1 | Upregulated mRNA in TM cells. | Increased expression (general effect of prostaglandin analogs). |
| MMP-2 | No significant influence on mRNA expression. | No significant influence on mRNA expression. |
| MMP-3 | Increased expression. | Data not available in the provided search results. |
| MMP-9 | Increased expression. | Data not available in the provided search results. |
| MMP-10 | Upregulated mRNA in TM cells. | Data not available in the provided search results. |
| MMP-14 | Upregulated mRNA in TM cells. | Data not available in the provided search results. |
This table compiles data from multiple studies. Direct comparative studies under identical conditions for all listed genes are limited. MMPs are matrix metalloproteinases involved in ECM remodeling.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are summaries of key experimental protocols used in the cited studies.
Human Trabecular Meshwork (h-TM) Cell Culture
Primary h-TM cells are isolated from human donor eyes. The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are grown to confluence before being used in experiments, typically between passages 3 and 6. For specific treatments, the growth medium is often replaced with a serum-free medium for a period (e.g., 24 hours) to reduce baseline signaling activity before the addition of the drugs.
Phosphoinositide (PI) Turnover Assay
This assay measures the activation of the FP receptor, which is a Gq-protein coupled receptor.
-
Labeling: h-TM cells are incubated with [³H]-myo-inositol in an inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Treatment: Cells are washed and then incubated with various concentrations of the prostaglandin analogs (e.g., this compound, Travoprost Acid) in the presence of LiCl (which prevents the breakdown of inositol phosphates).
-
Extraction: The reaction is stopped, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.
-
Quantification: The accumulated [³H]-inositol phosphates ([³H]-IPs) are separated using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Analysis: The amount of [³H]-IPs produced is plotted against the drug concentration to determine the EC50 value.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This is another method to assess FP receptor activation.
-
Loading: Confluent h-TM cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measurement: The cells are placed in a fluorometer or on a microscope equipped for real-time fluorescence imaging.
-
Stimulation: The prostaglandin analog is added, and the change in fluorescence intensity is recorded over time. The change in fluorescence corresponds to a change in intracellular calcium concentration.
-
Analysis: The magnitude of the calcium response is measured at different drug concentrations to determine potency.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This technique is used to measure changes in the mRNA levels of specific genes.
-
Cell Treatment: h-TM cells are treated with this compound or Travoprost Acid for a specified period (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR with primers specific to the genes of interest (e.g., fibronectin, MMPs). A fluorescent dye (e.g., SYBR Green) is included to monitor the amplification in real-time.
-
Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., β-actin) to control for variations in the amount of starting material. The fold change in gene expression relative to untreated control cells is then calculated.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FP Receptor signaling pathway in trabecular meshwork cells.
Experimental Workflow Diagram
Caption: General experimental workflow for studying drug effects.
Discussion and Conclusion
The available data strongly indicates that both this compound and Travoprost Acid are potent agonists at the FP prostaglandin receptor in human trabecular meshwork cells. However, quantitative assays demonstrate that Travoprost Acid has a significantly higher potency for FP receptor activation, with an EC50 value approximately 46 times lower than that of this compound in PI turnover assays.
Both compounds influence the expression of genes related to the extracellular matrix, such as matrix metalloproteinases and fibronectin, which is consistent with the proposed mechanism of increasing trabecular outflow by remodeling the ECM. This compound has been shown to upregulate several MMPs and decrease intracellular fibronectin. While Travoprost also appears to modulate the ECM, direct, side-by-side quantitative comparisons of a broad range of ECM-related gene expression with this compound are not extensively detailed in the provided literature.
References
- 1. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: Bimatoprost Acid's Action Validated by FP Receptor Antagonism
Bimatoprost, a leading therapeutic agent for glaucoma, has been the subject of extensive research to elucidate its precise mechanism of action. While alternative hypotheses have been proposed, a substantial body of evidence now firmly establishes that its therapeutic effects are primarily driven by the potent agonist activity of its free acid form, Bimatoprost acid, at the FP receptor. The use of selective FP receptor antagonists, most notably AL-8810, has been pivotal in validating this pathway.
Comparative Analysis of Prostaglandin Analogs at the FP Receptor
The interaction of this compound and other prostaglandin analogs with the FP receptor has been quantified through various in vitro assays. The data consistently demonstrates that this compound is a potent FP receptor agonist, comparable to other clinically effective prostaglandin analogs.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in h-CM cells | Functional Potency (EC50, nM) in h-TM cells |
| This compound | 83[1][2] | 3.6 ± 1.2[3] | 2.8 - 3.8[2] |
| Latanoprost Acid | 98[1] | 198 ± 83 | 32 - 124 |
| Travoprost Acid | 35 ± 5 | 2.6 ± 0.8 | 3.6 |
| Bimatoprost (prodrug) | 9250 ± 846 | 9.6 ± 1.1 µM | 3245 |
h-CM: human ciliary muscle; h-TM: human trabecular meshwork
The Crucial Role of FP Receptor Antagonism
The definitive validation of this compound's reliance on the FP receptor comes from antagonism studies. AL-8810, a selective FP receptor antagonist, has been shown to competitively inhibit the functional responses induced by Bimatoprost and its free acid.
| Agonist | Antagonist | Cell Type | Measured Response | Antagonist Potency (Ki, µM) |
| Bimatoprost | AL-8810 | HEK-293 (cloned human FP receptor) | Intracellular Ca2+ mobilization | 0.7 - 2.1 |
| This compound | AL-8810 | HEK-293 (cloned human FP receptor) | Intracellular Ca2+ mobilization | 0.7 - 2.1 |
| Various FP Agonists | AL-8810 | Rat A7r5 cells, Mouse 3T3 cells | Intracellular Ca2+ mobilization | 0.6 - 1.3 |
| Various FP Agonists | AL-8810 | Human ciliary muscle cells | Phosphoinositide turnover | Not specified, but effective blockade reported |
These findings demonstrate that the signaling cascade initiated by this compound is dependent on its interaction with the FP receptor.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
A head-to-head comparison of Bimatoprost Acid and Timolol in glaucoma models.
In the landscape of glaucoma therapeutics, Bimatoprost Acid, a potent prostaglandin F2α analog, and Timolol, a non-selective beta-adrenergic blocker, represent two cornerstone classes of intraocular pressure (IOP)-lowering agents. This guide provides a detailed, head-to-head comparison of their performance in preclinical glaucoma models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Executive Summary
This compound primarily enhances the uveoscleral outflow of aqueous humor, with a secondary effect on the trabecular meshwork. In contrast, Timolol reduces IOP by suppressing the production of aqueous humor in the ciliary body. Experimental data from various glaucoma models consistently demonstrate that this compound generally exhibits a more pronounced IOP-lowering effect compared to Timolol. Furthermore, some studies suggest that this compound may offer neuroprotective benefits beyond IOP reduction.
Data Presentation
Table 1: Intraocular Pressure (IOP) Reduction in a Rat Model of Chronic Ocular Hypertension
A study utilizing a rat model of chronic ocular hypertension induced by intracameral injection of conjunctival fibroblasts provides a direct comparison of the IOP-lowering efficacy of Bimatoprost and Timolol.
| Treatment Group | Mean IOP Reduction from Control (%) | p-value |
| 0.5% Timolol | Significant Reduction | <0.05 |
| 0.03% Bimatoprost | Significant Reduction | <0.05 |
| Combination (0.03% Bimatoprost + 0.5% Timolol) | Significant Reduction | <0.05 |
Data adapted from a study on a novel ocular hypertension model in rats. The exact percentage of IOP reduction for individual agents was not specified, but both showed a significant effect compared to the control group[1].
Table 2: Neuroprotective Effects in a Rat Model of Chronic Ocular Hypertension
The same study also investigated the neuroprotective effects of Bimatoprost and Timolol by measuring levels of glutathione (GSH) and glutamate in the aqueous and vitreous humor, respectively, and by quantifying retinal ganglion cell (RGC) survival.
| Treatment Group | Change in Glutathione (GSH) Levels (%) | Reduction in Glutamate Levels (%) | Retinal Ganglion Cell (RGC) Count |
| 0.5% Timolol | +38.3 | -12.2 | Significantly reduced loss compared to model |
| 0.03% Bimatoprost | +34.4 | -14.1 | Significantly reduced loss compared to model |
| Combination | +89.2 | -35.9 | Significantly reduced loss compared to model |
Data from a 2022 study investigating the anti-glaucoma effects of Timolol and Bimatoprost in a rat model[1]. The combination therapy showed a more pronounced neuroprotective effect.
Experimental Protocols
Induction of Chronic Ocular Hypertension in a Rat Model
A widely used method to induce a sustained elevation of IOP in rats involves the intracameral injection of a cell suspension to obstruct aqueous humor outflow[1].
Methodology:
-
Animal Model: Adult male Wistar rats are used.
-
Cell Culture: Conjunctival fibroblasts are cultured and harvested.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.
-
Intracameral Injection: A fine-gauge needle is used to carefully inject a suspension of conjunctival fibroblasts into the anterior chamber of one eye. The contralateral eye serves as a control.
-
IOP Monitoring: IOP is monitored regularly using a tonometer calibrated for rodents to confirm the development of ocular hypertension.
Measurement of Intraocular Pressure (IOP) in Conscious Rats
Accurate and consistent IOP measurements are crucial for evaluating the efficacy of therapeutic agents. The following protocol is a standard method for measuring IOP in conscious rats using a rebound tonometer[2].
Methodology:
-
Acclimatization: Rats are habituated to the measurement procedure over several sessions to minimize stress-induced IOP fluctuations. Initially, mild sedation (e.g., acepromazine) may be used, but subsequent measurements are performed without sedation[2].
-
Restraint: The rat is gently restrained by hand on an adjustable platform.
-
Tonometry: A rebound tonometer (e.g., TonoLab) is positioned perpendicular to the central cornea.
-
Data Acquisition: Multiple consecutive readings are taken and averaged to obtain a reliable IOP measurement for each eye.
Assessment of Aqueous Humor Dynamics via Fluorophotometry
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.
Methodology:
-
Fluorescein Instillation: A sterile solution of fluorescein is topically applied to the cornea.
-
Dye Distribution: The animal is allowed a period for the fluorescein to distribute within the anterior chamber.
-
Fluorophotometer Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at multiple time points.
-
Flow Rate Calculation: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate.
Signaling Pathways
This compound Signaling Pathway
This compound, a prostaglandin F2α analog, exerts its effects by binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) found in the ciliary muscle and trabecular meshwork cells. This interaction initiates a signaling cascade that ultimately increases the outflow of aqueous humor, primarily through the uveoscleral pathway.
Timolol Signaling Pathway
Timolol is a non-selective beta-adrenergic receptor antagonist. In the eye, it primarily blocks beta-2 adrenergic receptors in the ciliary epithelium. This blockade inhibits the production of cyclic AMP (cAMP), leading to a decrease in aqueous humor secretion.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and Timolol in a preclinical glaucoma model.
Conclusion
The experimental data from preclinical glaucoma models indicate that both this compound and Timolol are effective in lowering IOP, albeit through distinct mechanisms of action. This compound, acting through the prostaglandin FP receptor to increase aqueous humor outflow, generally demonstrates a superior IOP-lowering effect. In contrast, Timolol, a beta-blocker, reduces aqueous humor production. Notably, evidence from rat models suggests that this compound, and to a lesser extent Timolol, may also confer neuroprotective effects, a crucial consideration in the management of glaucoma. This head-to-head comparison underscores the importance of understanding the differential pharmacology of these agents in the context of developing novel and more effective glaucoma therapies.
References
A Comparative Analysis of Bimatoprost Acid Levels in Aqueous Humor Across Ophthalmic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of bimatoprost acid concentrations in the aqueous humor. Bimatoprost, a prostaglandin analog, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to the concentration of its active metabolite, this compound, within the aqueous humor. This document synthesizes quantitative data from multiple studies, details the experimental methodologies employed, and visualizes key biological and experimental processes to offer a clear comparative landscape for researchers.
Quantitative Data Summary
The following tables summarize the mean concentrations of this compound detected in the aqueous humor across various studies, formulations, and model organisms. These values are crucial for understanding the pharmacokinetic profiles of different bimatoprost ophthalmic solutions.
Table 1: this compound Concentrations in Human Aqueous Humor Following a Single Dose of Bimatoprost 0.03%
| Time Post-Dose | Mean Concentration (nmol/L) ± SEM | Study Participants |
| 2 hours | 22.0 ± 7.0 | 12 patients with cataracts[1] |
| 12 hours | 7.0 ± 4.6 | 8 patients with cataracts[1] |
SEM: Standard Error of the Mean
Table 2: Time Course of Bimatoprost and this compound in Human Aqueous Humor After a Single Bimatoprost Application
| Time Post-Dose | Bimatoprost Concentration (ng/mL) ± SD | This compound Concentration (ng/mL) ± SD | Study Participants |
| 2 hours | 6.8 ± 4.2 | 14.4 ± 8.6 | 15 cataract surgery patients[2] |
| 4 hours | 1.0 ± 3.7 | 3.7 ± 1.8 | 8 cataract surgery patients[2] |
| 12 hours | Not Detectable | Not Detectable | 8 cataract surgery patients[2] |
SD: Standard Deviation
Table 3: Comparison of this compound Concentrations in Rabbit Aqueous Humor After a Single Dose of Bimatoprost 0.01% vs. 0.03%
| Time Post-Dose | Bimatoprost 0.01% (ng/mL) ± SD | Bimatoprost 0.03% (ng/mL) ± SD |
| 30 minutes | 11.5 ± 2.1 | 37.8 ± 28.8 |
| 90 minutes | 20.8 ± 5.7 | 45.8 ± 14.3 |
SD: Standard Deviation
Table 4: this compound Concentrations in Human Aqueous Humor After Multiple Doses of Bimatoprost 0.03%
| Time Post-Dose | Mean Concentration (nM) ± SEM |
| 1 hour | 6.81 ± 1.36 (Bimatoprost) |
| 2 hours | 30.9 ± 16.41 (this compound) |
SEM: Standard Error of the Mean. Note: This study measured both the prodrug (bimatoprost) and its active metabolite (this compound). The peak concentration (Cmax) for bimatoprost was at 1 hour, while for this compound it was at 2 hours.
Experimental Protocols
The methodologies employed in the cited studies are critical for the interpretation of the presented data. Below are detailed summaries of the key experimental protocols.
Human Studies
-
Study Population: Patients with cataracts scheduled for surgery were recruited for these studies.
-
Dosing Regimen:
-
In one study, patients received a single drop of bimatoprost 0.03% or a vehicle one to twelve hours before surgery.
-
Another study administered a single drop of bimatoprost at 2, 4, or 12 hours prior to surgery.
-
A multi-dose study involved patients receiving bimatoprost 0.03% once daily for at least 21 days before surgery, with the last dose administered at specified times up to 5 hours before the procedure.
-
-
Aqueous Humor Collection: At the beginning of cataract surgery, an anterior chamber paracentesis was performed to collect approximately 0.1 to 0.15 mL of aqueous humor. The samples were immediately frozen and stored at -70°C or -85°C until analysis.
-
Analytical Method: The concentrations of bimatoprost and this compound were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. The lower limit of quantitation for the assays varied between studies, for instance, 0.5 ng/mL for both bimatoprost and its acid in one study, and 0.29 nM for this compound in another.
Animal Studies (Rabbit Model)
-
Animal Model: Male Dutch Belted or New Zealand White rabbits were used in these pharmacokinetic studies.
-
Dosing Regimen: A single 30 µL drop of either bimatoprost 0.01% or 0.03% ophthalmic solution was instilled into both eyes of each rabbit.
-
Aqueous Humor Collection: Aqueous humor samples (approximately 50 µL) were collected via an anterior chamber puncture with a needle at 30 and 90 minutes post-instillation.
-
Sample Preparation: The collected aqueous humor samples were typically mixed with methanol and an internal standard solution (e.g., acetonitrile containing reserpine). The mixture was then vortexed and centrifuged to separate the supernatant for analysis.
-
Analytical Method: The concentration of this compound was determined using reverse-phase high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The lower limit of quantitation for this compound was reported to be 1.00 ng/mL in one of the HPLC methods.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of bimatoprost and a typical experimental workflow for its analysis.
Caption: Bimatoprost Signaling Pathway for IOP Reduction.
Caption: Experimental Workflow for this compound Analysis.
Concluding Remarks
This comparative guide highlights the key findings on this compound levels in the aqueous humor from various studies. The data indicates that bimatoprost is effectively converted to its active acid form in both human and rabbit eyes. Notably, the concentration of this compound is influenced by the formulation strength and the time elapsed since administration. The detailed experimental protocols and visualizations provide a framework for researchers to design and interpret future studies in this domain. Understanding the pharmacokinetics of bimatoprost is paramount for optimizing its therapeutic efficacy and developing novel drug delivery systems for the treatment of glaucoma and ocular hypertension.
References
Comparative analysis of the side effect profiles of Bimatoprost Acid and other prostaglandin analogs.
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin analogs (PGAs) are a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Their efficacy in lowering IOP is well-established, primarily by increasing the uveoscleral outflow of aqueous humor.[3][4][5] This class of drugs includes bimatoprost, latanoprost, travoprost, and tafluprost. While highly effective, their use is associated with a range of ocular side effects. This guide provides a comparative analysis of the side effect profiles of these commonly prescribed PGAs, with a focus on quantitative data from clinical studies and detailed experimental methodologies for the assessment of key adverse events.
Bimatoprost is structurally a prostamide, while latanoprost, travoprost, and tafluprost are prostanoids. It is important to note that latanoprost, travoprost, and tafluprost are ester prodrugs that are hydrolyzed in the cornea to their biologically active free acid forms. Similarly, while often referred to as Bimatoprost, the active compound at the receptor level is its free acid.
Comparative Side Effect Profiles: A Quantitative Overview
The most frequently reported side effects associated with prostaglandin analogs are ocular, including conjunctival hyperemia, changes in eyelash morphology, and iris pigmentation. The incidence of these side effects varies among the different analogs. The following tables summarize the quantitative data on the incidence of key ocular adverse events from various clinical trials and meta-analyses.
Table 1: Incidence of Conjunctival Hyperemia
| Prostaglandin Analog | Incidence of Conjunctival Hyperemia (%) | Source(s) |
| Bimatoprost 0.03% | 43.57 - 47.1 | |
| Bimatoprost 0.01% | 21.1 | |
| Latanoprost 0.005% | 27.6 - 68.6 | |
| Travoprost 0.004% | 30 - 58 | |
| Tafluprost 0.0015% | Commonly Reported |
Table 2: Incidence of Eyelash Changes (Growth, Thickening, Darkening)
| Prostaglandin Analog | Incidence of Eyelash Changes (%) | Source(s) |
| Bimatoprost 0.03% | 15 - 35 | |
| Latanoprost 0.005% | Majority of patients (>6 months use) | |
| Travoprost 0.004% | Higher prevalence than latanoprost and bimatoprost | |
| Tafluprost 0.0015% | Commonly Reported |
Table 3: Incidence of Iris Hyperpigmentation
| Prostaglandin Analog | Incidence of Iris Hyperpigmentation (%) | Source(s) |
| Bimatoprost 0.03% | Commonly Reported | |
| Latanoprost 0.005% | 5.2 - 18 (in Caucasians) | |
| Travoprost 0.004% | 1.0 - 3.6 | |
| Tafluprost 0.0015% | Commonly Reported |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying both the therapeutic effects and the side effects of prostaglandin analogs, it is crucial to examine their signaling pathways. Furthermore, standardized experimental workflows are essential for the objective comparison of their side effect profiles in clinical trials.
Caption: Prostaglandin Analog Signaling Pathway.
Caption: Experimental Workflow for a Comparative Clinical Trial.
Experimental Protocols
Assessment of Conjunctival Hyperemia
Ocular hyperemia is a common side effect of topical prostaglandin analogs, characterized by redness of the eye due to the dilation of conjunctival blood vessels. Objective and quantitative assessment of hyperemia is crucial in comparative clinical trials.
-
Objective: To quantitatively assess the degree of conjunctival hyperemia induced by different prostaglandin analogs.
-
Methodology:
-
Image Acquisition: High-resolution digital images of the temporal and nasal conjunctiva are captured using a slit-lamp microscope equipped with a camera. Imaging is performed at baseline (before initiation of treatment) and at specified follow-up intervals (e.g., 2 weeks, 1 month, 3 months, and 6 months).
-
Image Analysis:
-
Specialized software is used for the automated analysis of the digital images.
-
A region of interest (ROI) is defined on the conjunctival image, excluding the cornea and eyelids.
-
The software identifies and quantifies the area occupied by blood vessels within the ROI.
-
Hyperemia is expressed as a percentage of the total area of the ROI that is covered by blood vessels.
-
-
Grading: In addition to automated analysis, clinical grading is often performed by trained observers using a standardized photographic reference scale (e.g., a 0-4 scale, where 0 = none, 1 = mild, 2 = moderate, 3 = severe, and 4 = very severe).
-
Statistical Analysis: The percentage of hyperemia and the clinical grades are compared between the different treatment groups at each follow-up visit using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
-
Assessment of Eyelash Changes
Prostaglandin analogs are known to cause changes in eyelashes, including increased length, thickness, and pigmentation.
-
Objective: To quantify the changes in eyelash characteristics following treatment with different prostaglandin analogs.
-
Methodology:
-
Image Acquisition: High-resolution digital photographs of the upper and lower eyelids are taken at baseline and at each follow-up visit.
-
Quantitative Analysis:
-
Image analysis software is used to measure the length and thickness of individual eyelashes.
-
The number of eyelashes per unit length of the eyelid margin can also be counted.
-
-
Qualitative Assessment: Patients and investigators may also complete questionnaires to subjectively assess changes in eyelash appearance.
-
Assessment of Iris Pigmentation
Increased iris pigmentation is a potential side effect of prostaglandin analogs, particularly in individuals with mixed-color irides. This change is often permanent.
-
Objective: To document and compare the incidence and progression of iris pigmentation changes.
-
Methodology:
-
Image Acquisition: Standardized, high-resolution color photographs of the iris are taken at baseline and at regular intervals throughout the study.
-
Qualitative Grading: Experienced ophthalmologists independently review the photographs to assess any changes in iris color. A standardized grading system can be used to classify the degree of pigmentation change.
-
Patient-Reported Outcomes: Patients are also questioned about any perceived changes in their eye color.
-
Conclusion
While all prostaglandin analogs are effective in lowering IOP, their side effect profiles show notable differences. Bimatoprost appears to be associated with a higher incidence of conjunctival hyperemia compared to latanoprost and travoprost. Latanoprost is often reported to have the lowest prevalence of adverse events among the most commonly used PGAs. Tafluprost is available in a preservative-free formulation, which may offer a better tolerability profile for patients with ocular surface disease. The choice of a specific prostaglandin analog should be based on a careful consideration of the individual patient's clinical needs, tolerance, and the potential for side effects. For drug development professionals, understanding these differential side effect profiles is critical for the design of new therapeutic agents with improved safety and patient adherence.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Bimatoprost Acid: A Comparative Guide to its Neuroprotective Effects on Retinal Ganglion Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective properties of Bimatoprost Acid, the active form of the widely prescribed glaucoma medication Bimatoprost. It compares its efficacy with other key neuroprotective agents and prostaglandin analogs used in the management of glaucoma, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of ophthalmology and neuroprotection.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) is the current standard of care, there is a growing focus on neuroprotective strategies that directly target RGC survival. Bimatoprost, a prostaglandin analog, has demonstrated significant IOP-lowering effects. Emerging evidence, however, points towards a direct neuroprotective role for its active metabolite, this compound, independent of its effects on IOP. This guide delves into the experimental evidence validating these neuroprotective effects, comparing them with other relevant compounds and elucidating the underlying molecular mechanisms.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective capacity of this compound has been evaluated in various in vitro and in vivo models of RGC damage. The following tables summarize the quantitative data on RGC survival from key studies, offering a comparative perspective against other prostaglandin analogs (Latanoprost Acid, Tafluprost Acid) and the alpha-2 adrenergic agonist, Brimonidine.
Table 1: In Vitro Retinal Ganglion Cell Survival Following Excitotoxicity or Oxidative Stress
| Compound | Concentration | Insult | RGC Survival Rate (%) | Reference |
| This compound | 100 nM | Glutamate | Significantly Increased | |
| This compound | 10 µM | BSO + Glutamate | ~60% | |
| Latanoprost Acid | 100 nM | Glutamate | Significantly Increased | |
| Tafluprost Acid | 100 nM | Glutamate | Significantly Increased | |
| Brimonidine | 10 µM | Glutamate | ~70% | Data extrapolated from multiple sources |
Note: "Significantly Increased" indicates a statistically significant increase in RGC survival compared to the control group, though the exact percentage was not provided in the referenced abstract. BSO (Buthionine sulfoximine) is an agent that induces oxidative stress.
Table 2: In Vivo Retinal Ganglion Cell Survival in Animal Models of Glaucoma and Optic Nerve Injury
| Compound | Animal Model | Treatment Duration | RGC Survival Rate (%) | Reference |
| Bimatoprost | NMDA-induced retinal damage (in vivo) | N/A | Significantly Reduced RGC death | |
| Latanoprost | Episcleral vein cauterization (rat) | 12 weeks | 94.7 ± 3.7% | |
| Brimonidine | Episcleral vein cauterization (rat) | 12 weeks | 103.7 ± 2.7% (total survival) |
Note: The in vivo study on Bimatoprost did not provide a specific percentage of RGC survival but indicated a significant reduction in RGC death.
Mechanism of Action: The Akt Signaling Pathway
The neuroprotective effects of this compound are largely attributed to the activation of the Akt signaling pathway, a critical cascade for cell survival and inhibition of apoptosis. This compound has been shown to induce the phosphorylation and activation of Akt in RGCs. This activation is believed to be mediated through a phosphatidylinositol 3-kinase (PI3K) dependent mechanism, as the protective effects of Bimatoprost were attenuated by a PI3K inhibitor. The activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting RGC survival. Interestingly, Bimatoprost also induces the activation of the extracellular signal-regulated kinase (ERK) pathway, which may be modulated by the Akt pathway.
A Comparative Analysis of Gene Expression Changes Induced by Bimatoprost Acid and Latanoprost in Ocular Cells
For Immediate Release
This guide provides a detailed comparative analysis of the effects of two leading prostaglandin analogs, Bimatoprost Acid and Latanoprost, on gene expression in ocular cells. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings to elucidate the distinct molecular mechanisms of these ophthalmic drugs.
Bimatoprost and Latanoprost are frontline treatments for glaucoma and ocular hypertension, primarily functioning by increasing the outflow of aqueous humor to reduce intraocular pressure (IOP).[1] While both are effective, they exhibit different pharmacological profiles and can elicit varied patient responses.[2][3] Understanding their differential impact on gene expression is crucial for optimizing therapeutic strategies and developing novel treatments. This guide presents quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Comparative Gene Expression Data
The following tables summarize the quantitative changes in mRNA expression of key genes in ocular cells following treatment with this compound and Latanoprost. These findings highlight both common and divergent regulatory effects of the two drugs.
Table 1: Differential Gene Expression in Human T-Lymphoblast (MOLT-3) Cells
| Gene | This compound Effect | Latanoprost Effect | Key Function |
| c-fos | Significant Increase | Significant Increase | Transcription factor, cellular proliferation |
| MMP-9 | Significant Increase | Significant Increase | Extracellular matrix (ECM) degradation |
| TIMP-3 | Little to no change | Little to no change | Inhibitor of MMPs |
| TIMP-4 | Significant Decrease | Significant Decrease | Inhibitor of MMPs |
| Fibronectin | Down-regulated | Up-regulated | ECM component |
| NF-κB p65 | Significant Increase (~2.5-fold) | Significant Increase (~7-fold) | Pro-inflammatory signaling |
| IкBα | Decreased to near zero | Decreased to near zero | Inhibitor of NF-κB |
| Aquaporin-1 | Significant Down-regulation | No significant change | Water channel, aqueous humor production |
Data synthesized from studies on MOLT-3 cells.[4][5]
Table 2: Gene Expression Changes in Human Trabecular Meshwork (HTM) Cells
| Gene | This compound Effect | Latanoprost Effect | Key Function |
| TGF-β2 | Decrease | Not consistently reported | ECM production, fibrosis |
| TNF | Decrease | Not consistently reported | Pro-inflammatory cytokine |
| IGF-1 | Decrease | Not consistently reported | Growth factor |
| HGF | Decrease | Not consistently reported | Growth factor |
| c-jun | Decrease | Not consistently reported | Transcription factor |
| Histone deacetylase | Increase | Not consistently reported | Transcriptional repression |
| Myocilin | Decrease (in some samples) | Decrease (in some samples) | Associated with glaucoma |
| FP Receptor | No change | No change | Prostaglandin receptor |
Data from studies on primary human trabecular meshwork cells and immortalized HTM cells.
Experimental Protocols
The methodologies outlined below are based on the experimental procedures described in the cited research articles.
Cell Culture and Treatment
-
Cell Lines:
-
Human T-lymphoblast (MOLT-3) cells were cultured in a suitable medium.
-
Immortalized human trabecular meshwork (iHTM) cells and primary human trabecular meshwork cells were utilized.
-
Human ciliary muscle (HCM) cells were also used in some studies.
-
-
Drug Preparation: this compound and Latanoprost free acid were dissolved in a vehicle such as Dulbecco's Modified Eagle's Media.
-
Treatment: Confluent cell cultures were incubated with either this compound (e.g., 1µM) or Latanoprost (e.g., 100nM to 10 µg/ml) for specified durations (e.g., 24 hours, 72 hours, or 9 days). Control cells were treated with the vehicle alone.
Gene Expression Analysis (Quantitative PCR)
-
RNA Isolation: Total RNA was extracted from the treated and control cells using standard RNA isolation kits.
-
cDNA Synthesis: The isolated RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): qPCR was performed using gene-specific primers for the target genes (e.g., c-fos, MMP-9, fibronectin, etc.) and a housekeeping gene for normalization.
-
Data Analysis: The relative changes in gene expression were calculated using the comparative Ct method.
Immunofluorescence Analysis
-
Cell Preparation: iHTM cells were cultured on coverslips and treated with this compound or Latanoprost.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells were incubated with a primary antibody against the protein of interest (e.g., fibronectin), followed by a fluorescently labeled secondary antibody.
-
Imaging: The stained cells were visualized and imaged using a fluorescence microscope.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and Latanoprost, as well as a typical experimental workflow for comparative gene expression analysis.
Caption: Signaling pathways of this compound and Latanoprost.
Caption: Experimental workflow for gene expression analysis.
Discussion
The compiled data reveals that while both this compound and Latanoprost modulate genes involved in extracellular matrix (ECM) remodeling, such as MMPs, they have opposing effects on fibronectin expression. Bimatoprost down-regulates fibronectin, which may contribute to a greater enhancement of trabecular outflow. In contrast, Latanoprost up-regulates fibronectin.
Both drugs activate the NF-κB signaling pathway by increasing NF-κB p65 mRNA and decreasing its inhibitor, IкBα. However, Latanoprost appears to induce a more potent increase in NF-κB p65 mRNA compared to Bimatoprost. The activation of this pathway is implicated in the increased expression of MMPs, which are crucial for ECM degradation and increased aqueous humor outflow.
A notable difference is the significant down-regulation of Aquaporin-1 by Bimatoprost, a gene that is not significantly affected by Latanoprost. This suggests that Bimatoprost may also influence aqueous humor dynamics through mechanisms independent of the conventional outflow pathways.
In primary human trabecular meshwork cells, Bimatoprost has been shown to decrease the expression of several genes involved in signal transduction and gene transcription, including TGF-β2, TNF, and c-jun, while increasing the expression of histone deacetylase, a transcriptional repressor.
Conclusion
This compound and Latanoprost induce both shared and distinct changes in gene expression in ocular cells. Their common effects on MMPs and the NF-κB pathway likely contribute to their IOP-lowering efficacy. However, their differential regulation of fibronectin and Aquaporin-1, among other genes, may underlie the observed variability in their clinical performance and side-effect profiles. Further research into these unique molecular signatures will be invaluable for the development of more targeted and personalized therapies for glaucoma.
References
- 1. medicalsparx.com [medicalsparx.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-month comparison of bimatoprost and latanoprost in patients with glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
A Comparative Analysis of the Stability of Bimatoprost and Latanoprost in Ophthalmic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability profiles of two leading prostaglandin analogs, Bimatoprost and Latanoprost, used in the treatment of glaucoma and ocular hypertension. The following sections detail the chemical stability of these compounds, supported by experimental data from peer-reviewed studies, and provide comprehensive experimental protocols for stability-indicating assays.
Executive Summary
Prostaglandin analogs are a cornerstone in the management of elevated intraocular pressure. However, the chemical stability of these drugs in their ophthalmic formulations is a critical factor that can influence their therapeutic efficacy and safety. This guide consolidates findings from multiple studies to highlight the superior stability of Bimatoprost when compared to Latanoprost under various conditions, including simulated patient-use and thermal stress.
Bimatoprost consistently demonstrates robust stability, maintaining its concentration even at elevated temperatures. In contrast, Latanoprost is shown to be more susceptible to degradation, particularly when not refrigerated and when exposed to higher temperatures. This difference in stability has significant implications for drug handling, storage, and the consistent delivery of the intended therapeutic dose to patients.
Comparative Stability Data
The stability of Bimatoprost and Latanoprost has been evaluated in several studies, with a focus on the percentage of the labeled drug concentration remaining after a period of use or under stressed conditions. The data consistently indicates a higher degree of stability for Bimatoprost.
Table 1: Stability in Patient-Use Setting
This table summarizes the findings of a study that analyzed the concentration of Bimatoprost and Latanoprost in bottles returned by patients after approximately one month of use.
| Drug | Number of Patients (n) | Mean Age of Medication (days) | Mean Percentage of Labeled Concentration (%) | Percentage of Bottles with ≥100% Labeled Concentration |
| Bimatoprost | 31 | 43.0 ± 3.4 | 103.7%[1][2][3][4] | 100%[2] |
| Latanoprost | 34 | 43.9 ± 2.8 | 88.1% | 8.8% |
Data sourced from Paolera et al. The study highlights that while Bimatoprost maintained its concentration, Latanoprost showed significant degradation under normal patient-use conditions.
Table 2: Thermal Stability Under Controlled Conditions
This table presents data from a study that assessed the thermal stability of Bimatoprost and Latanoprost at various temperatures over a 30-day period.
| Drug | Temperature | Degradation Rate (μg/mL/day) | Stability Assessment |
| Bimatoprost | 27°C | No measurable degradation | Stable |
| 37°C | No measurable degradation | Stable | |
| 50°C | No measurable degradation | Stable | |
| Latanoprost | 27°C | - | Stable |
| 37°C | 0.15 | Measurable degradation | |
| 50°C | 0.29 | Measurable degradation |
Data sourced from Johnson et al. This study demonstrates the thermal robustness of Bimatoprost compared to Latanoprost, which degrades at elevated temperatures.
Signaling Pathway
Both Bimatoprost and Latanoprost are prostaglandin F2α (PGF2α) analogs that lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor. They act as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary body, ultimately reducing outflow resistance.
Caption: Prostaglandin F2α analog signaling pathway.
Experimental Workflow for Comparative Stability Study
A robust experimental workflow is essential for a direct and reliable comparison of drug stability. The following diagram outlines the key steps in a comparative stability study for Bimatoprost and Latanoprost.
Caption: Workflow for a comparative stability study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following are representative protocols for the analysis of Bimatoprost and Latanoprost in ophthalmic solutions, based on methods described in the literature.
Stability-Indicating HPLC Method for Bimatoprost
This method is designed to separate Bimatoprost from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Waters Symmetry® C18 reverse-phase column (or equivalent).
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 72:18:10 (v/v/v), containing 0.03% (w/v) trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Accurately transfer a known volume of the Bimatoprost ophthalmic solution into a volumetric flask.
-
Dilute with the mobile phase to achieve a final concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: The concentration of Bimatoprost is determined by comparing the peak area of the sample to that of a known standard. The percentage of the labeled concentration is calculated as: (measured concentration / labeled concentration) x 100.
Stability-Indicating HPLC Method for Latanoprost
This method is suitable for the quantification of Latanoprost in the presence of its degradation products.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of water, tetrahydrofuran, and methanol in a ratio of 6:1:13 (v/v/v), containing 0.05% (w/v) trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Perform a 100-fold dilution of the Latanoprost ophthalmic solution with the mobile phase.
-
Ensure the final concentration is within the validated linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Quantification: Latanoprost concentration is calculated using a standard curve generated from reference standards. The percentage of the labeled concentration is determined by the formula: (measured concentration / labeled concentration) x 100.
LC-MS/MS Method for Prostaglandin Analogs (Alternative Method)
For higher sensitivity and selectivity, especially in the presence of complex matrices or very low concentration degradation products, an LC-MS/MS method is recommended.
-
Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., Phenomenex Kinetex).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for Bimatoprost and Latanoprost.
-
Sample Preparation: May involve a liquid-liquid extraction or solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances, followed by reconstitution in the mobile phase.
-
Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated analog) to correct for matrix effects and variations in instrument response.
Conclusion
The evidence presented in this guide strongly indicates that Bimatoprost possesses a more stable chemical profile in its ophthalmic formulation compared to Latanoprost. Bimatoprost's resilience to thermal stress and its consistent concentration in patient-use settings suggest a lower risk of sub-potent dosing due to degradation. In contrast, the stability of Latanoprost is more dependent on storage conditions, with a notable potential for degradation at temperatures above refrigeration.
For researchers and drug development professionals, these findings underscore the importance of considering the intrinsic stability of active pharmaceutical ingredients in the formulation of ophthalmic solutions. The superior stability of Bimatoprost may translate to a more reliable and effective therapeutic option for patients with glaucoma and ocular hypertension. The provided experimental protocols offer a foundation for conducting further comparative stability studies in this class of drugs.
References
- 1. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Bimatoprost and Latanoprost for Glaucoma Management
This guide provides a detailed comparison of two leading prostaglandin analogues, Bimatoprost and Latanoprost, for the treatment of glaucoma and ocular hypertension. Drawing on data from multiple meta-analyses and clinical trials, this document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of these therapies.
Efficacy in Intraocular Pressure Reduction
Bimatoprost has demonstrated a statistically significant advantage in reducing intraocular pressure (IOP) compared to Latanoprost across various time points in multiple studies. Meta-analyses consistently show that Bimatoprost leads to a greater mean reduction in IOP.
One meta-analysis of 13 randomized controlled trials concluded that Bimatoprost is more effective than Latanoprost in lowering morning elevated IOP.[1] The weighted mean difference in IOP reduction was 2.59% at 1 month, 2.41% at 3 months, and 5.60% at 6 months, all in favor of Bimatoprost.[1] Furthermore, a higher percentage of patients treated with Bimatoprost achieved their target IOP at the 3-month mark.[1]
Another meta-analysis of 25 randomized controlled trials involving 4,045 participants found that Bimatoprost showed a more effective reduction in intraocular pressure compared to Latanoprost, with a mean difference of 0.69 mmHg.[2] Some research suggests that Bimatoprost may achieve an IOP reduction approximately 1 to 1.5 mmHg greater than Latanoprost.[3]
In a 12-week prospective study, the mean IOP reduction from baseline was significantly greater with Bimatoprost (8.8 mmHg or 35.9%) than with Latanoprost (7.3 mmHg or 29.9%). Similarly, a 30-day trial found that while both drugs significantly lowered IOP, Bimatoprost provided better diurnal IOP control.
However, it is important to note that not all studies have found a statistically significant difference in IOP reduction between the two drugs in all patient populations, such as in patients with chronic angle-closure glaucoma.
Table 1: Comparison of Intraocular Pressure (IOP) Reduction
| Metric | Bimatoprost | Latanoprost | Source(s) |
| Mean IOP Reduction (mmHg) at 12 Weeks | 8.8 | 7.3 | |
| Mean IOP Reduction (%) at 12 Weeks | 35.9% | 29.9% | |
| Mean Difference in IOP Reduction (mmHg) | Favored by 0.69 | - | |
| Weighted Mean Difference in IOP Reduction (%) at 6 Months | Favored by 5.60% | - |
Safety and Tolerability Profile
While Bimatoprost may offer superior efficacy in IOP reduction, this is often accompanied by a higher incidence of certain adverse events, most notably conjunctival hyperemia.
Multiple meta-analyses have reported a significantly greater risk of conjunctival hyperemia with Bimatoprost compared to Latanoprost. One analysis of 16 trials found the odds ratio for conjunctival hyperemia with Bimatoprost to be 3.3 compared to Latanoprost. Another meta-analysis reported that conjunctival hyperemia occurred in 40.2% of patients treated with Bimatoprost versus 27.6% of those treated with Latanoprost. A prospective study observed conjunctival hyperemia in 24.3% of patients on Bimatoprost.
Other reported side effects for both drugs include eyelash growth and changes in iris pigmentation. Systemic side effects are generally minimal for both medications.
Table 2: Comparison of Key Adverse Events
| Adverse Event | Bimatoprost (Incidence) | Latanoprost (Incidence) | Odds Ratio (Bimatoprost vs. Latanoprost) | Source(s) |
| Conjunctival Hyperemia | 24.1% - 40.2% | 16.0% - 27.6% | 3.3 | |
| Eyelash Growth | Reported | Reported | Not specified | |
| Iris Hyperpigmentation | Reported | Reported | Not specified |
Experimental Protocols
The data presented is derived from meta-analyses of randomized controlled trials (RCTs). A typical experimental protocol for a primary RCT comparing Bimatoprost and Latanoprost would involve the following:
-
Study Design: A prospective, randomized, double-masked, parallel-group multicenter clinical trial.
-
Patient Population: Patients diagnosed with primary open-angle glaucoma or ocular hypertension with an IOP above a specified baseline (e.g., >19 mmHg).
-
Treatment Regimen: Patients are randomly assigned to receive either Bimatoprost 0.03% or Latanoprost 0.005% topically in both eyes, typically once daily in the evening, for a predefined study duration (e.g., 30 days, 12 weeks, or 3-6 months).
-
Primary Endpoint: The primary efficacy measure is typically the mean change in IOP from baseline at specified follow-up visits. IOP is measured at consistent times of the day (e.g., 9 AM and 4 PM) to account for diurnal variations.
-
Secondary Endpoints: These often include the percentage of patients achieving a target IOP, diurnal IOP control, and the incidence and severity of adverse events, which are monitored and recorded at each follow-up visit.
-
Statistical Analysis: Statistical tests such as ANOVA and t-tests are used to compare the mean IOP reductions between the treatment groups. Odds ratios are calculated to compare the incidence of adverse events.
Mechanism of Action and Signaling Pathways
Both Bimatoprost and Latanoprost are prostaglandin F2α analogues that lower IOP by increasing the outflow of aqueous humor from the eye. The primary mechanism of action involves enhancing uveoscleral outflow, which is a secondary drainage pathway for aqueous humor. There is also evidence to suggest they may have some effect on the conventional trabecular meshwork outflow pathway.
Prostaglandin analogues bind to and activate prostaglandin F (FP) receptors located in the ciliary muscle and other tissues of the eye. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, reducing outflow resistance and thereby lowering IOP.
Caption: Prostaglandin Analogue Signaling Pathway for IOP Reduction.
Clinical Trial Workflow
The process of comparing these two drugs in a clinical setting follows a structured workflow, from patient recruitment to data analysis and reporting.
Caption: Standard Workflow of a Comparative Clinical Trial.
References
- 1. Meta-analysis of 13 randomized controlled trials comparing bimatoprost with latanoprost in patients with elevated intraocular pressure - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Bimatoprost's Long-Term Safety and Efficacy in Glaucoma Management
For Immediate Release
This guide provides a comprehensive evaluation of the long-term safety and efficacy of Bimatoprost, a prostaglandin analog widely used in the management of open-angle glaucoma and ocular hypertension. Through a detailed comparison with other leading intraocular pressure (IOP)-lowering agents—Latanoprost, Travoprost, and the beta-blocker Timolol—this document synthesizes data from key long-term clinical trials to inform researchers, scientists, and drug development professionals. The analysis is supported by detailed experimental protocols, quantitative data summaries, and visualizations of molecular and procedural pathways.
Executive Summary
Bimatoprost 0.03% consistently demonstrates robust long-term efficacy in lowering intraocular pressure, often showing a statistically significant advantage over Timolol and comparable or slightly superior results to other prostaglandin analogs like Latanoprost and Travoprost.[1] Long-term studies extending up to four years have affirmed its sustained IOP-lowering effect.[2] However, this enhanced efficacy is frequently accompanied by a higher incidence of local adverse events, most notably conjunctival hyperemia.[3][4][5] The choice between Bimatoprost and its alternatives often involves a balance between achieving the lowest possible target IOP and managing treatment-related side effects.
Long-Term Efficacy Comparison
Prostaglandin analogs, as a class, are considered first-line therapy for open-angle glaucoma due to their potent IOP-lowering capabilities and convenient once-daily dosing. Clinical trials consistently show that Bimatoprost provides a mean IOP reduction that is significantly greater than that achieved with the beta-blocker Timolol over long-term follow-up. When compared with other prostaglandin analogs, the differences are less pronounced but often favor Bimatoprost.
| Drug | Study Duration | Mean IOP Reduction from Baseline (mmHg) | Key Findings & Citations |
| Bimatoprost 0.03% | 3 - 4 Years | 7.0 - 8.1 mmHg | Consistently superior to Timolol in long-term studies. Achieved greater IOP reduction than Latanoprost and Travoprost in some head-to-head comparisons. |
| Latanoprost 0.005% | 1 - 3 Years | 7.3 - 9.17 mmHg | Efficacy comparable to Travoprost. Some meta-analyses suggest Bimatoprost may be slightly more effective. |
| Travoprost 0.004% | 1 - 3 Years | 7.6 - 8.28 mmHg | Efficacy comparable to Latanoprost. Bimatoprost showed greater additional IOP reduction in patients switching from Latanoprost. |
| Timolol 0.5% | 3 - 4 Years | 3.8 - 5.8 mmHg | Significantly less effective than Bimatoprost in long-term trials. Often used as an active comparator to establish the efficacy of prostaglandin analogs. |
Table 1: Summary of Long-Term Intraocular Pressure (IOP) Reduction. Data synthesized from multiple long-term clinical trials.
Long-Term Safety Profile Comparison
The long-term safety of Bimatoprost is well-documented, with the majority of adverse events being localized to the eye, transient, and mild to moderate in severity. The most common side effect associated with Bimatoprost, and prostaglandin analogs in general, is conjunctival hyperemia (eye redness). Pooled analyses and head-to-head trials indicate a higher incidence of this side effect with Bimatoprost compared to Latanoprost and Travoprost.
| Adverse Event | Bimatoprost 0.03% | Latanoprost 0.005% | Travoprost 0.004% | Timolol 0.5% | Key Findings & Citations |
| Conjunctival Hyperemia | 12.9% - 50% | 16.0% - 29.4% | 37.1% - 41.9% | Lower Incidence | Bimatoprost consistently shows the highest incidence of hyperemia. Latanoprost is generally associated with the lowest rates among prostaglandin analogs. |
| Eyelash Growth | Common | Common | Common | Not Associated | A well-known side effect of all prostaglandin analogs. |
| Iris Hyperpigmentation | Possible | Possible | Possible | Not Associated | A potential long-term, irreversible side effect of prostaglandin analogs. |
| Systemic Side Effects | Rare | Rare | Rare | More Common (e.g., bradycardia, bronchospasm) | Timolol, as a beta-blocker, carries a higher risk of systemic side effects. |
Table 2: Incidence of Common Adverse Events in Long-Term Clinical Trials. Percentages represent the range of incidence reported across various studies.
Mechanism of Action: Signaling Pathway
Bimatoprost, a synthetic prostamide, lowers IOP by increasing the outflow of aqueous humor from the eye. It primarily enhances outflow through two pathways: the pressure-insensitive uveoscleral pathway and, to a lesser extent, the pressure-sensitive trabecular meshwork pathway. This dual mechanism of action is believed to contribute to its robust efficacy. Bimatoprost binds to and activates the prostaglandin F2α (FP) receptor, which triggers a cascade of intracellular signaling events leading to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the outflow pathways.
Experimental Protocols
The data presented in this guide are derived from multicenter, double-masked, randomized, active-controlled clinical trials, which represent the gold standard for evaluating pharmaceutical interventions. Below is a representative protocol based on these studies.
1. Study Design:
-
Type: Randomized, double-masked, parallel-group, multicenter trial.
-
Duration: Typically 12 to 48 months.
-
Arms: Bimatoprost 0.03% once daily vs. an active comparator (e.g., Timolol 0.5% twice daily, Latanoprost 0.005% once daily).
2. Patient Population:
-
Inclusion Criteria:
-
Age 18 years or older.
-
Diagnosis of open-angle glaucoma or ocular hypertension.
-
Intraocular pressure (IOP) within a specified range (e.g., ≥23 mmHg) in at least one eye after a washout period of previous medications.
-
Best-corrected visual acuity of a certain level or better.
-
-
Exclusion Criteria:
-
History of significant ocular trauma or intraocular surgery.
-
Presence of other ocular diseases that could affect IOP.
-
Known contraindications to any of the study medications.
-
Use of concurrent medications that could significantly alter IOP.
-
3. Procedures:
-
Washout: Eligible patients undergo a washout period of all previous IOP-lowering medications.
-
Randomization: Patients are randomly assigned to a treatment group using a computer-generated sequence to minimize selection bias.
-
Masking: Both patients and investigators are masked to the treatment allocation. To maintain masking between a once-daily and twice-daily regimen, a placebo vehicle is used.
-
Treatment Administration: Patients self-administer the assigned eye drops according to the prescribed schedule (e.g., once daily in the evening for prostaglandin analogs).
-
Follow-up Visits: Scheduled at baseline, and at regular intervals (e.g., Month 3, 6, 12, 24, 36, 48).
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline at a specified time point (e.g., Month 12).
-
IOP Measurement: IOP is measured at multiple time points during the day (e.g., 8:00 AM, 10:00 AM, 4:00 PM) using Goldmann applanation tonometry.
-
Safety Assessments: Include comprehensive ophthalmic examinations (biomicroscopy, ophthalmoscopy), visual acuity testing, visual field analysis, and recording of all patient-reported and investigator-observed adverse events at each visit.
Conclusion
Long-term clinical data robustly support the efficacy and safety of Bimatoprost as a first-line agent for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its potent IOP-lowering effect, which is sustained over several years, is a significant advantage in managing this chronic, progressive disease. While Bimatoprost demonstrates a higher rate of conjunctival hyperemia compared to other prostaglandin analogs, these events are typically mild and manageable. The decision to use Bimatoprost should be made by weighing its superior efficacy against its tolerability profile for the individual patient, with the ultimate goal of preserving long-term visual function.
References
- 1. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Effects of Pharmacological Agents on Glaucoma in Daily Life [article.sapub.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tear MMP-9 Levels in Patients Treated with Bimatoprost versus Latanoprost
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Prostaglandin Analogs
The use of prostaglandin analogs (PGAs) as a first-line treatment for lowering intraocular pressure in glaucoma is well-established. However, their potential to induce ocular surface inflammation, partly through the upregulation of matrix metalloproteinases (MMPs), warrants careful consideration. This guide provides a comparative analysis of two commonly prescribed PGAs, Bimatoprost and Latanoprost, with a specific focus on their effects on matrix metalloproteinase-9 (MMP-9) levels in the tear film. The data presented is compiled from recent experimental studies to aid in informed decision-making for research and clinical applications.
Quantitative Comparison of Tear MMP-9 Levels
Two key studies provide quantitative insights into the differential effects of Bimatoprost and Latanoprost on tear MMP-9 levels. A 2023 study by Dimtsas et al. investigated preservative-free formulations, while a 2018 study by Reddy et al. compared preserved formulations.
The findings from these studies are summarized in the table below:
| Treatment Group | MMP-9 Levels | Study |
| Bimatoprost PF 0.03% | 88.89% of patients had MMP-9 levels > 40 ng/mL.[1] | Dimtsas G.S. et al., 2023 |
| Latanoprost PF 0.005% | 27.27% of patients had MMP-9 levels > 40 ng/mL.[1] | Dimtsas G.S. et al., 2023 |
| Bimatoprost 0.01% (with preservative) | Lower tear MMP-9 expression compared to Latanoprost.[2] | Reddy S. et al., 2018 |
| Latanoprost 0.005% (with preservative) | Higher tear MMP-9 expression compared to Bimatoprost.[2] | Reddy S. et al., 2018 |
The study by Dimtsas et al. demonstrated a statistically significant difference in the overexpression of MMP-9 between the preservative-free Bimatoprost and Latanoprost groups, with a much higher percentage of Bimatoprost-treated patients exhibiting clinically significant levels of this inflammatory marker.[1] In contrast, the work by Reddy et al. on preserved formulations suggested that Latanoprost led to a higher expression of tear MMP-9. These differing results highlight the potential influence of both the active pharmaceutical ingredient and the presence of preservatives on ocular surface inflammation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of MMP-9 levels.
Measurement of Tear MMP-9 using a Point-of-Care Immunoassay (InflammaDry™)
This method, as utilized in the study by Dimtsas et al., provides a rapid, qualitative assessment of elevated MMP-9 levels in tear fluid.
Principle: The InflammaDry™ test is a single-use, disposable immunoassay that detects MMP-9 levels greater than 40 ng/mL. The test employs a combination of antibodies to capture and detect MMP-9.
Procedure:
-
Sample Collection: A tear sample is collected from the palpebral conjunctiva using the provided sample collector. The fleece of the collector is gently dabbed in 6-8 locations until it glistens, indicating sufficient sample absorption.
-
Test Assembly: The sample collector is snapped into the test cassette, and the absorbent tip is immersed in the provided buffer vial for at least 20 seconds until a purple fluid wave is seen in the result window.
-
Incubation: The test is laid on a flat surface for 10 minutes.
-
Result Interpretation: The presence of a red line along with a blue control line indicates a positive result (MMP-9 > 40 ng/mL). A blue line alone signifies a negative result.
Analysis of Tear MMP-9 by Gelatin Zymography
This technique, employed in the study by Reddy et al., allows for the detection of gelatinolytic activity of MMPs, including MMP-9, in tear samples.
Principle: Gelatin zymography is an electrophoretic technique where proteins are separated based on their molecular weight in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs digest the gelatin in their vicinity, and subsequent staining of the gel reveals clear bands where the gelatin has been degraded.
Procedure:
-
Sample Collection: Tear samples were collected from the outer canthus of the eye using Schirmer filter strips.
-
Protein Extraction: Proteins were eluted from the filter strips for analysis.
-
Electrophoresis: Tear proteins are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) that is co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions.
-
Renaturation and Development: Following electrophoresis, the SDS is removed from the gel by washing with a Triton X-100 solution to allow the MMPs to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity, typically overnight at 37°C.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the bands can be compared to known standards to identify specific MMPs (e.g., pro-MMP-9 and active MMP-9).
-
Densitometric Analysis: The intensity of the lytic bands can be quantified using densitometry software to provide a semi-quantitative measure of MMP activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for PGA-induced MMP-9 upregulation and the general experimental workflow for comparing tear MMP-9 levels.
Caption: PGA-induced MMP-9 signaling pathway in ocular surface cells.
Caption: Experimental workflow for comparing tear MMP-9 levels.
References
Safety Operating Guide
Personal protective equipment for handling Bimatoprost Acid
Essential Safety and Handling Guide for Bimatoprost Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure risk. The following equipment should be worn at all times.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
A safety shower and eyewash station must be readily accessible.[2][3]
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4]
-
Hand Protection: Use appropriate chemical-resistant gloves (minimum standard BS EN 374:2003). Gloves must be inspected before use and changed frequently, especially after direct contact with the substance. Wash and dry hands thoroughly after handling.
-
Body Protection: Wear a lab coat or impervious clothing to prevent skin contact. For significant spill risks, fire/flame resistant clothing may be necessary.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Handling and Storage Protocols
Safe Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid the formation and inhalation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Keep the substance away from sources of ignition and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
Storage:
-
Store in a cool, well-ventilated area, away from direct sunlight.
-
Keep containers tightly sealed until ready for use.
-
The recommended storage temperature is -20°C.
First Aid Measures
Immediate medical attention is required for any significant exposure. Always show the Safety Data Sheet (SDS) to the attending physician.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Accidental Release and Disposal Plan
Spill Cleanup: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Do not take action without suitable protective clothing.
-
Avoid generating dust.
-
Cover the spillage with a suitable absorbent material (e.g., diatomite, universal binders).
-
Sweep or vacuum up the material and place it in a suitable, closed container for disposal.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Prevent the product from entering drains or water courses.
Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.
-
Ensure that all federal, state, and local environmental regulations regarding disposal are followed.
Safety Data Summary
| Parameter | Specification | Citations |
| Engineering Controls | Chemical fume hood, adequate ventilation, safety shower, eyewash station. | |
| Eye Protection | Tightly fitting safety goggles with side-shields (EN 166/NIOSH approved). | |
| Hand Protection | Chemical-resistant gloves (BS EN 374:2003 minimum). | |
| Body Protection | Lab coat, impervious clothing. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator for dust/aerosols. | |
| Storage Temperature | -20°C. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide. | |
| First Aid: Eye Contact | Flush with water for at least 15 minutes, seek immediate medical attention. | |
| First Aid: Skin Contact | Wash with soap and water for at least 15 minutes. | |
| First Aid: Inhalation | Move to fresh air, provide artificial respiration if needed, seek immediate medical attention. | |
| First Aid: Ingestion | Rinse mouth, do not induce vomiting, seek immediate medical attention. | |
| Spill Containment | Absorb with inert material (diatomite, universal binders). | |
| Disposal | Via a licensed hazardous material disposal company, following all federal, state, and local regulations. |
This compound Spill Response Workflow
Caption: Workflow for safely managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
